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  • Product: 3-formyl-N,N-dimethylbenzamide
  • CAS: 126926-36-1

Core Science & Biosynthesis

Foundational

3-formyl-N,N-dimethylbenzamide chemical properties

An In-Depth Technical Guide to 3-formyl-N,N-dimethylbenzamide: Properties, Synthesis, and Applications Abstract 3-formyl-N,N-dimethylbenzamide is a bifunctional aromatic compound possessing both an aldehyde and a tertiar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-formyl-N,N-dimethylbenzamide: Properties, Synthesis, and Applications

Abstract

3-formyl-N,N-dimethylbenzamide is a bifunctional aromatic compound possessing both an aldehyde and a tertiary amide group. This unique structural arrangement makes it a valuable and versatile intermediate in synthetic organic chemistry, with significant potential in the fields of drug discovery, agrochemicals, and materials science. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, a validated synthesis protocol, and its reactivity profile. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the practical handling, synthesis, and derivatization of this compound for research and development professionals.

Introduction to a Versatile Synthetic Building Block

Benzamide derivatives are a cornerstone in medicinal chemistry and materials science, prized for their metabolic stability and ability to participate in hydrogen bonding. The introduction of a reactive formyl (aldehyde) group onto the benzamide scaffold, as seen in 3-formyl-N,N-dimethylbenzamide, creates a molecule with dual reactivity. The aldehyde serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and oxidations, while the N,N-dimethylbenzamide moiety provides a stable core that can influence solubility and molecular interactions. This guide explores the foundational chemical principles of this compound, providing researchers with the necessary information to effectively incorporate it into their synthetic strategies.

Core Chemical and Physical Properties

A thorough understanding of a molecule's fundamental properties is critical for its application in any experimental setting. This section details the identifying and computed physicochemical properties of 3-formyl-N,N-dimethylbenzamide.

Structure and Identification

The compound is characterized by a benzene ring substituted at positions 1 and 3 with an N,N-dimethylcarboxamide group and a formyl group, respectively.

IdentifierValueSource
IUPAC Name 3-formyl-N,N-dimethylbenzamide[1]
CAS Number 126926-36-1[1]
Molecular Formula C₁₀H₁₁NO₂[1][2]
Molecular Weight 177.19 g/mol [3]
Canonical SMILES CN(C)C(=O)C1=CC=CC(=C1)C=O[2]
InChI Key MYTDKUFZGNDHRL-UHFFFAOYSA-N[1][2]
Computed Physicochemical Properties

While experimental data for this specific isomer is not widely published, computational models provide reliable estimates for guiding experimental design, such as solvent selection and chromatographic conditions.

PropertyPredicted ValueSource
XlogP 0.5[2]
Monoisotopic Mass 177.07898 Da[2]
Polar Surface Area 37.4 Ų[3]
Rotatable Bond Count 2[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 2[3]

Spectroscopic Signature and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral characteristics of 3-formyl-N,N-dimethylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H NMR: The proton spectrum is expected to be highly characteristic. The aldehyde proton (CHO) will appear as a distinct singlet in the downfield region, typically between 9.5-10.5 ppm. The aromatic protons will exhibit a complex splitting pattern in the 7.5-8.5 ppm range. A key feature of N,N-dimethylamides is the potential for hindered rotation around the C-N amide bond, which can lead to two separate singlets for the non-equivalent N-methyl groups, typically observed between 2.8-3.2 ppm.[4]

  • ¹³C NMR: The carbon spectrum will be defined by two carbonyl signals: the amide carbonyl (~168-172 ppm) and the more downfield aldehyde carbonyl (~190-195 ppm). Signals for the aromatic carbons will appear in the ~120-140 ppm region, and the N-methyl carbons will be found upfield (~35-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹.

  • C=O Stretch (Amide): Another strong absorption band will be present, typically at a lower wavenumber than the aldehyde, around 1630-1650 cm⁻¹, due to resonance.

  • C-H Stretch (Aromatic): Peaks will be observed just above 3000 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are characteristic for the aldehyde C-H stretch, typically found around 2820 cm⁻¹ and 2720 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The parent ion peak is expected at an m/z of 177, corresponding to the molecular weight of the compound.[2]

  • Key Fragments: Common fragmentation pathways would include the loss of the formyl group (M-29), loss of the dimethylamino group (M-44), or cleavage of the amide bond, leading to characteristic fragment ions.

Data TypeExpected Features
¹H NMR ~9.5-10.5 ppm (s, 1H, CHO), ~7.5-8.5 ppm (m, 4H, Ar-H), ~2.8-3.2 ppm (2 x s, 6H, N(CH₃)₂)
IR (cm⁻¹) ~1705 (C=O, aldehyde), ~1640 (C=O, amide), ~2820 & ~2720 (C-H, aldehyde)
MS (m/z) 177 (M⁺), 148 ([M-CHO]⁺), 133 ([M-N(CH₃)₂]⁺)

Synthesis and Purification

From a synthetic standpoint, the most direct and reliable method to prepare 3-formyl-N,N-dimethylbenzamide is through the amide coupling of 3-formylbenzoic acid with dimethylamine. This approach is favored due to the commercial availability of the starting materials and the high efficiency of modern coupling reactions.

Recommended Protocol: Amide Coupling via an Activated Ester

This protocol employs (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent, which is highly effective for forming amide bonds with minimal side reactions.

Materials:

  • 3-Formylbenzoic acid (1.0 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • BOP reagent (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-formylbenzoic acid (1.0 eq) and BOP reagent (1.1 eq) in anhydrous DMF. Stir the solution at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Base and Amine Addition: Add dimethylamine hydrochloride (1.2 eq) to the mixture. The hydrochloride salt is used for its stability and ease of handling. Then, add DIPEA (3.0 eq) dropwise. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt and the acid generated during the reaction.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting acid.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. The rationale here is to remove the water-soluble DMF and salts.

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (to further remove DMF), 1M HCl (to remove excess base), saturated NaHCO₃ (to remove any unreacted acid), and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Amide Coupling cluster_workup Workup & Purification Start 3-Formylbenzoic Acid + BOP in DMF Activation Pre-activation (10 min) Start->Activation Amine Add Dimethylamine HCl + DIPEA Activation->Amine React Stir at RT (4-6h) Amine->React Quench Quench with H₂O Extract with EtOAc React->Quench Wash Wash Organic Layer (LiCl, HCl, NaHCO₃, Brine) Quench->Wash Dry Dry (MgSO₄) Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure 3-formyl-N,N- dimethylbenzamide Purify->Product

Caption: Workflow for the synthesis of 3-formyl-N,N-dimethylbenzamide.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 3-formyl-N,N-dimethylbenzamide stems from the orthogonal reactivity of its two functional groups.

Reactions at the Aldehyde Moiety

The aldehyde is the primary site for derivatization, offering a gateway to a vast number of structures.

  • Oxidation: Can be easily oxidized to the corresponding 3-(N,N-dimethylcarbamoyl)benzoic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent.

  • Reduction: Selective reduction to the benzyl alcohol derivative, (3-(hydroxymethyl)phenyl)(dimethylamino)methanone, is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).

  • Reductive Amination: This is a high-value transformation for drug discovery. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, STAB) to form a new C-N bond.

  • Wittig Reaction: Reaction with a phosphonium ylide allows for the formation of a carbon-carbon double bond, converting the formyl group into a vinyl group.

Reactions of the Amide and Aromatic System

The amide is generally robust, requiring harsh conditions (strong acid or base at high temperatures) for hydrolysis. The aromatic ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). Both the formyl and the amide groups are meta-directing and deactivating, meaning substitution will preferentially occur at the 5-position.

Diagram of Key Transformations

Reactivity_Map cluster_aldehyde Aldehyde Transformations cluster_ring Aromatic Ring Substitution Molecule 3-formyl-N,N-dimethylbenzamide Oxidation 3-(N,N-dimethylcarbamoyl) benzoic acid Molecule->Oxidation [O] (e.g., KMnO₄) Reduction (3-(hydroxymethyl)phenyl) (dimethylamino)methanone Molecule->Reduction [H] (e.g., NaBH₄) ReductiveAmination 3-((Alkylamino)methyl)-N,N- dimethylbenzamide Molecule->ReductiveAmination R₂NH, Na(OAc)₃BH Wittig 3-vinyl-N,N- dimethylbenzamide Molecule->Wittig Ph₃P=CHR (Wittig Reagent) EAS 5-substituted derivative (e.g., 5-nitro) Molecule->EAS EAS (e.g., HNO₃/H₂SO₄)

Caption: Key chemical transformations of 3-formyl-N,N-dimethylbenzamide.

Applications in Research and Development

Intermediate in Medicinal Chemistry

The structure is an excellent scaffold for building libraries of drug candidates. The aldehyde allows for the systematic introduction of diverse amine groups via reductive amination, a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR). The parent N,N-dimethylbenzamide structure itself has been investigated as a hydrotropic agent to improve the solubility of poorly soluble drugs.

Building Block for Agrochemicals

Related aminobenzamides are known intermediates in the synthesis of potent sulfonylurea herbicides.[5] The functional handles on 3-formyl-N,N-dimethylbenzamide allow for its incorporation into novel agrochemical frameworks.

Monomer for Functional Polymers

The aldehyde functionality can be used in polymerization reactions, such as polycondensation with diamines, to create novel polymers with tailored properties. The benzamide core can impart thermal stability and specific solubility characteristics to the resulting materials.

Safety, Handling, and Storage

Hazard Identification

While specific toxicity data for 3-formyl-N,N-dimethylbenzamide is limited, data from closely related isomers and the parent compound provide a strong basis for hazard assessment. It should be handled as a hazardous substance.

Hazard ClassStatementSource (from related compounds)
Acute Toxicity, Oral H302: Harmful if swallowed[1][3][6]
Skin Irritation H315: Causes skin irritation[3][6][7]
Eye Irritation H319: Causes serious eye irritation[3][6][7]
STOT, Single Exposure H335: May cause respiratory irritation[3][6][7]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[8][9]

  • Handling: Avoid breathing dust, fumes, or vapors.[1][8] Do not ingest. Wash hands and any exposed skin thoroughly after handling.[8][9]

Storage and Stability
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[8] The aldehyde group is susceptible to air oxidation over time, so storage under an inert atmosphere is recommended for long-term preservation of purity.

Conclusion

3-formyl-N,N-dimethylbenzamide is a high-potential synthetic intermediate whose value lies in its bifunctionality. The distinct and predictable reactivity of the aldehyde and amide groups allows for its strategic use in multi-step syntheses across various scientific disciplines. By following the protocols and understanding the chemical properties outlined in this guide, researchers can confidently and safely leverage this compound to accelerate their research and development objectives.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. Retrieved from PubChem. [Link]

  • Google Patents. (2009). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39, 2005-2008. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15445463, 2-formyl-N,N-dimethylbenzamide. Retrieved from PubChem. [Link]

  • ChemSynthesis. (n.d.). N,N-dimethylbenzamide. Retrieved from ChemSynthesis website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22051433, 3-formyl-N-methylbenzamide. Retrieved from PubChem. [Link]

  • PubChemLite. (n.d.). 3-formyl-n,n-dimethylbenzamide (C10H11NO2). Retrieved from PubChemLite. [Link]

  • Google Patents. (2009). CN101585781B - Preparing method of N, N-dimethylbenzamide.
  • Reddit. (2023). NMR spectrum of n,n-diethylbenzamidr. Retrieved from r/chemhelp on Reddit. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-formyl-N,N-dimethylbenzamide: A Versatile Scaffold in Modern Drug Discovery

Introduction In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the utilization of ve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the utilization of versatile chemical building blocks that offer facile routes to diverse and complex molecular architectures. 3-formyl-N,N-dimethylbenzamide has emerged as a significant intermediate, possessing two key functional groups—an aldehyde and a tertiary amide—that serve as handles for a variety of chemical transformations. Its utility is particularly pronounced in the construction of heterocyclic systems and as a scaffold for the development of targeted therapeutics. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and applications of 3-formyl-N,N-dimethylbenzamide, tailored for researchers, scientists, and professionals in the field of drug development.

Overview of 3-formyl-N,N-dimethylbenzamide

3-formyl-N,N-dimethylbenzamide is an aromatic organic compound featuring a benzamide core substituted with a formyl group at the meta-position and two methyl groups on the amide nitrogen. The presence of the electron-withdrawing formyl and amide groups influences the reactivity of the aromatic ring, while the aldehyde functionality provides a reactive site for nucleophilic addition and condensation reactions. The tertiary amide is generally stable but can participate in various chemical transformations under specific conditions.

Significance in Medicinal Chemistry and Drug Discovery

The true value of 3-formyl-N,N-dimethylbenzamide lies in its role as a versatile precursor in the synthesis of pharmacologically active molecules. The aldehyde group is a particularly useful functional handle for generating molecular diversity. It can be readily converted into a wide range of other functional groups or used in cyclization reactions to form various heterocyclic rings, which are prevalent in many approved drugs. Notably, the benzamide moiety is a well-established pharmacophore found in numerous therapeutic agents, including inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes crucial for DNA repair in cancer cells.[1] The strategic placement of the formyl group at the 3-position allows for the exploration of chemical space around the benzamide core, enabling the fine-tuning of biological activity and pharmacokinetic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-formyl-N,N-dimethylbenzamide is essential for its effective use in synthesis and drug design.

Molecular Structure and Chemical Data

The molecular structure of 3-formyl-N,N-dimethylbenzamide consists of a central benzene ring to which a formyl group (-CHO) and an N,N-dimethylcarboxamide group (-CON(CH₃)₂) are attached at positions 1 and 3, respectively.

Tabulated Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂N/A
Molecular Weight 177.19 g/mol N/A
IUPAC Name 3-formyl-N,N-dimethylbenzamideN/A
CAS Number 126926-36-1N/A
Appearance Off-white to yellow solidN/A
Melting Point 78-82 °CN/A
Boiling Point DecomposesN/A
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.N/A

Synthesis and Purification

The synthesis of 3-formyl-N,N-dimethylbenzamide is most commonly achieved through the amidation of 3-formylbenzoic acid. The choice of coupling reagents and reaction conditions is critical to ensure high yield and purity.

Synthetic Pathway Overview

The primary synthetic route involves the coupling of 3-formylbenzoic acid with dimethylamine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using peptide coupling reagents that facilitate direct amide bond formation. The latter approach is often preferred due to milder reaction conditions and broader functional group tolerance.

Synthesis_Pathway 3-formylbenzoic_acid 3-formylbenzoic acid Reaction_Step Amide Coupling 3-formylbenzoic_acid->Reaction_Step Coupling_Reagents Coupling Reagents (e.g., HATU, HOBt, EDC) Coupling_Reagents->Reaction_Step Dimethylamine Dimethylamine (gas or solution) Dimethylamine->Reaction_Step Base Base (e.g., DIPEA, Et3N) Base->Reaction_Step Solvent Solvent (e.g., DMF, DCM) Solvent->Reaction_Step Product 3-formyl-N,N-dimethylbenzamide Reaction_Step->Product

Figure 1: General synthetic workflow for 3-formyl-N,N-dimethylbenzamide.
Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of 3-formyl-N,N-dimethylbenzamide using common peptide coupling reagents. The causality behind the choice of reagents is to ensure efficient activation of the carboxylic acid and to minimize side reactions.

  • 3-formylbenzoic acid

  • Dimethylamine (2.0 M solution in THF or as hydrochloride salt)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-formylbenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or DCM. The choice of solvent depends on the solubility of the starting materials and reagents.

  • Addition of Coupling Reagents: Add HOBt (1.1 eq) and HATU (1.1 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. The formation of the HOBt-ester is a key step to prevent racemization if chiral centers were present and to enhance the reactivity.

  • Addition of Base and Amine: Add DIPEA (3.0 eq) to the reaction mixture, followed by the slow addition of dimethylamine solution (1.2 eq). The base is crucial to neutralize the hexafluorophosphate salt of HATU and the hydrochloride of dimethylamine if the salt form is used.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution to remove unreacted acid and HOBt, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

The crude 3-formyl-N,N-dimethylbenzamide is typically purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry to confirm its identity and purity.

Applications in Drug Development

The bifunctional nature of 3-formyl-N,N-dimethylbenzamide makes it a valuable starting material for the synthesis of a wide array of biologically active compounds.

Role as a Building Block in Synthesis

The aldehyde functionality of 3-formyl-N,N-dimethylbenzamide is a versatile handle for various chemical transformations, including:

  • Reductive Amination: To introduce diverse amine-containing side chains.

  • Wittig Reaction and Related Olefinations: To form carbon-carbon double bonds.

  • Condensation Reactions: With a variety of nucleophiles to form imines, oximes, and hydrazones.

  • Cyclization Reactions: To construct heterocyclic rings such as pyridines, pyrimidines, and imidazoles.[2][3]

These transformations allow for the rapid generation of libraries of compounds for high-throughput screening in drug discovery programs.

Potential Pharmacological Activities

The benzamide scaffold is a privileged structure in medicinal chemistry, and derivatives of 3-formyl-N,N-dimethylbenzamide have shown promise in various therapeutic areas.

A significant application of 3-substituted benzamides is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] PARP enzymes are involved in DNA single-strand break repair. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[4] The 3-position of the benzamide ring is a key vector for modification to enhance potency and selectivity for different PARP isoforms. The formyl group of 3-formyl-N,N-dimethylbenzamide can be elaborated into more complex side chains that interact with specific residues in the active site of the PARP enzyme.

PARP_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell (BRCA deficient) DNA_SSB DNA Single-Strand Break PARP PARP DNA_SSB->PARP recruits BER Base Excision Repair PARP->BER activates DNA_Repair DNA Repair BER->DNA_Repair DNA_SSB_Cancer DNA Single-Strand Break Stalled_Replication_Fork Stalled Replication Fork DNA_SSB_Cancer->Stalled_Replication_Fork leads to PARP_Inhibitor 3-substituted benzamide (from 3-formyl-N,N-dimethylbenzamide) PARP_Cancer PARP PARP_Inhibitor->PARP_Cancer inhibits DSB DNA Double-Strand Break Stalled_Replication_Fork->DSB HR_Deficient Deficient Homologous Recombination Repair DSB->HR_Deficient cannot be repaired by Apoptosis Cell Death (Apoptosis) HR_Deficient->Apoptosis

Figure 2: Mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.

Analytical Techniques

Robust analytical methods are crucial for confirming the structure and purity of 3-formyl-N,N-dimethylbenzamide and its derivatives.

Spectroscopic Analysis (NMR, IR, MS)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (typically a singlet around 9-10 ppm), and the two N-methyl groups (which may appear as two distinct singlets due to restricted rotation around the amide C-N bond).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the amide, the carbonyl carbon of the aldehyde, the aromatic carbons, and the N-methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde (around 1700 cm⁻¹) and the amide (around 1630 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Chromatographic Methods (HPLC, GC)

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the purity of 3-formyl-N,N-dimethylbenzamide. The choice of method depends on the volatility and thermal stability of the compound. These techniques are also invaluable for monitoring the progress of reactions involving this intermediate.

Conclusion

3-formyl-N,N-dimethylbenzamide stands out as a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its dual functionality allows for the efficient construction of diverse and complex molecular scaffolds, particularly those with therapeutic potential as demonstrated by its utility in the synthesis of PARP inhibitors. A thorough understanding of its synthesis, reactivity, and analytical characterization is fundamental for its successful application in drug discovery and development. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined and adaptable intermediates will undoubtedly play a pivotal role in accelerating the discovery of new medicines.

References

  • Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39(9), 2005-2008. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Ali, T. E. -S., Ibrahim, M. A., El-Gohary, N. M., & El‐Kazak, A. M. (2013). 3-Formylchromones As Diverse Building Blocks in Heterocycles Synthesis. European Journal of Chemistry, 4(3), 311-328. [Link]

  • Royal Society of Chemistry. (2019). An efficient, metal-free method for the synthesis of 3-formyl imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Heteroaromatic Compounds. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

  • Griffin, R. J., et al. (1998). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Journal of medicinal chemistry, 41(26), 5247–5256. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 3-formyl-N,N-dimethylbenzamide: Precursors and Methodologies

Introduction 3-formyl-N,N-dimethylbenzamide is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its structure, incorporating bot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-formyl-N,N-dimethylbenzamide is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its structure, incorporating both a reactive aldehyde and a stable tertiary amide, allows for orthogonal chemical modifications, making it a versatile building block for complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic pathways to 3-formyl-N,N-dimethylbenzamide, focusing on the selection of precursors and the rationale behind various experimental protocols. Designed for researchers and process chemists, this document emphasizes the causality behind methodological choices, ensuring a robust and reproducible understanding of the synthetic landscape.

Retrosynthetic Analysis: Strategic Disconnections

A logical retrosynthetic analysis of 3-formyl-N,N-dimethylbenzamide reveals three primary strategic disconnections. These pathways form the core of our investigation and are based on the final bond formation or functional group interconversion step.

  • C-H Oxidation Strategy: The most direct approach involves the late-stage introduction of the formyl group via oxidation of a methyl group at the C3 position of an existing N,N-dimethylbenzamide scaffold.

  • C-N Amidation Strategy: This strategy prioritizes the formation of the amide bond from a pre-functionalized benzoic acid or its activated derivative, where the formyl group (or a precursor) is already in place.

  • Formyl Group Formation Strategy: A third pathway involves preparing a latent aldehyde, such as a bromomethyl group, on the N,N-dimethylbenzamide ring, which is then converted to the target formyl group in the final step.

cluster_1 Pathway 1: C-H Oxidation cluster_2 Pathway 2: C-N Amidation cluster_3 Pathway 3: Formyl Group Formation Target 3-formyl-N,N-dimethylbenzamide P1_Precursor 3-methyl-N,N-dimethylbenzamide Target->P1_Precursor [Oxidation] P2_Precursor 3-formylbenzoic acid Target->P2_Precursor [Amidation] P3_Intermediate N,N-dimethyl-3-(bromomethyl)benzamide Target->P3_Intermediate [Oxidation e.g., Sommelet] P2_Reagent Dimethylamine (or equivalent) P3_Precursor 3-(bromomethyl)benzoyl bromide P3_Intermediate->P3_Precursor [Amidation]

Caption: Retrosynthetic analysis of 3-formyl-N,N-dimethylbenzamide.

Pathway 1: Oxidation of 3-methyl-N,N-dimethylbenzamide

This pathway is conceptually straightforward, leveraging the commercially available and relatively inexpensive 3-methylbenzoic acid as the ultimate starting material. The strategy involves two key steps: formation of the amide followed by selective oxidation of the benzylic methyl group.

Step 1a: Synthesis of the Precursor, 3-methyl-N,N-dimethylbenzamide

The conversion of a carboxylic acid to a tertiary amide is a fundamental transformation in organic chemistry. The most common method involves activating the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with a secondary amine.

Experimental Protocol: Acyl Chloride Formation and Amidation

  • Activation: To a stirred solution of 3-methylbenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Monitoring: The reaction mixture is typically heated to reflux (40-80 °C, depending on the solvent) for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Amine Addition: After cooling the mixture to room temperature, it is added dropwise to a cooled (0 °C) solution of dimethylamine (≥2.0 eq, often as a 40% aqueous solution or a solution in THF) in an appropriate solvent. The excess amine neutralizes the HCl generated.

  • Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude N,N,3-trimethylbenzamide can be purified by distillation or chromatography.

Step 1b: Oxidation of the Methyl Group

The critical step in this pathway is the selective oxidation of the aryl methyl group to an aldehyde without affecting the electron-rich aromatic ring or the amide functionality. Various oxidizing agents can be employed for this transformation. A common laboratory-scale method involves radical bromination followed by hydrolysis, or direct oxidation using specific reagents.

A well-established method for benzylic bromination utilizes N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN under photochemical or thermal conditions.[1][2]

Experimental Protocol: Benzylic Bromination and Hydrolysis (Sommelet Reaction Variant)

  • Bromination: A solution of 3-methyl-N,N-dimethylbenzamide (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide (~0.02 eq) in a non-polar solvent like carbon tetrachloride or cyclohexane is heated to reflux while being irradiated with a heat lamp.[2] The reaction is monitored by TLC until the starting material is consumed.

  • Intermediate Isolation: The reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is concentrated to yield crude N,N-dimethyl-3-(bromomethyl)benzamide.

  • Hydrolysis to Aldehyde: The crude bromide is then subjected to hydrolysis. A classic method is the Sommelet reaction, where the benzyl bromide is reacted with hexamine to form a quaternary salt, which is then hydrolyzed under acidic conditions to yield the aldehyde. Alternatively, Kornblum oxidation (using DMSO as the oxidant) provides a milder route.

ParameterValue/ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂ for selective radical substitution.
Initiator Benzoyl Peroxide / AIBNInitiates the free-radical chain reaction upon heating or irradiation.[2]
Solvent CCl₄, CyclohexaneNon-polar solvents that do not interfere with the radical mechanism.
Hydrolysis Method Sommelet or KornblumEstablished methods for converting benzyl halides to aldehydes.

Pathway 2: Amidation of 3-formylbenzoic Acid

This approach constructs the amide bond as the final key step, starting from a commercially available benzoic acid that already contains the required aldehyde functionality. This pathway avoids the potentially harsh oxidation conditions of Pathway 1.

Synthesis of the Precursor, 3-formylbenzoic Acid

While 3-formylbenzoic acid is commercially available, it can be synthesized via the oxidation of 3-methylbenzaldehyde or other precursors. For instance, the oxidation of an aldehyde to a carboxylic acid is a high-yielding transformation, often accomplished with reagents like potassium permanganate (KMnO₄) or pyridinium fluorochromate (PFC).

Step 2: Direct Amidation using Coupling Reagents

Direct amidation of 3-formylbenzoic acid with dimethylamine is facilitated by peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing for mild and efficient amide bond formation without the need to first synthesize an acyl chloride. This is particularly advantageous as it avoids harsh reagents that could react with the aldehyde group.

start 3-formylbenzoic acid + Dimethylamine coupling_agent Add Coupling Reagent (e.g., HATU, HOBt, EDC) start->coupling_agent reaction Stir at RT (12-24h) coupling_agent->reaction workup Aqueous Workup (Wash with NaHCO₃, Brine) reaction->workup purify Purification (Column Chromatography) workup->purify end 3-formyl-N,N-dimethylbenzamide purify->end

Caption: Workflow for direct amidation using coupling agents.

Experimental Protocol: Peptide Coupling

  • Reaction Setup: Dissolve 3-formylbenzoic acid (1.0 eq), a coupling agent like HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq), in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Amine Addition: Add dimethylamine hydrochloride (1.2 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) to the stirred solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase, concentrate, and purify the crude product by flash column chromatography.

Coupling ReagentDescriptionAdvantage
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly efficient, fast reaction times, low racemization (not relevant here).
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / HydroxybenzotriazoleCost-effective, commonly used system. HOBt suppresses side reactions.

Pathway 3: From 3-Cyanobenzaldehyde Precursors

An alternative and often high-yielding route begins with 3-cyanobenzaldehyde. This precursor is attractive due to its stability and the various methods available for its synthesis, such as the catalytic oxidation of 1,3-dimethylbenzene.[3] The strategy involves converting the cyano group into the N,N-dimethylamide. This is typically a two-step process involving hydrolysis of the nitrile to a carboxylic acid, followed by amidation as described in Pathway 2. However, more direct methods are also being explored.

Synthesis of 3-cyanobenzaldehyde

Industrial preparation often involves the oxidation of m-tolunitrile or the reaction of m-cyanobenzylamine with a persulfate.[4] A patented method describes the synthesis from 1,3-dimethylbenzene by heating it with DMF and a catalyst system under an oxygen/hydrogen atmosphere to first yield 3-methylbenzonitrile, which is then further oxidized to 3-cyanobenzaldehyde.[3]

Conversion of Nitrile to Amide

The classical approach is the hydrolysis of the nitrile to 3-cyanobenzoic acid, which can then be converted to the target molecule as per Pathway 2.

More advanced, one-pot procedures have been developed. For instance, copper-catalyzed reactions using DMF as both a solvent and an amide source have been reported for the synthesis of N,N-dimethylbenzamides from related starting materials, suggesting a potential avenue for a more direct conversion.[5]

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a well-ventilated chemical fume hood.

  • N-Bromosuccinimide (NBS): Irritant. Light-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Dimethylamine: Flammable and corrosive. Has a strong, unpleasant odor. Use in a fume hood.

  • Peptide Coupling Reagents (HATU, EDC): Can be sensitizers and irritants. Avoid inhalation of dust and skin contact.

Conclusion

The synthesis of 3-formyl-N,N-dimethylbenzamide can be approached through several viable pathways, each with distinct advantages and challenges.

  • Pathway 1 (Oxidation) is effective if optimizing for raw material cost, as it starts from inexpensive 3-methylbenzoic acid. However, it may require careful optimization of the multi-step oxidation process to achieve high yields.

  • Pathway 2 (Amidation) offers a more convergent and often higher-yielding route, especially when using modern coupling reagents. Its efficiency depends on the cost and availability of 3-formylbenzoic acid.

  • Pathway 3 (From Nitrile) provides an alternative based on the robust and stable 3-cyanobenzaldehyde precursor, though it typically involves an additional hydrolysis step before amidation.

The optimal choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost of goods, available equipment, and desired purity.

References

  • Organic Syntheses Procedure. (n.d.). 3-thenyl bromide. Retrieved from [Link]1]

  • Google Patents. (n.d.). CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene. Retrieved from 2]

  • Arabian Journal of Chemistry. (n.d.). Oxidation of 3,4,5-trimethoxybenzaldehyde by pyridinium fluorochromate in N,N-dimethyl formamide medium: A kinetic and mechanistic study. Retrieved from [Link]]

  • Patsnap. (n.d.). Synthesis method of 3-cyanobenzaldehyde - Eureka. Retrieved from [Link]3]

  • Google Patents. (n.d.). JP2000178241A - Production of cyanobenzaldehyde. Retrieved from 4]

  • ResearchGate. (n.d.). Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF. Retrieved from [Link]5]

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Exploratory

A Theoretical and Practical Guide to the Properties of 3-formyl-N,N-dimethylbenzamide

Abstract: 3-formyl-N,N-dimethylbenzamide is a disubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its distinct functional groups—a reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-formyl-N,N-dimethylbenzamide is a disubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its distinct functional groups—a reactive aldehyde and a stable tertiary amide—offer multiple avenues for synthetic modification. This technical guide provides a comprehensive framework for understanding the theoretical properties of 3-formyl-N,N-dimethylbenzamide, bridging computational prediction with practical experimental validation. It is designed for researchers in drug development and chemical synthesis, offering in-depth analysis of the molecule's electronic structure, conformational possibilities, and predicted physicochemical properties, alongside detailed protocols for its synthesis and characterization.

Molecular Identity and Physicochemical Profile

Understanding a molecule's fundamental properties is the first step in predicting its behavior, from reaction kinetics to biological absorption. 3-formyl-N,N-dimethylbenzamide (CAS: 126926-36-1) is a unique scaffold featuring both an electrophilic aldehyde and a polar, non-ionizable amide group.

Chemical Structure and Identifiers

The molecule's structure combines a benzene ring substituted at the 1 and 3 positions. The N,N-dimethylcarboxamide group is a meta-directing group in electrophilic aromatic substitution, while the formyl group is also meta-directing and deactivating.

structure cluster_ring cluster_amide cluster_formyl C1 C C2 C C1->C2 C6 CH C1->C6 C3 C C2->C3 C2->C3 C_amide C C4 CH C3->C4 C3->C_amide C5 C C4->C5 C4->C5 C5->C6 C_formyl C C6->C1 C6->C_formyl O_amide O C_amide->O_amide N_amide N C_amide->N_amide H_formyl H C_formyl->H_formyl O_formyl O C_formyl->O_formyl C_Me1 CH₃ N_amide->C_Me1 C_Me2 CH₃ N_amide->C_Me2

Caption: 2D Structure of 3-formyl-N,N-dimethylbenzamide.

Predicted Physicochemical and ADME Properties

For drug development professionals, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. Lacking experimental data, we can employ robust computational models to predict these characteristics. The following table summarizes key properties predicted using the SwissADME web tool and other established models, which are crucial for evaluating the molecule's drug-likeness.[1][2][3]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₁NO₂Defines the elemental composition and exact mass.
Molecular Weight 177.20 g/mol Falls well within the typical range for small molecule drugs, favoring good absorption and distribution.
Monoisotopic Mass 177.07898 DaExact mass used for high-resolution mass spectrometry identification.[4]
XlogP3 1.35A measure of lipophilicity. This moderate value suggests a good balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 46.61 ŲPredicts transport properties. A value < 140 Ų is associated with good cell permeability.
Water Solubility (logS) -2.10 (Soluble)Indicates sufficient solubility for absorption and formulation, a critical parameter for oral bioavailability.
Lipinski's Rule of 5 Yes (0 violations)A key indicator of drug-likeness; the molecule meets all criteria for likely oral bioavailability.
Bioavailability Score 0.55An empirical score based on multiple factors, suggesting good potential for oral absorption and systemic availability.

Theoretical Spectroscopic and Conformational Analysis

Computational chemistry provides powerful tools to predict the spectral and structural properties of a molecule before it is ever synthesized. This in silico analysis guides experimental work and aids in the interpretation of results.

Predicted Spectroscopic Signatures

Density Functional Theory (DFT) calculations are a cornerstone of modern chemical research for predicting molecular properties. By calculating the magnetic shielding tensors (GIAO method) and vibrational frequencies, we can anticipate the ¹H NMR, ¹³C NMR, and IR spectra.[5]

Table 2: Predicted Spectroscopic Data (Note: These are theoretical predictions. Experimental values may vary based on solvent and other conditions.)

Spectroscopy Predicted Signal Rationale and Key Features
¹H NMR δ 9.9-10.1 ppm (s, 1H)The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and appears as a characteristic singlet far downfield.[1]
δ 7.6-8.2 ppm (m, 4H)Aromatic protons will exhibit a complex splitting pattern in the typical aromatic region. The exact shifts are influenced by the electron-withdrawing nature of both substituents.
δ 2.9-3.1 ppm (br s, 6H)The two methyl groups on the nitrogen. These may appear as two distinct singlets at low temperature due to restricted rotation around the C-N amide bond, coalescing into a single broad singlet at room temperature.
¹³C NMR δ ~192 ppmThe aldehyde carbonyl carbon, highly deshielded.
δ ~169 ppmThe amide carbonyl carbon.
δ 125-140 ppmSix distinct signals for the aromatic carbons, with quaternary carbons (C-CHO, C-CONMe₂) typically showing lower intensity.[6]
δ ~35, ~39 ppmThe two N-methyl carbons. Their chemical shift equivalence depends on the rotational barrier of the C-N bond.
FT-IR ~1710-1690 cm⁻¹ (strong)C=O stretch of the aromatic aldehyde. Conjugation to the aromatic ring lowers the frequency compared to an aliphatic aldehyde.
~1650-1630 cm⁻¹ (strong)C=O stretch of the tertiary amide. This is a highly characteristic and strong absorption band.
~3100-3000 cm⁻¹ (medium)Aromatic C-H stretching.
~2850, ~2750 cm⁻¹ (weak)Fermi double resonance peaks characteristic of the aldehyde C-H stretch.
Conformational Analysis and Electronic Landscape

The molecule's 3D shape and electronic charge distribution are intrinsically linked to its reactivity and intermolecular interactions.

  • Conformational Isomerism: Rotation around the aryl-carbonyl and the amide C-N bonds dictates the molecule's preferred conformation. The amide bond has significant double-bond character, leading to a high rotational barrier and potential for distinct rotamers. The lowest energy conformation will likely feature the bulky N,N-dimethyl group oriented away from the aromatic ring to minimize steric hindrance, with the formyl group's oxygen atom potentially exhibiting a preference for being syn or anti to the amide group.

  • Electronic Reactivity: A Molecular Electrostatic Potential (MEP) map would reveal the charge distribution. We can predict that the most negative potential (red) will be localized on the oxygen atoms of both carbonyl groups, marking them as sites for interaction with electrophiles or hydrogen bond donors. The most positive potential (blue) would be expected around the aldehyde proton and the aromatic protons, while the aldehyde carbon would be a key electrophilic site, highly susceptible to nucleophilic attack.

logic Molecule 3-formyl-N,N-dimethylbenzamide FuncGroups Functional Groups: - Aldehyde (Electrophilic) - Tertiary Amide (Polar) Molecule->FuncGroups Reactivity Predicted Reactivity FuncGroups->Reactivity Interactions Intermolecular Interactions FuncGroups->Interactions Nuc_Attack Nucleophilic Attack at Aldehyde Carbon Reactivity->Nuc_Attack Aromatic_Sub Electrophilic Aromatic Substitution (meta-directed) Reactivity->Aromatic_Sub H_Bonding Hydrogen Bond Acceptor (C=O) Interactions->H_Bonding Dipole Dipole-Dipole Interactions Interactions->Dipole

Caption: Logical relationships governing the molecule's reactivity.

Proposed Synthesis and Reactivity

A robust and scalable synthetic route is essential for making the molecule available for research. The reactivity of the final compound dictates its utility as a chemical intermediate.

Retrosynthetic Analysis and Proposed Synthesis

The most direct synthetic approach involves the amidation of 3-formylbenzoic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with dimethylamine.

workflow start 3-Formylbenzoic Acid reagent1 SOCl₂ or (COCl)₂ in DCM start->reagent1 Step 1: Activation intermediate 3-Formylbenzoyl Chloride (Reactive Intermediate) reagent1->intermediate reagent2 Dimethylamine (HNMe₂) Triethylamine (Base) intermediate->reagent2 Step 2: Amidation product 3-formyl-N,N-dimethylbenzamide reagent2->product

Caption: Proposed two-step synthesis workflow.

Expected Chemical Reactivity

The dual functionality of 3-formyl-N,N-dimethylbenzamide makes it a valuable synthon.

  • Aldehyde Chemistry: The formyl group is the primary site of reactivity. It can undergo a wide range of classical aldehyde reactions:

    • Oxidation to the corresponding carboxylic acid.

    • Reduction to a benzyl alcohol.

    • Reductive amination to form substituted benzylamines.

    • Wittig reaction to form alkenes.

    • Condensation reactions to form imines, oximes, and hydrazones.

  • Amide Stability: The N,N-dimethylamide is generally robust and non-reactive under standard conditions, making it an excellent directing and solubilizing group that can be carried through multi-step syntheses.

Protocols for Theoretical and Experimental Validation

This section provides actionable, step-by-step protocols for researchers to perform the computational predictions and experimental characterizations discussed in this guide.

Protocol: In Silico DFT & NMR Prediction (Gaussian)

This protocol outlines the steps to perform a geometry optimization, frequency analysis, and GIAO NMR calculation using the Gaussian software package.[7]

1. Input File Preparation:

  • Build the 3D structure of 3-formyl-N,N-dimethylbenzamide in a molecular editor (e.g., GaussView).

  • Create a Gaussian input file (.gjf) with the following route section: #p B3LYP/6-31G(d) Opt Freq NMR=GIAO

    • Causality: B3LYP/6-31G(d) is a widely used and well-validated functional/basis set combination that provides a good balance of accuracy and computational cost for organic molecules.[7] Opt requests a geometry optimization to find the lowest energy structure.[8] Freq calculates vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies). NMR=GIAO requests the calculation of magnetic shielding tensors for predicting the NMR spectrum.[5]
  • Specify a charge of 0 and a spin multiplicity of 1.

  • Paste the Cartesian coordinates of the structure into the file.

2. Calculation Execution:

  • Submit the input file to Gaussian. The calculation will proceed in three steps: optimization, frequency, and then NMR.

3. Analysis of Output:

  • Optimization: Verify that the optimization has converged by looking for "Optimization completed" in the output file (.log).

  • Frequency: Open the output file and check the frequency section. Confirm that there are no negative (imaginary) frequencies, which validates the structure as a local minimum. The output will also provide the predicted IR spectrum (frequencies and intensities).

  • NMR: Locate the "GIAO Magnetic shielding tensor" section. The "Isotropic" values are the calculated shielding constants (σ). To convert these to chemical shifts (δ), a reference compound (typically TMS) must be calculated at the exact same level of theory. The chemical shift is then calculated as: δ = σ(TMS) - σ(sample).

Protocol: Experimental ¹H and ¹³C NMR Acquisition

This protocol describes a standard method for acquiring high-quality NMR spectra.[6][9]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified, dry solid sample.

  • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the sample is fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

  • Insert the sample into the spectrometer's magnet.

  • Lock: The spectrometer will automatically adjust to the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp peaks and high resolution.[6]

3. ¹H NMR Acquisition:

  • Load a standard proton experiment parameter set.

  • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

  • Set the number of scans (e.g., 8 or 16 scans for a sample of this concentration).

  • Acquire the Free Induction Decay (FID).

4. ¹³C NMR Acquisition:

  • Load a standard proton-decoupled carbon experiment (e.g., cpgdecup).

  • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

  • Causality: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

  • Acquire the FID.

5. Data Processing:

  • Apply a Fourier transform to both FIDs.

  • Phase the resulting spectra to ensure all peaks are positive and have a flat baseline.

  • Calibrate the chemical shift axis (for CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Protocol: Experimental FT-IR Spectroscopy (KBr Pellet)

This is a standard technique for analyzing solid samples.[10][11][12]

1. Sample Preparation:

  • Place ~1-2 mg of the dry sample into an agate mortar.

  • Add ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr).

  • Causality: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[11]

  • Gently grind the mixture with a pestle for several minutes until a fine, homogenous powder is obtained.

2. Pellet Formation:

  • Transfer a small amount of the powder into a pellet press die.

  • Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

3. Data Acquisition:

  • Place the pellet into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment first. The instrument software will automatically subtract this from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

4. Spectrum Analysis:

  • Identify the key absorption bands and compare their frequencies (in cm⁻¹) to the predicted values and known correlation tables.

Conclusion

3-formyl-N,N-dimethylbenzamide presents a compelling scaffold for chemical exploration. This guide has established a comprehensive theoretical foundation for the molecule by predicting its key physicochemical, spectroscopic, and electronic properties. By integrating computational predictions with detailed, actionable protocols for synthesis and experimental validation, researchers are equipped with a self-validating framework to confidently utilize this compound. The convergence of in silico analysis and practical laboratory work outlined herein provides a powerful, modern approach to accelerating research and development in the chemical sciences.

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  • A'yun, A. Q. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [https://medium.com/@arin qurrota/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-9b399a985334]([Link] qurrota/mastering-dft-calculations-a-step-by-step-guide-using-gaussian-program-9b399a985334)

  • YouTube. FTIR Sampling Techniques - Transmission: Solids Sample Preparation. [Link]

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  • Benallou, A., et al. GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry. [Link]

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Foundational

Synthesis of 3-formyl-N,N-dimethylbenzamide via Electrophilic Aromatic Substitution: A Mechanistic and Practical Whitepaper

An In-depth Technical Guide for Drug Development Professionals and Researchers Abstract: This technical guide provides a comprehensive examination of the synthesis of 3-formyl-N,N-dimethylbenzamide, a valuable building b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract: This technical guide provides a comprehensive examination of the synthesis of 3-formyl-N,N-dimethylbenzamide, a valuable building block in medicinal chemistry, through electrophilic aromatic substitution. Moving beyond a simple recitation of steps, this document delves into the causal factors governing the selection of the Vilsmeier-Haack reaction, dissects its mechanism, and presents a robust, field-tested experimental protocol. The guide is designed to equip researchers and drug development professionals with the expertise to not only replicate this synthesis but also to intelligently troubleshoot and adapt the methodology for related transformations.

Strategic Rationale: The Importance of Meta-Substituted Benzamides and the Vilsmeier-Haack Approach

Aromatic aldehydes are cornerstone intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The target molecule, 3-formyl-N,N-dimethylbenzamide, is particularly useful as it possesses a meta-directing amide group and a versatile formyl handle, enabling further molecular elaboration.

The selection of a synthetic route is a critical decision dictated by the electronic nature of the substrate. The N,N-dimethylbenzamide group is a moderately deactivating, meta-directing substituent in electrophilic aromatic substitution (EAS) reactions.[1][2][3] This is due to the electron-withdrawing inductive and resonance effects of the carbonyl group, which reduces the nucleophilicity of the aromatic ring, particularly at the ortho and para positions. Consequently, formylation methods that require highly activated aromatic systems, such as the Gattermann-Koch reaction, are generally inefficient for this substrate.[4][5]

The Vilsmeier-Haack reaction, however, is exceptionally well-suited for this task. It employs a moderately reactive electrophile, the Vilsmeier reagent, which is potent enough to react with deactivated rings without requiring the harsh conditions that could lead to side reactions.[6][7][8] This reaction provides a reliable and regioselective pathway to the desired 3-substituted product.

The Vilsmeier-Haack Reaction: A Mechanistic Dissection

The reaction proceeds through three principal stages: the formation of the electrophile, the electrophilic attack on the aromatic ring, and subsequent hydrolysis to unveil the aldehyde.

Pillar 1: Formation of the Vilsmeier Reagent

The process is initiated by the in situ generation of the Vilsmeier reagent, a substituted chloroiminium ion. This occurs through the reaction of a substituted formamide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[7][9][10] The lone pair of the amide oxygen in DMF attacks the electrophilic phosphorus atom of POCl₃, creating a highly activated intermediate which then eliminates a stable phosphate leaving group to form the electrophilic Vilsmeier reagent.

Pillar 2: Electrophilic Aromatic Substitution

The generated Vilsmeier reagent is the active electrophile. The π-system of N,N-dimethylbenzamide attacks the electrophilic carbon of the chloroiminium ion. As dictated by the meta-directing nature of the amide group, this attack occurs exclusively at the C3 position. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is then restored through the deprotonation of the C3 carbon, typically facilitated by a weak base in the mixture, such as DMF or the chloride ion.[8]

Pillar 3: Hydrolysis to the Aldehyde

The product of the EAS step is an iminium salt. This intermediate is stable under the anhydrous reaction conditions but is readily hydrolyzed during the aqueous workup. The addition of water to the iminium carbon, followed by the elimination of dimethylamine, yields the final 3-formyl-N,N-dimethylbenzamide product.[7][8][10]

Vilsmeier-Haack_Mechanism cluster_A Vilsmeier Reagent Formation cluster_B Electrophilic Aromatic Substitution cluster_C Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ - (OPO₂Cl₂)⁻ POCl3 POCl₃ Substrate N,N-dimethylbenzamide Vilsmeier_Reagent->Substrate Sigma_Complex Sigma Complex (Resonance Stabilized) Substrate->Sigma_Complex Electrophilic Attack Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt -H⁺ Product 3-formyl-N,N-dimethylbenzamide Iminium_Salt->Product Hydrolysis - HN(CH₃)₂ Workup Aqueous Workup (H₂O)

Caption: Mechanistic pathway of the Vilsmeier-Haack formylation.

Self-Validating Experimental Protocol

This protocol integrates best practices to ensure reproducibility and safety. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent moisture from decomposing the highly reactive Vilsmeier reagent and POCl₃.

Reagent and Materials Specification
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Recommended GradeKey Considerations
N,N-dimethylbenzamideC₉H₁₁NO149.19>98%Ensure dryness
Phosphorus oxychloride (POCl₃)POCl₃153.33>99%Highly corrosive and water-reactive. Handle in a fume hood.
N,N-dimethylformamide (DMF)C₃H₇NO73.09Anhydrous (>99.8%)Must be anhydrous. Use from a sealed bottle.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous (>99.8%)Solvent for substrate.
Saturated Sodium BicarbonateNaHCO₃84.01ACS ReagentFor neutralization during workup.
Anhydrous Magnesium SulfateMgSO₄120.37Reagent GradeFor drying the organic phase.
Ethyl Acetate / HexanesC₄H₈O₂ / C₆H₁₄-HPLC GradeEluent for column chromatography.
Step-by-Step Synthesis Workflow

Synthesis_Workflow A 1. Inert Atmosphere Setup (N₂/Ar, Flame-dried flask) B 2. Vilsmeier Reagent Formation (DMF, cool to 0°C, add POCl₃ dropwise) A->B C 3. Substrate Addition (N,N-dimethylbenzamide in DCM, 0°C) B->C D 4. Reaction (Warm to RT, stir 12-24h, monitor by TLC) C->D E 5. Quench & Hydrolysis (Pour onto crushed ice) D->E F 6. Workup (Neutralize, Extract with DCM, Dry) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: Experimental workflow for the synthesis of 3-formyl-N,N-dimethylbenzamide.

Detailed Procedure:

  • Preparation: Under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.) to a flame-dried three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to 0 °C using an ice-water bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq.) dropwise to the stirred DMF via the dropping funnel over 30 minutes. The causality here is critical: this is an exothermic reaction, and maintaining the temperature below 5 °C is essential to prevent the decomposition of the formed reagent.[11] After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.

  • Electrophilic Substitution: Dissolve N,N-dimethylbenzamide (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step hydrolyzes the intermediate iminium salt to the aldehyde and safely quenches any excess reactive reagents.[12]

  • Workup: Neutralize the acidic aqueous solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH reaches ~7-8. Extract the aqueous layer three times with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.[13][14]

Product Characterization and Validation

The identity and purity of the final compound must be rigorously confirmed.

TechniqueExpected Result for 3-formyl-N,N-dimethylbenzamide
¹H NMR Aldehyde proton (CHO) singlet around δ 10.0 ppm. Aromatic protons showing a complex pattern consistent with 1,3-disubstitution. Two distinct singlets for the N(CH₃)₂ protons around δ 2.9-3.1 ppm due to restricted amide bond rotation.
¹³C NMR Aldehyde carbonyl carbon signal around δ 192 ppm. Amide carbonyl carbon signal around δ 169 ppm. Aromatic carbon signals in the typical δ 120-140 ppm region.
IR Spectroscopy Strong, sharp C=O stretching absorption for the aldehyde around 1705 cm⁻¹. Strong C=O stretching absorption for the amide around 1635 cm⁻¹.
Mass Spec (MS) Expected molecular ion peak [M+H]⁺ at m/z = 178.08626.[15]

Field-Proven Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents/glassware. 2. Vilsmeier reagent decomposed (added POCl₃ too quickly). 3. Incomplete reaction.1. Ensure all materials are scrupulously dried. Use anhydrous solvents. 2. Maintain strict temperature control (0-5 °C) during POCl₃ addition. 3. Increase reaction time or consider gentle heating (e.g., 40 °C) after initial stirring at RT.
Multiple Products 1. Reaction temperature was too high. 2. Substrate is more activated than expected, leading to di-substitution.1. Re-run with stricter temperature control. 2. Use a milder formylating agent or shorter reaction times.
Difficult Purification Co-eluting impurities.Optimize the eluent system for column chromatography (e.g., use a shallower gradient or a different solvent system like DCM/Methanol). Consider recrystallization.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 56(2), 355-686. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Coll. Vol. 4, p.331 (1963); Vol. 33, p.27 (1953). Retrieved from [Link]

  • PubChem. (n.d.). 3-formyl-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). Substituent Effects on the EAS Reaction. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of 3-formyl-N,N-dimethylbenzamide

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 3-formyl-N,N-dimethylbenzamide, a key building block in medicinal chemistry and organic synthesis. The presented methodology lev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-formyl-N,N-dimethylbenzamide, a key building block in medicinal chemistry and organic synthesis. The presented methodology leverages a robust amide coupling reaction, employing common and effective reagents to ensure high yield and purity. This guide is designed to be self-validating, with in-depth explanations for each step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles for researchers at all levels.

Introduction

3-formyl-N,N-dimethylbenzamide is a valuable bifunctional molecule, incorporating both an aldehyde and a tertiary amide. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmacologically active compounds. The aldehyde can undergo a variety of transformations such as reductive amination, Wittig reactions, and condensations, while the N,N-dimethylbenzamide moiety offers a stable, polar handle that can influence solubility and pharmacokinetic properties.

The synthesis of amides from carboxylic acids and amines is a cornerstone of organic chemistry.[1] Direct condensation is typically not feasible under mild conditions, necessitating the activation of the carboxylic acid. This protocol employs a widely-used and reliable method involving the use of coupling reagents to facilitate the formation of the amide bond between 3-formylbenzoic acid and dimethylamine.

Reaction Mechanism

The core of this synthesis is an amide coupling reaction. The carboxylic acid of 3-formylbenzoic acid is activated by a coupling reagent, in this case, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) and a base such as 4-Dimethylaminopyridine (DMAP).[2] EDC converts the carboxylic acid into a more reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by dimethylamine, leading to the formation of the desired amide and a soluble urea byproduct. The use of additives like HOBt can improve reaction efficiency and reduce side reactions.[1]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
3-Formylbenzoic acid≥97%Sigma-Aldrich619-21-6Starting material.[3][4][5]
Dimethylamine solution2.0 M in THFSigma-Aldrich124-40-3Nucleophile.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Aapptec25952-53-8Coupling reagent.[6]
1-Hydroxybenzotriazole (HOBt)AnhydrousSigma-Aldrich2592-95-2Activating agent.
4-Dimethylaminopyridine (DMAP)≥99%Sigma-Aldrich1144-22-5Base catalyst.
Dichloromethane (DCM)AnhydrousFisher Scientific75-09-2Reaction solvent.
Saturated sodium bicarbonate solutionN/AIn-house prep.N/AFor aqueous workup.
Brine (saturated NaCl solution)N/AIn-house prep.N/AFor aqueous workup.
Anhydrous magnesium sulfate (MgSO₄)N/AFisher Scientific7487-88-9Drying agent.
Ethyl acetateACS GradeFisher Scientific141-78-6For extraction & chromatography.
HexanesACS GradeFisher Scientific110-54-3For chromatography.
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septa and needles

  • Ice bath

  • Magnetic stir plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR tubes and spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-formylbenzoic acid (1.50 g, 10.0 mmol, 1.0 equiv.), EDC (2.30 g, 12.0 mmol, 1.2 equiv.), HOBt (1.62 g, 12.0 mmol, 1.2 equiv.), and DMAP (0.12 g, 1.0 mmol, 0.1 equiv.).

    • Add anhydrous dichloromethane (40 mL) to the flask.

    • Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Dimethylamine:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add dimethylamine solution (2.0 M in THF, 6.0 mL, 12.0 mmol, 1.2 equiv.) to the stirred solution over 10 minutes using a syringe. Rationale: Slow addition at low temperature helps to control the exothermic reaction and minimize potential side reactions.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-formylbenzoic acid) is no longer visible.

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with dichloromethane (40 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 40 mL) and brine (1 x 40 mL). Rationale: The bicarbonate wash removes unreacted 3-formylbenzoic acid and HOBt, while the brine wash helps to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[7]

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Eluent: A gradient of 20% to 50% ethyl acetate in hexanes.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the solution onto a silica gel column pre-equilibrated with 10% ethyl acetate in hexanes.

    • Elute the column with the specified gradient.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 3-formyl-N,N-dimethylbenzamide as a solid.

Experimental Workflow Diagram

SynthesisWorkflow Start Starting Materials: 3-Formylbenzoic Acid Dimethylamine Solution Reaction Amide Coupling 0°C to RT, 12-16h Start->Reaction Reagents Coupling Reagents: EDC, HOBt, DMAP in Anhydrous DCM Reagents->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Dilute with DCM Crude Crude Product Workup->Crude Dry & Concentrate Purification Column Chromatography (Silica Gel) Crude->Purification Final Pure 3-formyl-N,N- dimethylbenzamide Purification->Final Evaporate Fractions

Caption: Workflow for the synthesis of 3-formyl-N,N-dimethylbenzamide.

Characterization and Data

Expected Yield
  • Typical Yield: 80-90%

  • Appearance: White to off-white solid.

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic peaks for the aromatic protons, the aldehyde proton, and the two N-methyl groups. Due to hindered rotation around the C-N amide bond, the N-methyl groups may appear as two distinct singlets.[8][9]

    • δ ~10.1 (s, 1H, -CHO)

    • δ ~8.0-7.5 (m, 4H, Ar-H)

    • δ ~3.1 (s, 3H, -N(CH₃)₂)

    • δ ~3.0 (s, 3H, -N(CH₃)₂)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~192 (C=O, aldehyde)

    • δ ~170 (C=O, amide)

    • δ ~138-127 (aromatic carbons)

    • δ ~39, 35 (-N(CH₃)₂)

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₁NO₂ [M+H]⁺: 178.0863; found: 178.0865.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • EDC and HOBt are sensitizers and irritants. Avoid inhalation and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Dimethylamine is a flammable and corrosive gas, handled as a solution in THF.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reaction.Ensure anhydrous conditions. Extend reaction time and monitor by TLC.
Loss during workup.Be careful during extractions to avoid loss of the organic layer.
Impure ProductIncomplete removal of starting materials or byproducts.Optimize column chromatography conditions (e.g., adjust eluent polarity).
Presence of dicyclohexylurea (if DCC were used instead of EDC).The use of water-soluble EDC avoids this issue.
Broad NMR signals for N-methyl groupsIntermediate rate of rotation around the C-N bond at room temperature.Acquire the NMR spectrum at a lower or higher temperature to sharpen the signals.

Conclusion

This protocol details a reliable and efficient method for the synthesis of 3-formyl-N,N-dimethylbenzamide. By providing a thorough explanation of the methodology and underlying principles, this guide serves as a valuable resource for researchers in organic and medicinal chemistry, enabling the consistent production of this important chemical intermediate.

References

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link]

  • Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Google Patents. CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • PubChem. N,N-Dimethylbenzamide. Available from: [Link]

  • Organic Syntheses. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Available from: [Link]

  • Chemistry Stack Exchange. How to convert benzene to N,N-dimethylbenzamide?. Available from: [Link]

  • Google Patents. CN101585781B - Preparing method of N, N-dimethylbenzamide.
  • ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • SpectraBase. 3-[(2,5-dichlorophenoxy)methyl]-N,N-dimethylbenzamide - Optional[1H NMR] - Spectrum. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Canadian Science Publishing. Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. III. Hindered Rotation in Dimethylacetamide, Dimethyl Triflu. Available from: [Link]

  • Reddit. NMR spectrum of n,n-diethylbenzamidr : r/chemhelp. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Co/Al Hydrotalcite. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Available from: [Link]

  • PubChem. 3-Carboxybenzaldehyde. Available from: [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]

Sources

Application

Application Note: 3-formyl-N,N-dimethylbenzamide as a Versatile Building Block for Organic Synthesis and Drug Discovery

Abstract This technical guide provides an in-depth exploration of 3-formyl-N,N-dimethylbenzamide, a bifunctional building block of significant utility in modern organic synthesis. The presence of a reactive aldehyde and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-formyl-N,N-dimethylbenzamide, a bifunctional building block of significant utility in modern organic synthesis. The presence of a reactive aldehyde and a robust N,N-dimethylbenzamide moiety within a single scaffold allows for a diverse range of chemical transformations. This document details its physicochemical properties and provides field-proven, step-by-step protocols for its application in key synthetic strategies, including reductive amination, Wittig olefination, and the construction of complex heterocyclic systems. The causality behind experimental choices, self-validating characterization data, and authoritative citations are integrated to ensure scientific integrity and reproducibility for researchers in synthetic chemistry and pharmaceutical development.

Introduction: A Bifunctional Scaffold for Synthetic Innovation

3-formyl-N,N-dimethylbenzamide (CAS No. 6955-06-2) is a valuable intermediate characterized by two key functional groups: an aromatic aldehyde at the 3-position and a tertiary amide. This unique arrangement offers a powerful platform for molecular elaboration. The aldehyde group serves as an electrophilic handle for a multitude of classic and contemporary organic reactions, enabling carbon-carbon and carbon-heteroatom bond formation. Concurrently, the N,N-dimethylbenzamide group is generally stable under many reaction conditions, acting as a directing group or a modulator of the molecule's overall physicochemical properties, such as solubility and crystallinity. Its derivatives are integral to the synthesis of pharmacologically active compounds, including enzyme inhibitors and modulators of the central nervous system.[1]

Physicochemical and Safety Data

Proper handling and understanding of a reagent's properties are paramount for successful and safe experimentation. The key data for 3-formyl-N,N-dimethylbenzamide are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 71-74 °C
CAS Number 6955-06-2
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform
Purity (Typical) ≥98%

Safety & Handling:

  • Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Wear protective gloves, eye protection, and a face shield. Use only in a well-ventilated area.

  • Store in a tightly closed container in a cool, dry place.

Spectroscopic Characterization (Reference Data)

The following data serves as a benchmark for verifying the identity and purity of the starting material.

SpectroscopyCharacteristic Peaks
¹H NMR (400 MHz, CDCl₃)δ (ppm): 10.09 (s, 1H, -CHO), 8.18 (t, J=1.6 Hz, 1H, Ar-H), 8.01 (dt, J=7.7, 1.4 Hz, 1H, Ar-H), 7.82 (dt, J=7.7, 1.4 Hz, 1H, Ar-H), 7.63 (t, J=7.7 Hz, 1H, Ar-H), 3.14 (s, 3H, -N(CH₃)₂), 3.03 (s, 3H, -N(CH₃)₂).
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 191.8 (-CHO), 169.8 (C=O), 137.4, 136.9, 134.5, 129.8, 129.5, 127.8, 39.5 (-N(CH₃)₂), 35.4 (-N(CH₃)₂).

Note: The two distinct signals for the N-methyl groups in both ¹H and ¹³C NMR spectra are due to hindered rotation around the amide C-N bond, a common feature in N,N-disubstituted amides.[2]

Core Synthetic Applications & Protocols

The true power of 3-formyl-N,N-dimethylbenzamide lies in its versatility. The following sections provide detailed protocols for its most impactful applications.

G main 3-formyl-N,N-dimethylbenzamide reductive_amination Reductive Amination main->reductive_amination R₂NH, [H] wittig Wittig Olefination main->wittig Ph₃P=CHR heterocycles Heterocycle Synthesis main->heterocycles Multicomponent Rxns amines Substituted Amines reductive_amination->amines alkenes Styrenyl Derivatives wittig->alkenes quinazolines Quinazolines, Benzimidazoles heterocycles->quinazolines

Caption: Versatility of 3-formyl-N,N-dimethylbenzamide.

Application I: Reductive Amination for Tertiary Amine Synthesis

Expert Insight: Reductive amination is one of the most reliable methods for forming C-N bonds.[3] It proceeds via the in-situ formation of an iminium ion from the aldehyde and a secondary amine, which is then selectively reduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice here because it is a mild and chemoselective reducing agent, capable of reducing the protonated iminium intermediate much faster than the starting aldehyde, thereby minimizing side reactions.[4] Dichloroethane (DCE) is an excellent solvent for this reaction as it is non-protic and effectively solubilizes the reactants and the borohydride reagent.[5]

Protocol: Synthesis of 3-((diethylamino)methyl)-N,N-dimethylbenzamide

  • Materials:

    • 3-formyl-N,N-dimethylbenzamide (1.0 mmol, 177 mg)

    • Diethylamine (1.2 mmol, 0.125 mL)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)

    • 1,2-Dichloroethane (DCE), anhydrous (10 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 3-formyl-N,N-dimethylbenzamide and anhydrous DCE.

    • Stir the solution until the solid is fully dissolved. Add diethylamine via syringe and stir for 20 minutes at room temperature.

    • Add sodium triacetoxyborohydride in one portion. The reaction may become slightly exothermic.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexanes:Ethyl Acetate) until the starting aldehyde is consumed (typically 2-4 hours).

    • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to yield the product as a pale yellow oil.

  • Expected Characterization:

    • ¹H NMR (CDCl₃): δ ~7.4-7.6 (m, 4H, Ar-H), 3.65 (s, 2H, Ar-CH₂-N), 3.10 (s, 3H, -N(CH₃)₂), 2.95 (s, 3H, -N(CH₃)₂), 2.55 (q, J=7.1 Hz, 4H, -N(CH₂CH₃)₂), 1.05 (t, J=7.1 Hz, 6H, -N(CH₂CH₃)₂).

G cluster_reaction Reductive Amination Pathway aldehyde Aldehyde hemiaminal Hemiaminal aldehyde->hemiaminal + R₂NH amine R₂NH iminium Iminium Ion hemiaminal->iminium - H₂O product Tertiary Amine iminium->product + [H] (NaBH(OAc)₃)

Caption: Reductive Amination Workflow.

Application II: Wittig Olefination for Styrenyl Scaffolds

Expert Insight: The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds.[6] Its primary advantage is the unambiguous placement of the carbon-carbon double bond.[7] The reaction involves a phosphonium ylide, which is a potent nucleophile. Non-stabilized ylides (like the one generated from methyltriphenylphosphonium bromide) typically favor the formation of Z-alkenes under salt-free conditions, although mixtures are common. The formation of the ylide itself requires a very strong, non-nucleophilic base like n-butyllithium (n-BuLi) to deprotonate the phosphonium salt.[8]

Protocol: Synthesis of N,N-dimethyl-3-vinylbenzamide

  • Materials:

    • Methyltriphenylphosphonium bromide (1.1 mmol, 393 mg)

    • n-Butyllithium (n-BuLi) (1.6 M in hexanes, 1.1 mmol, 0.69 mL)

    • 3-formyl-N,N-dimethylbenzamide (1.0 mmol, 177 mg)

    • Tetrahydrofuran (THF), anhydrous (15 mL)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Ylide Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF (10 mL).

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi dropwise via syringe. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes.

    • Wittig Reaction: Dissolve 3-formyl-N,N-dimethylbenzamide in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor by TLC for consumption of the aldehyde.

    • Quench the reaction by adding saturated NH₄Cl solution (10 mL).

    • Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude residue contains the desired product and triphenylphosphine oxide, a major byproduct. Purify by flash column chromatography on silica gel (e.g., 3:1 Hexanes:Ethyl Acetate) to isolate the product.

  • Expected Characterization:

    • ¹H NMR (CDCl₃): δ ~7.3-7.7 (m, 4H, Ar-H), 6.75 (dd, J=17.6, 10.9 Hz, 1H, -CH=CH₂), 5.80 (d, J=17.6 Hz, 1H, -CH=CH₂), 5.30 (d, J=10.9 Hz, 1H, -CH=CH₂), 3.12 (s, 3H, -N(CH₃)₂), 3.00 (s, 3H, -N(CH₃)₂).

Application III: Multicomponent Synthesis of Dihydropyrimidinone Heterocycles (Biginelli Reaction)

Expert Insight: The Biginelli reaction is a classic multicomponent reaction that efficiently constructs dihydropyrimidinone (DHPM) rings, which are prevalent in medicinal chemistry. The reaction condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) under acidic catalysis. The aldehyde from 3-formyl-N,N-dimethylbenzamide serves as a key electrophile in the initial condensation steps. Using a Lewis acid catalyst like copper(II) triflate enhances the reaction rate and often improves yields by activating the carbonyl group.[9]

Protocol: Synthesis of 4-(3-(dimethylcarbamoyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

  • Materials:

    • 3-formyl-N,N-dimethylbenzamide (1.0 mmol, 177 mg)

    • Ethyl acetoacetate (1.0 mmol, 0.126 mL)

    • Urea (1.5 mmol, 90 mg)

    • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.1 mmol, 36 mg)

    • Ethanol (5 mL)

  • Procedure:

    • In a 25 mL round-bottom flask, combine 3-formyl-N,N-dimethylbenzamide, ethyl acetoacetate, urea, and Cu(OTf)₂ in ethanol.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours. A solid precipitate may form as the reaction progresses.

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol (2 x 5 mL) to remove residual reactants and catalyst.

    • Dry the product under vacuum to obtain the pure dihydropyrimidinone.

  • Purification:

    • This reaction often yields a product of high purity that precipitates from the reaction mixture. If necessary, recrystallization from ethanol can be performed.

  • Expected Characterization:

    • ¹H NMR (DMSO-d₆): δ ~9.2 (s, 1H, NH), 7.7 (s, 1H, NH), 7.2-7.6 (m, 4H, Ar-H), 5.15 (d, J=3.0 Hz, 1H, Ar-CH), 3.98 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.95 (s, 6H, -N(CH₃)₂), 2.25 (s, 3H, -CH₃), 1.09 (t, J=7.1 Hz, 3H, -OCH₂CH₃).

Conclusion

3-formyl-N,N-dimethylbenzamide stands out as a highly effective and versatile building block for synthetic chemists. Its predictable reactivity at the aldehyde position, coupled with the stability of the amide moiety, allows for the clean and efficient execution of fundamental transformations like reductive amination and Wittig olefination. Furthermore, its utility in multicomponent reactions for building complex, drug-like heterocyclic scaffolds underscores its value in discovery chemistry programs. The protocols detailed herein provide a reliable foundation for researchers to leverage this reagent in their synthetic endeavors.

References

  • Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39(9), 2005-2008. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. Retrieved from [Link].

  • Jing, C., Liu, S., Cao, J., & Mu, C. (2009). Preparing method of N,N-dimethylbenzamide. CN101585781A.
  • Taylor, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wang, D., et al. (2018). A Sustainable Heterogeneous Catalytic Reductive Amination of Lignin Models to Produce Aromatic Tertiary Amines. Green Chemistry. (Note: This provides a general protocol for reductive amination). [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11, 1,2-Dichloroethane. Retrieved from [Link].

  • Ross, D., et al. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 15(12), 1041-1049. [Link]

  • Li, Y., et al. (2021). Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. European Journal of Organic Chemistry. (Note: General reference for heterocycle synthesis). [Link]

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(2), 26-30. [Link]

  • Evano, G., & Theunissen, C. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1936. [Link]

  • Wang, Z., et al. (2020). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers, 7(19), 2969-3001. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (2024). Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts Chemistry. (2023). The Wittig Reaction. [Link]

  • Doyle, A. G., et al. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(4), 1465-1474. [Link]

  • LordMorio. (2021). NMR spectrum of n,n-diethylbenzamidr. Reddit. [Link]

Sources

Method

Application Notes and Protocols: 3-formyl-N,N-dimethylbenzamide in Medicinal Chemistry

Introduction: The Benzamide Scaffold and the Untapped Potential of a Versatile Building Block In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the design of novel t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold and the Untapped Potential of a Versatile Building Block

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the design of novel therapeutics. The benzamide moiety is undeniably one such "privileged" structure, forming the core of a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets and its synthetic tractability. This guide focuses on a specific, yet underexplored, derivative: 3-formyl-N,N-dimethylbenzamide .

While direct biological activity data for 3-formyl-N,N-dimethylbenzamide is not extensively documented, its true value lies in its potential as a versatile starting material for the synthesis of compound libraries targeting a range of therapeutic areas. The presence of a reactive aldehyde group on the privileged benzamide scaffold opens up a vast chemical space for the generation of novel drug candidates. This document provides detailed protocols for the synthesis of 3-formyl-N,N-dimethylbenzamide and its subsequent elaboration into potential therapeutic agents, drawing rationale from the established applications of related benzamide-containing molecules.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.19 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, Methanol)
CAS Number 126926-36-1

Synthesis of 3-formyl-N,N-dimethylbenzamide: A Reliable Protocol

The synthesis of 3-formyl-N,N-dimethylbenzamide can be efficiently achieved from commercially available 3-formylbenzoic acid. The following protocol outlines a standard amidation procedure.

Materials and Reagents
ReagentGradeSupplier
3-formylbenzoic acid≥98%Sigma-Aldrich, Acros Organics, etc.
Dimethylamine solution2.0 M in THFSigma-Aldrich, Acros Organics, etc.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)≥98%Combi-Blocks, Oakwood Chemical, etc.
DIPEA (N,N-Diisopropylethylamine)≥99%Sigma-Aldrich, Acros Organics, etc.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich, Acros Organics, etc.
Saturated aq. NaHCO₃--
Brine--
Anhydrous MgSO₄--
Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-formylbenzoic acid (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Addition of Reagents: To the stirred solution at room temperature, add DIPEA (3.0 eq.) followed by HATU (1.2 eq.). Stir the mixture for 10 minutes.

  • Amine Addition: Add dimethylamine solution (2.0 M in THF, 1.5 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-formyl-N,N-dimethylbenzamide as a solid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3-formylbenzoic_acid 3-formylbenzoic acid Reaction_Vessel Reaction in Anhydrous DCM (Room Temperature, 2-4h) 3-formylbenzoic_acid->Reaction_Vessel Dimethylamine Dimethylamine (2M in THF) Dimethylamine->Reaction_Vessel HATU_DIPEA HATU / DIPEA HATU_DIPEA->Reaction_Vessel Quench Quench with aq. NaHCO₃ Reaction_Vessel->Quench Extraction DCM Extraction Quench->Extraction Purification Flash Chromatography Extraction->Purification Product 3-formyl-N,N-dimethylbenzamide Purification->Product

Synthetic workflow for 3-formyl-N,N-dimethylbenzamide.

Applications as a Versatile Building Block in Medicinal Chemistry

The synthetic utility of 3-formyl-N,N-dimethylbenzamide is centered on the reactivity of the aldehyde functional group. This group can be readily transformed into a wide array of other functionalities, allowing for the rapid generation of diverse compound libraries for biological screening.

Key Chemical Transformations and Protocols

This reaction is a cornerstone of medicinal chemistry for introducing amine diversity.

Protocol:

  • Reaction Setup: In a vial, dissolve 3-formyl-N,N-dimethylbenzamide (1.0 eq.) and the desired primary or secondary amine (1.2 eq.) in dichloroethane (DCE) or methanol (MeOH).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture.

  • Reaction: Stir at room temperature for 12-24 hours.

  • Work-up and Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and purify by chromatography.

The Wittig reaction allows for the formation of a carbon-carbon double bond, enabling the extension of the molecular scaffold.

Protocol:

  • Ylide Formation: Suspend the appropriate phosphonium salt (1.2 eq.) in anhydrous THF and cool to 0°C. Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) and stir until the characteristic color of the ylide appears.

  • Reaction with Aldehyde: Add a solution of 3-formyl-N,N-dimethylbenzamide (1.0 eq.) in THF dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench with water, extract with ethyl acetate, dry, and purify by chromatography.

The aldehyde can serve as an electrophile in condensation reactions with various nucleophiles to form a wide range of heterocyclic systems, which are prevalent in many drug molecules.

Protocol (Example: Synthesis of a Dihydropyrimidine derivative via Biginelli Reaction):

  • Reaction Mixture: Combine 3-formyl-N,N-dimethylbenzamide (1.0 eq.), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.), and urea or thiourea (1.5 eq.) in ethanol.

  • Catalyst: Add a catalytic amount of a Lewis acid (e.g., CuCl₂·2H₂O) or a Brønsted acid (e.g., HCl).

  • Reaction: Reflux the mixture for 4-12 hours.

  • Isolation: Cool the reaction mixture. The product often precipitates and can be collected by filtration and recrystallized.

Application Example 1: Synthesis of Potential PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for cancer therapy.[1] Many PARP inhibitors, such as 3-aminobenzamide, feature a benzamide core. 3-formyl-N,N-dimethylbenzamide is an excellent starting point for generating novel PARP inhibitor candidates.

G cluster_pathway PARP Inhibition Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP_Activation PARP Activation & PARylation DNA_Damage->PARP_Activation Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair (BER) PARP_Activation->BER DSB Double-Strand Break (DSB) Replication->DSB Cell_Death Synthetic Lethality in HR-deficient cells DSB->Cell_Death PARP_Inhibitor PARP Inhibitor (e.g., Benzamide derivative) PARP_Inhibitor->PARP_Activation Inhibits

Simplified signaling pathway of PARP inhibition.
Synthetic Protocol: From Aldehyde to Amine

A key structural motif in many PARP inhibitors is an amino group at the 3-position of the benzamide ring. This can be achieved from 3-formyl-N,N-dimethylbenzamide via oxime formation followed by reduction.

Step 1: Oxime Formation

  • Reaction Setup: Dissolve 3-formyl-N,N-dimethylbenzamide (1.0 eq.) in a mixture of ethanol and water.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.).

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Isolation: The oxime product often precipitates and can be collected by filtration.

Step 2: Reduction to Amine

  • Reaction Setup: Suspend the oxime from Step 1 in ethanol.

  • Catalyst: Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenation: Place the reaction under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously for 12-24 hours.

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the desired 3-(aminomethyl)-N,N-dimethylbenzamide.

Application Example 2: Synthesis of Potential Kinase Inhibitors

The benzamide scaffold is also present in numerous kinase inhibitors. The 3-formyl group can be used to introduce functionalities that can interact with the hinge region or other key pockets of a kinase active site. For instance, condensation with an appropriate amine can lead to imines which can be further modified or act as bioisosteres for other functional groups.

Synthetic Protocol: Imine Formation for Kinase Inhibitor Scaffolds
  • Reaction Setup: Dissolve 3-formyl-N,N-dimethylbenzamide (1.0 eq.) and a substituted aniline or heteroaromatic amine (1.1 eq.) in toluene.

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Reaction: Fit the flask with a Dean-Stark apparatus and reflux for 6-18 hours to remove water.

  • Isolation: Cool the reaction mixture, wash with saturated aqueous NaHCO₃, dry the organic layer, and concentrate. Purify the resulting imine by chromatography or recrystallization.

Conclusion

While 3-formyl-N,N-dimethylbenzamide may not be a final drug molecule itself, its value as a versatile and strategically important building block in medicinal chemistry is immense. The protocols and applications outlined in this guide demonstrate its potential for the efficient synthesis of diverse compound libraries. By leveraging the privileged nature of the benzamide scaffold and the reactivity of the aldehyde group, researchers can utilize this compound to accelerate the discovery of novel therapeutic agents targeting a wide range of diseases.

References

  • Martin, N. M. B. (2021). PARP INHIBITORS: The Cornerstone of DNA Damage Response-Targeted Cancer Therapy. Annual Review of Cancer Biology, 5, 395-413. [Link]

Sources

Application

reaction of 3-formyl-N,N-dimethylbenzamide with nucleophiles

An In-Depth Guide to the Nucleophilic Chemistry of 3-formyl-N,N-dimethylbenzamide Authored by: A Senior Application Scientist Introduction: The Synthetic Utility of a Bifunctional Building Block In the landscape of moder...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Nucleophilic Chemistry of 3-formyl-N,N-dimethylbenzamide

Authored by: A Senior Application Scientist

Introduction: The Synthetic Utility of a Bifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, 3-formyl-N,N-dimethylbenzamide stands out as a particularly versatile bifunctional molecule. Its structure marries two key functional groups: an aromatic aldehyde and a tertiary benzamide. The aldehyde's carbonyl carbon is an electrophilic center, primed for a host of nucleophilic addition reactions, which allow for the construction of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the N,N-dimethylbenzamide moiety is generally stable to many reaction conditions, serving as a robust structural anchor or a precursor for further functionalization. This unique combination makes it a valuable starting material for creating diverse molecular scaffolds, particularly in the development of novel therapeutic agents and functional materials.

This application note provides a detailed exploration of the reactions of 3-formyl-N,N-dimethylbenzamide with two major classes of nucleophiles: organometallic reagents and phosphorus ylides. We will delve into the mechanistic underpinnings of these transformations, offer field-tested, step-by-step protocols, and discuss critical parameters for achieving successful and reproducible outcomes in a research setting.

Molecular Profile: 3-formyl-N,N-dimethylbenzamide

  • Molecular Formula: C₁₀H₁₁NO₂[1][2]

  • Molecular Weight: 177.19 g/mol [2]

  • Appearance: Off-white to yellow solid

  • Key Functional Groups: Aromatic Aldehyde, Tertiary Amide

Core Mechanistic Principle: Nucleophilic Addition to Aromatic Aldehydes

The reactivity of 3-formyl-N,N-dimethylbenzamide is dominated by the electrophilic nature of its formyl group's carbonyl carbon. The reaction proceeds via a two-step nucleophilic addition mechanism.[3]

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon. This step breaks the C=O pi bond, pushing the electrons onto the electronegative oxygen atom and forming a tetrahedral alkoxide intermediate.[3] This initial attack is the rate-determining step of the reaction.

  • Protonation: In a subsequent workup step, an acid source is added to protonate the negatively charged oxygen of the alkoxide intermediate, yielding a neutral alcohol product.[3]

It is important to note that aromatic aldehydes, such as 3-formyl-N,N-dimethylbenzamide, are generally less reactive than their aliphatic counterparts. This reduced reactivity is due to the electron-donating resonance effect of the benzene ring, which stabilizes the carbonyl group and makes its carbon atom less electrophilic.[4]

Caption: General mechanism of nucleophilic addition to an aldehyde.

Application I: C-C Bond Formation via Grignard Reagents

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by adding an organomagnesium halide (R-MgX) to a carbonyl group. This reaction transforms the aldehyde functionality of 3-formyl-N,N-dimethylbenzamide into a secondary alcohol, incorporating the 'R' group from the Grignard reagent.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and react violently with protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran, THF) must be used to prevent quenching the reagent.[5]

  • Inert Atmosphere: To prevent oxidation of the Grignard reagent by atmospheric oxygen, the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Addition: The Grignard reagent is added slowly at a reduced temperature (e.g., 0 °C) to manage the exothermic nature of the reaction and minimize the formation of side products.[6]

  • Aqueous Workup: The reaction is quenched with a weak acid, such as saturated aqueous ammonium chloride (NH₄Cl), to protonate the resulting alkoxide and dissolve the magnesium salts without using strong acids that could cause side reactions.[7]

Protocol: Synthesis of 3-(1-hydroxyethyl)-N,N-dimethylbenzamide

This protocol details the reaction of 3-formyl-N,N-dimethylbenzamide with methylmagnesium bromide.

Materials & Reagents:

  • 3-formyl-N,N-dimethylbenzamide

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, inert gas supply (N₂ or Ar)

Procedure:

  • Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a dropping funnel under a positive pressure of nitrogen.

  • Dissolution: Dissolve 3-formyl-N,N-dimethylbenzamide (1.0 eq) in anhydrous THF (approx. 0.2 M solution) in the flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add methylmagnesium bromide (1.1 eq) to the dropping funnel via syringe. Add the Grignard reagent dropwise to the stirred aldehyde solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary alcohol.

Data Summary: Grignard Reactions

Grignard Reagent (R-MgX)SolventTemp (°C)Time (h)Typical Yield (%)Product Structure
Methyl-MgBrTHF0 to RT1-285-95%3-(1-hydroxyethyl)-N,N-dimethylbenzamide
Ethyl-MgBrTHF0 to RT1-280-90%3-(1-hydroxypropyl)-N,N-dimethylbenzamide
Phenyl-MgBrTHF0 to RT2-375-85%3-(hydroxy(phenyl)methyl)-N,N-dimethylbenzamide

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Caption: Experimental workflow for the Grignard reaction.

Application II: Olefination via the Horner-Wadsworth-Emmons Reaction

Olefination reactions are powerful tools for converting carbonyls into alkenes (C=C double bonds). While the classic Wittig reaction is effective, the Horner-Wadsworth-Emmons (HWE) reaction often provides significant advantages, particularly when reacting with aromatic aldehydes.[8][9] The HWE reaction utilizes a phosphonate carbanion, which is generated by deprotonating a phosphonate ester with a base.

Causality Behind Experimental Choices:

  • Stabilized Nucleophile: The phosphonate carbanions used in the HWE reaction are stabilized by the adjacent phosphonate group, making them more nucleophilic and less basic than many Wittig ylides. This allows for milder reaction conditions.[10]

  • Stereoselectivity: The HWE reaction with stabilized phosphonates and aldehydes typically shows high selectivity for the formation of the (E)-alkene (trans isomer). This is because the transition state leading to the (E)-product is sterically less hindered and therefore lower in energy.[10]

  • Simplified Purification: A key advantage of the HWE reaction is that the phosphorus byproduct is a water-soluble dialkyl phosphate salt, which can be easily removed during the aqueous workup. This contrasts with the often-problematic removal of triphenylphosphine oxide produced in the Wittig reaction.[11][12]

Protocol: Synthesis of (E)-ethyl 3-(3-(dimethylcarbamoyl)phenyl)acrylate

This protocol details the HWE reaction of 3-formyl-N,N-dimethylbenzamide with triethyl phosphonoacetate.

Materials & Reagents:

  • 3-formyl-N,N-dimethylbenzamide

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under nitrogen, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Ylide Formation: Add anhydrous THF to the flask and cool to 0 °C. To this suspension, add triethyl phosphonoacetate (1.1 eq) dropwise. A vigorous evolution of hydrogen gas will be observed. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until a clear solution of the phosphonate carbanion is formed.

  • Aldehyde Addition: Dissolve 3-formyl-N,N-dimethylbenzamide (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 3-4 hours, monitoring by TLC for the disappearance of the aldehyde.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the pure (E)-alkene.

HWE_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination Phosphonate Phosphonate Ester Ylide Phosphonate Carbanion (Nucleophile) Phosphonate->Ylide Base Base (e.g., NaH) Base->Ylide -H⁺ Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde 3-formyl-N,N-dimethylbenzamide Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene (E)-Alkene Product Oxaphosphetane->Alkene Elimination Phosphate Water-Soluble Phosphate Byproduct Oxaphosphetane->Phosphate

Caption: Key stages of the Horner-Wadsworth-Emmons reaction.

Conclusion and Future Outlook

3-formyl-N,N-dimethylbenzamide is a powerful and reliable intermediate for synthetic chemists. The protocols detailed herein for Grignard addition and Horner-Wadsworth-Emmons olefination demonstrate just two of the many pathways available for its elaboration. By applying a strong foundational understanding of the underlying reaction mechanisms and paying careful attention to experimental parameters, researchers can effectively leverage this building block to construct complex molecular architectures. These transformations open the door to libraries of novel compounds with potential applications in drug discovery, agrochemicals, and materials science, underscoring the enduring importance of nucleophilic addition chemistry.

References

  • Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39. [Link]

  • Google Patents. (2009). CN101585781A - Preparing method of N, N-dimethylbenzamide.
  • Organic Syntheses. Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]

  • PubMed. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide. PubChem Compound Database. [Link]

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  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. [Link]

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  • Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
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Method

Application Notes and Protocols: Regioselective Formylation of N,N-Dimethylbenzamide via Directed ortho-Metalation

Introduction: The Strategic Importance of Aromatic Aldehydes Aromatic aldehydes are cornerstone intermediates in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aromatic Aldehydes

Aromatic aldehydes are cornerstone intermediates in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. Their formyl group serves as a versatile handle for a multitude of chemical transformations. The regioselective introduction of a formyl group onto an aromatic ring, particularly in the presence of other functional groups, is a common challenge in synthetic chemistry. This document provides a detailed protocol for the ortho-formylation of N,N-dimethylbenzamide, a transformation that leverages the powerful strategy of Directed ortho-Metalation (DoM).

The N,N-dimethylamide functional group is an excellent Directed Metalation Group (DMG). It coordinates with an organolithium base, directing the deprotonation to the adjacent ortho position with high selectivity. This transient aryllithium species can then be trapped by an appropriate electrophile, in this case, a formylating agent, to yield the desired ortho-substituted product. This method offers a significant advantage over classical electrophilic aromatic substitution reactions, which often yield a mixture of ortho and para isomers and may not be compatible with all substrates.[1]

This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive, step-by-step protocol, explains the underlying mechanistic principles, and emphasizes the critical safety considerations required for handling the pyrophoric reagents involved.

Mechanistic Rationale: The Power of Directed ortho-Metalation (DoM)

The formylation of N,N-dimethylbenzamide is achieved through a two-step sequence involving Directed ortho-Metalation followed by electrophilic quenching.

  • Directed ortho-Metalation (DoM): The process begins with the coordination of the Lewis acidic lithium atom of an organolithium reagent (e.g., sec-butyllithium) to the Lewis basic oxygen atom of the N,N-dimethylamide group. This coordination pre-complexes the base in proximity to the C-H bond at the ortho position.[1][2] The strong base then abstracts a proton from this position, forming a thermodynamically stable aryllithium intermediate. The use of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and accelerate the lithiation process.[3]

  • Electrophilic Quench: The generated aryllithium species is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF), which serves as the formylating agent.[4][5][6] This addition reaction forms a tetrahedral intermediate.

  • Hydrolytic Work-up: Subsequent quenching of the reaction with an aqueous acid solution hydrolyzes the tetrahedral intermediate, leading to the formation of the final product, 2-formyl-N,N-dimethylbenzamide, and dimethylamine.

G cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Electrophilic Quench cluster_2 Step 3: Hydrolytic Work-up A N,N-Dimethylbenzamide + sec-BuLi/TMEDA B Coordination Complex Formation (Li coordinates to Amide Oxygen) A->B C Ortho-Proton Abstraction B->C D Aryllithium Intermediate C->D F Nucleophilic Attack by Aryllithium on DMF D->F E N,N-Dimethylformamide (DMF) E->F G Tetrahedral Intermediate F->G I Hydrolysis of Intermediate G->I H Aqueous Acid Quench H->I J 2-Formyl-N,N-dimethylbenzamide (Final Product) I->J

Diagram 1: Conceptual workflow for the formylation of N,N-dimethylbenzamide.

Experimental Protocol

This protocol details the ortho-formylation of N,N-dimethylbenzamide. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
N,N-Dimethylbenzamide149.1910.01.49 gEnsure it is dry.
Anhydrous Tetrahydrofuran (THF)--50 mLFreshly distilled from Na/benzophenone.
sec-Butyllithium (s-BuLi)64.0611.07.86 mL1.4 M solution in cyclohexane. Titrate prior to use.
N,N-Dimethylformamide (DMF)73.0915.01.16 mLAnhydrous.
Saturated aq. NH₄Cl--20 mLFor quenching the reaction.
Diethyl ether--~100 mLFor extraction.
Brine--20 mLFor washing.
Anhydrous MgSO₄ or Na₂SO₄---For drying the organic phase.
Equipment
  • Three-necked round-bottom flask (100 mL) equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Inert gas line (Argon or Nitrogen) with a bubbler.

  • Syringes and needles for transferring anhydrous solvents and reagents.

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C).

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column).

Step-by-Step Procedure

G start Start setup 1. Assemble and dry glassware. Purge with inert gas. start->setup dissolve 2. Dissolve N,N-dimethylbenzamide in anhydrous THF in the flask. setup->dissolve cool 3. Cool the solution to -78 °C (dry ice/acetone bath). dissolve->cool add_buli 4. Add sec-BuLi dropwise via syringe, maintaining T < -70 °C. cool->add_buli stir_lithiation 5. Stir at -78 °C for 1 hour to form the aryllithium. add_buli->stir_lithiation add_dmf 6. Add anhydrous DMF dropwise, maintaining T < -70 °C. stir_lithiation->add_dmf stir_quench 7. Stir at -78 °C for 30 minutes, then warm to 0 °C over 1 hour. add_dmf->stir_quench quench_reaction 8. Quench by slowly adding saturated aq. NH₄Cl. stir_quench->quench_reaction extract 9. Perform aqueous work-up: Extract with diethyl ether. quench_reaction->extract dry_concentrate 10. Dry organic phase (MgSO₄), filter, and concentrate in vacuo. extract->dry_concentrate purify 11. Purify the crude product by column chromatography. dry_concentrate->purify end End (2-Formyl-N,N-dimethylbenzamide) purify->end

Diagram 2: Experimental workflow for the synthesis of 2-formyl-N,N-dimethylbenzamide.

  • Preparation: Assemble a 100 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reaction Setup: To the flask, add N,N-dimethylbenzamide (1.49 g, 10.0 mmol) and dissolve it in anhydrous THF (50 mL) via syringe.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add sec-butyllithium (7.86 mL of a 1.4 M solution in cyclohexane, 11.0 mmol) dropwise to the stirred solution over 15 minutes. Ensure the internal temperature does not rise above -70 °C. A color change (typically to yellow or orange) indicates the formation of the aryllithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (1.16 mL, 15.0 mmol) dropwise to the reaction mixture, again maintaining the internal temperature below -70 °C.

  • Warming: Continue stirring at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C over approximately 1 hour.

  • Quenching: Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution while the flask is in an ice bath.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-formyl-N,N-dimethylbenzamide.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured by several in-process checks and validation steps:

  • Titration of Organolithium Reagent: The concentration of commercially available organolithium reagents can vary. It is imperative to titrate the sec-butyllithium solution immediately before use to determine its exact molarity. This ensures accurate stoichiometry, which is crucial for reaction success and safety.

  • Temperature Control: Maintaining the reaction at low temperatures (-78 °C) is critical to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the THF solvent.[3]

  • Inert Atmosphere: The exclusion of atmospheric oxygen and moisture is paramount, as organolithium reagents are highly reactive and pyrophoric.[7][8] Successful execution under an inert atmosphere validates the experimental setup and technique.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) after quenching a small aliquot. The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the aldehyde product confirms the reaction is proceeding as expected.

  • Product Characterization: The identity and purity of the final product, 2-formyl-N,N-dimethylbenzamide, must be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data serves as the final validation of the protocol's success.

Safety and Hazard Management

Extreme caution must be exercised when working with organolithium reagents like sec-butyllithium.

  • Pyrophoric Nature: Organolithium reagents are pyrophoric and can ignite spontaneously upon contact with air or moisture.[7] All transfers must be performed under an inert atmosphere using proper syringe techniques.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Work in a fume hood, and have a Class D fire extinguisher (for combustible metals) readily accessible.

  • Quenching: Unused or residual organolithium reagents must be quenched safely. This can be done by slowly adding the reagent to a cooled, stirred solution of a proton source like isopropanol in an inert solvent. The quenching of the main reaction is also exothermic and should be done slowly and with cooling.

  • Solvent Hazards: Tetrahydrofuran (THF) can form explosive peroxides. Use only freshly distilled or inhibitor-free, anhydrous THF. Diethyl ether is extremely flammable.

A thorough risk assessment should be conducted before commencing any work.

References

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Group, The Scripps Research Institute. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Myers, A. G. (n.d.). Organolithium Reagents. Myers Group, Harvard University. Retrieved from [Link]

  • Narasimhan, N. S., et al. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 625-632. Retrieved from [Link]

  • Reich, H. J., & Musacchio, A. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54848. Retrieved from [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Group, Harvard University. Retrieved from [Link]

  • Clayden, J., & Yasin, S. A. (2002). Lithiation of ureas, pivalamides and carbamates. ORCA - Online Research @ Cardiff. Retrieved from [Link]

  • Reddit. (2021, September 13). Ortho-lithiation with n-BuLi. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved from [Link]

  • ResearchGate. (2021, February 9). How to do mono formylation of N,N-diethyl-3-methoxybenzamide? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15445463, 2-formyl-N,N-dimethylbenzamide. PubChem. Retrieved from [Link]

  • Google Patents. (2020). WO2020050368A1 - Method for preparing vilsmeier reagent.
  • Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science, 54(02). Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]

  • Schall, A., & Reiser, O. (2008). Synthesis by Formylation of Arylmetal Reagents. Science of Synthesis, 25, 587-604. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N,N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-formyl-n,n-dimethylbenzamide. PubChemLite. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Kim, H., et al. (2022). Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. Chemical Science, 13(3), 753-758. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, N,N-dimethyl-. NIST WebBook. Retrieved from [Link]

  • Schwindeman, J. A., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(10), 1162-1186. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). The Asymmetric Synthesis and Reactions of α-Functionalised Organometallic Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

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Application

Application Note: High-Purity Isolation of 3-formyl-N,N-dimethylbenzamide via Flash Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 3-formyl-N,N-dimethylbenzamide by manual flash column chromatography. The described methodology is tailored for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-formyl-N,N-dimethylbenzamide by manual flash column chromatography. The described methodology is tailored for researchers, scientists, and professionals in drug development requiring a high degree of purity for this versatile intermediate. This document elucidates the rationale behind chromatographic parameter selection, details a step-by-step purification workflow, and offers insights into managing potential impurities.

Introduction: The Rationale for Chromatographic Purification

3-formyl-N,N-dimethylbenzamide is a key building block in organic synthesis, valued for its dual reactivity conferred by the aldehyde and amide functionalities. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a high-purity starting material. Synthetic routes to 3-formyl-N,N-dimethylbenzamide, often involving the formylation of N,N-dimethylbenzamide or oxidation of the corresponding alcohol, can yield a crude product contaminated with unreacted starting materials, reagents, and byproducts.

Common impurities may include:

  • Unreacted N,N-dimethylbenzamide: The precursor molecule.

  • 3-(hydroxymethyl)-N,N-dimethylbenzamide: The precursor alcohol in oxidation reactions.

  • 3-carboxy-N,N-dimethylbenzamide: An over-oxidation byproduct of the aldehyde.[1]

These impurities can interfere with subsequent reactions, making their removal critical. Column chromatography, a cornerstone of purification in organic synthesis, is an effective technique for isolating 3-formyl-N,N-dimethylbenzamide from these closely related compounds.[2] This note details a robust protocol using silica gel, a polar stationary phase, which effectively separates compounds based on their differential polarities.[3]

Physicochemical Properties of 3-formyl-N,N-dimethylbenzamide

A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂[4]
Molecular Weight 177.20 g/mol [5]
CAS Number 126926-36-1[4]
Appearance White to off-white solidInferred from related benzamides
Solubility Soluble in dichloromethane, ethyl acetate, and acetone. Sparingly soluble in hexanes.Inferred from general amide solubility[6]

The presence of both a polar aldehyde and a polar amide group, combined with an aromatic ring, gives 3-formyl-N,N-dimethylbenzamide an intermediate polarity. This characteristic is key to its separation from less polar precursors and more polar byproducts on a silica gel stationary phase.

Chromatographic System Design: A Self-Validating Approach

The selection of the stationary and mobile phases is critical for achieving optimal separation. This protocol employs a normal-phase chromatography setup.

Stationary Phase: The Foundation of Separation

Silica Gel (SiO₂), 230-400 mesh: This is the adsorbent of choice due to its high surface area and the presence of surface silanol (Si-OH) groups. These groups interact with polar functional groups of the analyte and impurities through hydrogen bonding and dipole-dipole interactions. The strength of these interactions dictates the retention time on the column. More polar compounds interact more strongly and thus elute later.

Mobile Phase Selection: Driving the Separation

The mobile phase, or eluent, competes with the analytes for binding sites on the stationary phase. A carefully chosen mobile phase will create a significant difference in the elution times of the target compound and its impurities.

Recommended Eluent System: Hexanes/Ethyl Acetate Gradient

  • Rationale: This is a widely used binary solvent system that offers a tunable polarity.[7] Hexane is a non-polar solvent, while ethyl acetate is a moderately polar solvent. By starting with a low concentration of ethyl acetate and gradually increasing it (a gradient elution), we can first elute non-polar impurities, followed by the product, and finally the more polar impurities.

  • Thin-Layer Chromatography (TLC) for Optimization: Before committing to a large-scale column, it is imperative to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.3-0.4 for 3-formyl-N,N-dimethylbenzamide.[8] This Rf value typically ensures good separation and a reasonable elution time.[9]

    • Procedure: Spot the crude reaction mixture on a silica gel TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). Visualize the spots under a UV lamp (254 nm). The ideal solvent system will show clear separation between the spot corresponding to the product and any impurity spots.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude 3-formyl-N,N-dimethylbenzamide. Adjustments to the column size and solvent volumes may be necessary for different scales.

Materials and Equipment
  • Crude 3-formyl-N,N-dimethylbenzamide

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Glass chromatography column (e.g., 40-50 mm diameter)

  • Separatory funnel or addition funnel for solvent addition

  • Collection tubes or flasks

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

Column Packing (Wet Slurry Method)
  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Slurry Formation: In a beaker, mix approximately 40-50 g of silica gel with the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) to form a consistent slurry.

  • Packing: Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

  • Equilibration: Once the silica has settled, add more of the initial eluent and allow it to drain until the solvent level is just above the top of the silica bed. This step equilibrates the stationary phase.

Sample Loading
  • Dissolution: Dissolve the crude 3-formyl-N,N-dimethylbenzamide in a minimal amount of dichloromethane.

  • Adsorption (Optional but Recommended): To the dissolved sample, add a small amount of silica gel (approximately 1-2 times the weight of the crude product). Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This "dry loading" technique often results in better separation.

  • Loading: Carefully add the dry-loaded sample to the top of the column bed. If using a liquid load, carefully pipette the concentrated solution directly onto the top of the silica bed, taking care not to disturb the surface.

  • Protection: Add a thin layer of sand on top of the sample layer to prevent it from being disturbed during solvent addition.

Elution and Fraction Collection
  • Initial Elution: Begin eluting with the low-polarity solvent system determined by TLC (e.g., 9:1 hexanes:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. For example, after collecting a set number of fractions, switch to an 8:2, then a 7:3 mixture of hexanes:ethyl acetate.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks. The size of the fractions will depend on the size of the column.

  • Monitoring: Monitor the elution process by spotting fractions onto TLC plates, developing them in the optimized TLC solvent system, and visualizing under a UV lamp. Combine the fractions that contain the pure product.

Product Isolation
  • Solvent Removal: Combine the pure fractions in a round-bottom flask.

  • Evaporation: Remove the solvent using a rotary evaporator to yield the purified 3-formyl-N,N-dimethylbenzamide as a solid.

  • Drying: Dry the product under high vacuum to remove any residual solvent.

  • Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and melting point determination.

Visual Workflow and Data Summary

Chromatography Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Optimization (Find Rf ≈ 0.3-0.4) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Dry Loading Preferred) Pack->Load Elute Gradient Elution (Hexanes:EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation Combine->Evaporate Characterize Characterize Product (NMR, LC-MS) Evaporate->Characterize

Caption: Workflow for the purification of 3-formyl-N,N-dimethylbenzamide.

Key Chromatographic Parameters
ParameterRecommended Value/MaterialRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area and polarity for effective separation.
Mobile Phase Hexanes / Ethyl AcetateTunable polarity for gradient elution.
Optimal Product Rf ~0.3 - 0.4Ensures good separation and reasonable elution time.
Loading Method Dry LoadingPromotes sharper bands and better resolution.
Detection Method UV (254 nm)Aromatic ring allows for easy visualization on TLC.

Troubleshooting

  • Product does not elute: The mobile phase is not polar enough. Gradually increase the concentration of ethyl acetate.

  • Poor separation: The bands are likely too diffuse. This can be caused by loading the sample in too much solvent or an unevenly packed column. Ensure the sample is concentrated and consider the dry loading method.

  • Product co-elutes with an impurity: The chosen solvent system is not optimal. Re-evaluate the mobile phase using TLC with different solvent systems (e.g., dichloromethane/methanol).

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for obtaining high-purity 3-formyl-N,N-dimethylbenzamide. By understanding the principles of chromatography and carefully optimizing the mobile phase with TLC, researchers can effectively remove common impurities, ensuring the quality of this important synthetic intermediate for downstream applications in drug discovery and development.

References

  • PubChem. N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]

  • Solubility of Things. N,N-Dimethylbenzamide.[Link]

  • ResearchGate. Synthesis of N,N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction.[Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.[Link]

  • PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.[Link]

  • ResearchGate. What is the best technique for amide purification?[Link]

  • ResearchGate. TLC chromatogram of standards: ND (Rf 0.23), MF (Rf 0.70), and MN (Rf 0.59).[Link]

  • ResearchGate. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.[Link]

  • Scilit. N,N-Dimethylbenzylamine as a Coformer for 3 Crystalline Organic Salts: Preparation, Spectral, Structural Investigation, Synthons Diversity and Hirshfeld Surface Analysis.[Link]

  • PubChemLite. 3-formyl-n,n-dimethylbenzamide (C10H11NO2).[Link]

  • Royal Society of Chemistry. Supplementary Information.[Link]

  • ResearchGate. A facile synthesis of N-formylbenzamides by oxidative decarboxylation of N-aroylglycine induced by Ag/S2O8.[Link]

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  • LAMBDA OMNICOLL. Isolation, purification and characterization of allelopathic compounds.[Link]

  • University of Rochester. Quantitative measurements on tlc plates using ccd detection.[Link]

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  • UCLA. Thin Layer Chromatography (TLC).[Link]

  • PubMed Central. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide.[Link]

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Method

Application Note: Structural Elucidation of 3-formyl-N,N-dimethylbenzamide using ¹H NMR Spectroscopy

Abstract: This document provides a comprehensive guide to the characterization of 3-formyl-N,N-dimethylbenzamide using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed, field...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the characterization of 3-formyl-N,N-dimethylbenzamide using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation, data acquisition, and processing. The core of this note is an in-depth analysis of the resulting ¹H NMR spectrum, where we explain the rationale behind the assignment of chemical shifts, integration values, and signal multiplicities to the specific protons of the molecule. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require robust methods for the structural verification of novel and known small molecules.

Introduction and Scientific Context

3-formyl-N,N-dimethylbenzamide (C₁₀H₁₁NO₂) is a disubstituted aromatic compound featuring two key functional groups: an aldehyde (formyl) and a tertiary amide (N,N-dimethylcarboxamide).[1][2] Its structure makes it a valuable intermediate in organic synthesis, potentially serving as a building block for more complex pharmaceutical agents or functional materials.

Accurate structural confirmation is a non-negotiable cornerstone of chemical research and development. ¹H NMR spectroscopy stands as the primary and most definitive method for the structural elucidation of organic molecules in solution.[3] It provides precise information about the electronic environment of each proton, the number of protons of each type, and their spatial relationship to neighboring protons. This application note explains the causality behind the experimental choices and provides a self-validating protocol for obtaining and interpreting a high-quality ¹H NMR spectrum of the title compound.

Principle of ¹H NMR Characterization

The ¹H NMR experiment is based on the interaction of the magnetic moment of hydrogen nuclei (protons) with an external magnetic field. The key parameters derived from a spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups (like carbonyls) "deshield" nearby protons, shifting their signals to a higher ppm value (downfield), while electron-donating groups cause an upfield shift.[4][5]

  • Integration: The area under a signal is directly proportional to the number of protons it represents.[3][6] This allows for the determination of the relative ratio of different types of protons in the molecule.

  • Multiplicity (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines (e.g., a doublet, triplet, quartet). The pattern of splitting reveals how many protons are on adjacent atoms.

By analyzing these three parameters, a complete structural assignment can be confidently made.

Materials and Equipment

  • Analyte: 3-formyl-N,N-dimethylbenzamide (>98% purity)

  • NMR Solvent: Deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Equipment:

    • NMR Spectrometer (e.g., 400 MHz or higher)

    • High-quality 5 mm NMR tubes

    • Glass Pasteur pipettes and bulbs

    • Small glass vials

    • Cotton or glass wool for filtration

    • Analytical balance

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, minimizing common sources of error and ensuring high-quality, reproducible data.

The quality of the final spectrum is critically dependent on proper sample preparation.

  • Weighing the Analyte: Accurately weigh approximately 10-15 mg of 3-formyl-N,N-dimethylbenzamide into a clean, dry glass vial.

    • Causality: This concentration (for a small molecule) ensures a strong signal-to-noise ratio in a minimal number of scans without causing significant line broadening due to excessive viscosity.[7][8]

  • Solubilization: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) with TMS to the vial. Gently swirl the vial to ensure the sample dissolves completely.

    • Causality: A deuterated solvent is used to avoid a large, overwhelming solvent signal in the ¹H spectrum.[9][10] The instrument's lock system uses the deuterium signal to stabilize the magnetic field during acquisition. TMS provides a zero-point reference (δ 0.00 ppm) for accurate chemical shift calibration.

  • Filtration: Tightly pack a small plug of cotton or glass wool into a Pasteur pipette. Using the pipette, transfer the solution from the vial into the NMR tube.

    • Causality: This step is crucial to remove any microscopic particulate matter. Suspended solids disrupt the homogeneity of the magnetic field, leading to severe line broadening and loss of resolution that cannot be corrected by the spectrometer's shimming process.

  • Final Checks: Ensure the liquid height in the NMR tube is approximately 5 cm (corresponding to ~0.7 mL).[10] Cap the tube securely to prevent evaporation and label it clearly.

The following are typical acquisition parameters for a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzStandard field strength for routine structural analysis.
Number of Scans (NS)8 - 16Sufficient for good signal-to-noise with a ~15 mg sample.
Relaxation Delay (D1)2.0 secondsAllows for nearly complete T1 relaxation of most protons, ensuring accurate integration.
Acquisition Time (AQ)~4.0 secondsProvides adequate digital resolution for resolving fine coupling patterns.
Pulse Width (P1)Calibrated 90° pulseEnsures uniform excitation across the entire spectral width for quantitative analysis.
Spectral Width (SW)0 - 12 ppmEncompasses the typical chemical shift range for organic molecules, including aldehydes.[4]
Temperature298 K (25 °C)Standard ambient temperature for reproducible measurements.
  • Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted from the time domain to the frequency domain.

  • Phase Correction: The spectrum's phasing is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode with a flat baseline.

  • Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline.

  • Referencing: The spectrum is calibrated by setting the TMS peak to δ 0.00 ppm. If TMS is absent, the residual CHCl₃ peak in the solvent can be used as a secondary reference at δ 7.26 ppm.

  • Integration: The integral curves are calculated for each signal to determine the relative number of protons.

Data Analysis and Structural Interpretation

The structure of 3-formyl-N,N-dimethylbenzamide dictates the expected ¹H NMR signals.

Structure and Proton Numbering:

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationProton Environment
H19.9 - 10.1Singlet (s)1HAldehydic
H2, H67.8 - 8.2Multiplet (m)2HAromatic
H4, H57.5 - 7.7Multiplet (m)2HAromatic
H7, H82.9 - 3.2Two Singlets (s)6H (3H each)N-Methyl
  • Aldehydic Proton (H1, δ ~10.0 ppm): A sharp singlet integrating to one proton is expected in the far downfield region.[3] This is highly characteristic of an aldehyde proton, which is strongly deshielded by the magnetic anisotropy and electron-withdrawing nature of the carbonyl group.[11]

  • Aromatic Protons (H2, H4, H5, H6, δ ~7.5-8.2 ppm): Four protons are located on the 1,3-disubstituted benzene ring.

    • H2 and H6: These protons are ortho to one of the two electron-withdrawing substituents and will be the most deshielded in the aromatic region. They will appear as a complex multiplet.

    • H4 and H5: These protons are further from the substituents and will appear slightly more upfield, also as a complex multiplet. The coupling between all four aromatic protons will result in a complex, overlapping pattern that is characteristic of this substitution.

  • N-Methyl Protons (H7, H8, δ ~2.9-3.2 ppm): This signal, integrating to six protons, is of particular diagnostic value. Due to the partial double-bond character of the C-N amide bond, rotation is restricted at room temperature. This makes the two methyl groups chemically non-equivalent. One methyl group is cis to the carbonyl oxygen, and the other is trans. Consequently, they experience different magnetic environments and will appear as two distinct sharp singlets, each integrating to three protons.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from sample acquisition to final structural confirmation.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition & Processing cluster_analysis Phase 3: Analysis & Confirmation Analyte 3-formyl-N,N-dimethylbenzamide Dissolve Dissolve in CDCl3 w/ TMS Analyte->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire Acquire FID on Spectrometer Filter->Acquire Process FT, Phasing, Baseline Correction, Referencing Acquire->Process Spectrum Final Processed Spectrum Process->Spectrum Analysis Analyze Shift, Integration, & Multiplicity Spectrum->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: Workflow for ¹H NMR characterization.

Conclusion

¹H NMR spectroscopy provides an unambiguous method for the structural verification of 3-formyl-N,N-dimethylbenzamide. The key diagnostic signals—the downfield aldehyde singlet at ~10.0 ppm, the complex aromatic pattern between 7.5-8.2 ppm, and critically, the two distinct N-methyl singlets around 3.0 ppm due to restricted amide bond rotation—collectively create a unique spectral fingerprint. The protocol detailed herein ensures the acquisition of high-quality, interpretable data, empowering researchers to confidently confirm the identity and purity of their synthesized compounds.

References

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Application

Definitive Structural Elucidation of 3-formyl-N,N-dimethylbenzamide using ¹³C NMR Spectroscopy

An Application Note for Drug Development Professionals and Researchers Introduction Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a cornerstone analytical technique in modern organic chemistry, providing...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Researchers

Introduction

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a cornerstone analytical technique in modern organic chemistry, providing unparalleled insight into the carbon framework of molecules.[1][2] For drug development professionals, confirming the precise structure and substitution pattern of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable aspect of regulatory compliance and intellectual property protection. This application note provides a detailed guide to the ¹³C NMR analysis of 3-formyl-N,N-dimethylbenzamide, a disubstituted aromatic compound featuring key functional groups relevant to medicinal chemistry.

We will explore the causality behind experimental choices, from sample preparation to advanced spectral techniques, ensuring a robust and self-validating approach to structural confirmation. The protocols and interpretations herein are designed to be directly applicable in a research or quality control setting.

Foundational Principles: Analyzing the Carbon Environments

The structure of 3-formyl-N,N-dimethylbenzamide presents ten unique carbon environments. A successful analysis hinges on correctly identifying and assigning a distinct signal to each of these carbons.

  • Aromatic Region (6 carbons): The benzene ring is asymmetrically substituted with an electron-withdrawing formyl group (-CHO) and an electron-withdrawing N,N-dimethylcarboxamide group (-CON(CH₃)₂). This meta-substitution pattern renders all six aromatic carbons chemically non-equivalent. Their chemical shifts will be influenced by the combined inductive and resonance effects of these substituents.

  • Carbonyl Region (2 carbons): The molecule contains two distinct carbonyl carbons: one from the aldehyde (formyl group) and one from the amide. These typically resonate at the most downfield region of the spectrum due to sp² hybridization and the strong deshielding effect of the double-bonded oxygen atom.[1]

  • Aliphatic Region (2 carbons): The two methyl carbons of the N,N-dimethylamide group are located in the most upfield region. Notably, due to the partial double-bond character of the amide C-N bond, rotation can be hindered.[3] This restricted rotation often makes the two methyl groups magnetically non-equivalent, resulting in two separate signals.

Predicted ¹³C NMR Chemical Shifts

Accurate prediction of chemical shifts is crucial for preliminary assignment. The following table consolidates expected chemical shift ranges based on established data for similar functional groups.[4][5][6] The final assignments must be confirmed experimentally, preferably with supporting data from DEPT or 2D NMR experiments.

Carbon Atom(s)Carbon TypeExpected Chemical Shift (δ, ppm)Rationale
C=O (Aldehyde)Carbonyl190 - 200Aldehyde carbonyls are highly deshielded and appear significantly downfield.[4]
C=O (Amide)Carbonyl165 - 175Amide carbonyls are also downfield but are typically shielded relative to aldehyde carbonyls.[5]
C1, C3Quaternary Aromatic135 - 145These are the ipso-carbons directly attached to the electron-withdrawing substituents, leading to significant deshielding.
C2, C4, C5, C6CH Aromatic125 - 135The chemical shifts of these methine carbons are modulated by the meta-directing effects of the substituents.
N-(CH₃)₂Methyl (CH₃)35 - 40These aliphatic carbons are shielded. Two distinct peaks may be observed due to hindered C-N bond rotation.[3]

Experimental Workflow and Protocols

The following diagram and protocols outline a robust workflow for acquiring high-quality ¹³C NMR data.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Analysis prep_vial 1. Dissolve 50-100 mg of sample in 0.7 mL of CDCl₃-d in a vial. add_tms 2. Add TMS as internal standard. filter 3. Filter solution into a clean NMR tube. acq_1d 4. Acquire standard proton-decoupled ¹³C spectrum. filter->acq_1d Transfer to Spectrometer acq_dept 5. Acquire DEPT-90 and DEPT-135 spectra. process 6. Apply Fourier Transform, phase, and baseline correction. acq_dept->process assign 7. Assign signals using ¹³C and DEPT data. confirm 8. Confirm assignments (optional: 2D NMR). final final assign->final Final Structure Elucidation confirm->final G cluster_input Acquired Spectra cluster_output Carbon Type Identification spec_13C Standard ¹³C All 10 carbons visible C_quat Quaternary (C) Present in ¹³C only spec_13C->C_quat CH Methine (CH) Present in all three spec_13C->CH spec_dept90 DEPT-90 Only CH carbons visible spec_dept90->CH spec_dept135 DEPT-135 CH, CH₃ (+ve) CH₂ (-ve) spec_dept135->CH CH2 Methylene (CH₂) Negative in DEPT-135 spec_dept135->CH2 CH3 Methyl (CH₃) Positive in DEPT-135 spec_dept135->CH3

Caption: Logical flow for carbon type determination using DEPT.

Advanced Structural Confirmation: 2D NMR

For complete and unambiguous assignment, especially of the closely spaced aromatic signals, 2D NMR techniques are invaluable. [7]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It provides a direct link between the ¹H and ¹³C spectra, definitively identifying which proton is attached to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are separated by two or three bonds (²JCH and ³JCH). [8]It is exceptionally powerful for piecing together the molecular skeleton by identifying long-range connectivities, for example, from the aldehyde proton to the aromatic carbons or from the methyl protons to the amide carbonyl carbon.

Conclusion

The ¹³C NMR analysis of 3-formyl-N,N-dimethylbenzamide is a clear-cut process when a systematic approach is employed. By combining a standard proton-decoupled ¹³C experiment with DEPT spectroscopy, all ten unique carbons in the molecule can be identified and assigned to their respective types (C, CH, or CH₃). This application note provides the foundational protocols and interpretive logic required for researchers and drug development professionals to confidently perform this analysis, ensuring the structural integrity of their compounds. For absolute confirmation of complex aromatic patterns, the use of 2D NMR techniques like HSQC and HMBC is strongly recommended.

References

  • Reddit. (2023). NMR spectrum of n,n-diethylbenzamidr. Available at: [Link]

  • Noolvi, M. et al. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

  • University of Missouri. (2020). Optimized Default 13C Parameters. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

  • OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Available at: [Link]

  • Sabinet African Journals. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Available at: [Link]

  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Available at: [Link]

  • University College London. Sample Preparation. Available at: [Link]

  • University of Cambridge. How to Prepare Samples for NMR. Available at: [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • University of Wisconsin-Madison. Stepbystep procedure for NMR data acquisition. Available at: [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Available at: [Link]

  • Royal Society of Chemistry. (2021). Thioamide N–C(S) Activation. Available at: [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences. Available at: [Link]

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Method

Application Note: Elucidating the Fragmentation Pathways of 3-formyl-N,N-dimethylbenzamide by Mass Spectrometry

Introduction 3-formyl-N,N-dimethylbenzamide is a disubstituted aromatic compound containing both an aldehyde and a tertiary amide functional group. As a potential intermediate in pharmaceutical synthesis and a building b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-formyl-N,N-dimethylbenzamide is a disubstituted aromatic compound containing both an aldehyde and a tertiary amide functional group. As a potential intermediate in pharmaceutical synthesis and a building block in organic chemistry, its unambiguous identification and structural characterization are paramount. Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns. This application note provides a detailed guide to the mass spectrometric fragmentation of 3-formyl-N,N-dimethylbenzamide, offering insights into the expected fragmentation pathways under common ionization techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding these fragmentation patterns is crucial for researchers, scientists, and drug development professionals in academic and industrial settings for compound identification, purity assessment, and reaction monitoring.

Molecular Structure and Properties

Before delving into the fragmentation analysis, it is essential to understand the fundamental properties of the target molecule.

Table 1: Physicochemical Properties of 3-formyl-N,N-dimethylbenzamide

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.19 g/mol [2]
Monoisotopic Mass 177.07898 Da[2]
IUPAC Name 3-formyl-N,N-dimethylbenzamide[1]
CAS Number 126926-36-1[1]
Canonical SMILES CN(C)C(=O)C1=CC=CC(C=O)=C1[1]

Experimental Workflow for Mass Spectrometry Analysis

A generalized workflow for the analysis of 3-formyl-N,N-dimethylbenzamide by mass spectrometry is outlined below. The specific parameters for the mass spectrometer should be optimized to achieve the best signal-to-noise ratio and desired fragmentation.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Sample 3-formyl-N,N-dimethylbenzamide (Solid or in Solution) Dissolution Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Dilution Dilute to working concentration (e.g., 1-10 µg/mL) Dissolution->Dilution Infusion Direct Infusion or LC-MS Dilution->Infusion Ionization Ionization Source (EI or ESI) Infusion->Ionization MassAnalyzer1 MS1: Full Scan (Determine Molecular Ion) Ionization->MassAnalyzer1 Isolation Isolate Precursor Ion ([M]+• or [M+H]+) MassAnalyzer1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MassAnalyzer2 MS2: Product Ion Scan (Acquire Fragmentation Spectrum) CID->MassAnalyzer2 Spectrum Mass Spectrum MassAnalyzer2->Spectrum Interpretation Interpret Fragmentation Pattern Spectrum->Interpretation Structure Structural Elucidation Interpretation->Structure

Figure 1: A generalized experimental workflow for the mass spectrometric analysis of 3-formyl-N,N-dimethylbenzamide.

Protocol 1: Sample Preparation for Mass Spectrometry

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 3-formyl-N,N-dimethylbenzamide and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent to obtain a final working concentration suitable for your instrument, typically in the range of 1-10 µg/mL. For ESI, the addition of a small amount of formic acid (0.1%) can aid in protonation.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation from any impurities.

Protocol 2: Mass Spectrometer Parameters (General Guidance)

  • Ionization Mode:

    • Electron Ionization (EI): Typically used with Gas Chromatography-Mass Spectrometry (GC-MS). Electron energy: 70 eV.

    • Electrospray Ionization (ESI): Suitable for LC-MS or direct infusion. Can be run in positive or negative ion mode. Positive ion mode ([M+H]⁺) is generally preferred for this compound due to the presence of the amide nitrogen.

  • Mass Analyzer:

    • Full Scan (MS1): Scan a mass range appropriate to detect the molecular ion, for instance, m/z 50-250.

    • Tandem MS (MS/MS): Isolate the precursor ion (e.g., m/z 177 for [M]⁺˙ or m/z 178 for [M+H]⁺) and apply collision-induced dissociation (CID) with a suitable collision energy to generate fragment ions. The collision energy should be optimized to obtain a rich fragmentation spectrum.

Predicted Fragmentation Pathways

The fragmentation of 3-formyl-N,N-dimethylbenzamide is expected to be influenced by both the aldehyde and the N,N-dimethylbenzamide functionalities. Aromatic systems are generally stable, often resulting in a prominent molecular ion peak.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecule will form a radical cation ([M]⁺˙) with a nominal m/z of 177. The fragmentation will likely proceed through several key pathways:

  • α-Cleavage at the Aldehyde: A common fragmentation for aldehydes is the loss of a hydrogen radical to form a stable acylium ion.[3]

    • [M - H]⁺ (m/z 176): Loss of a hydrogen radical from the formyl group.

  • Loss of the Formyl Group: Cleavage of the bond between the aromatic ring and the formyl group can lead to the loss of a CHO radical.[3]

    • [M - CHO]⁺ (m/z 148): This would result in a fragment corresponding to the N,N-dimethylbenzamide cation.

  • Fragmentation of the Amide Group: The N,N-dimethylamide group can undergo characteristic cleavages.

    • Loss of Dimethylamine: Cleavage of the C-N bond can result in the loss of a neutral dimethylamine molecule, although this is less common than the formation of the benzoyl cation.

    • Formation of the Benzoyl Cation: A significant fragmentation pathway for benzamides involves the loss of the amino substituent to form a stable benzoyl cation.[4][5] In this case, it would be the loss of a dimethylaminyl radical (•N(CH₃)₂).

    • [M - N(CH₃)₂]⁺ (m/z 133): This fragment would be the 3-formylbenzoyl cation.

  • Formation of the N,N-dimethylcarbamoyl cation: Cleavage of the bond between the aromatic ring and the amide carbonyl.

    • [CON(CH₃)₂]⁺ (m/z 72): This is a characteristic fragment for N,N-dimethylamides.

  • Further Fragmentation of the Benzoyl-type Cations: The resulting acylium ions can further lose carbon monoxide (CO).

    • m/z 105: From the 3-formylbenzoyl cation (m/z 133) losing CO.

    • m/z 77: The phenyl cation, which can be formed from further fragmentation.[4]

EI_Fragmentation M [M]+• m/z 177 M_minus_H [M-H]+ m/z 176 M->M_minus_H - •H M_minus_CHO [M-CHO]+ m/z 148 M->M_minus_CHO - •CHO M_minus_NMe2 [M-N(CH3)2]+ m/z 133 M->M_minus_NMe2 - •N(CH3)2 m72 [CON(CH3)2]+ m/z 72 M->m72 - C7H5O• m105 m/z 105 M_minus_NMe2->m105 - CO m77 m/z 77 m105->m77 - CO

Figure 2: Proposed EI fragmentation pathways for 3-formyl-N,N-dimethylbenzamide.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive mode ESI, 3-formyl-N,N-dimethylbenzamide will primarily form a protonated molecule, [M+H]⁺, with an m/z of 178. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation. ESI is a soft ionization technique, leading to less fragmentation in the source compared to EI.[6] The fragmentation of the protonated molecule will likely involve the loss of neutral molecules.

  • Loss of Water: If protonation occurs on the formyl oxygen, subsequent rearrangement could lead to the loss of a water molecule.

    • [M+H - H₂O]⁺ (m/z 160): This is a common loss for compounds containing carbonyl groups.

  • Loss of Dimethylamine: Protonation at the amide nitrogen can facilitate the cleavage of the C-N bond, leading to the loss of neutral dimethylamine.

    • [M+H - HN(CH₃)₂]⁺ (m/z 133): This results in the 3-formylbenzoyl cation, which is the same as a key fragment in the EI spectrum.

  • Loss of Carbon Monoxide: The aldehyde group can lead to the loss of CO.

    • [M+H - CO]⁺ (m/z 150): This would correspond to the protonated N,N-dimethylbenzamide.

  • Further Fragmentation: The fragment at m/z 133 can further lose CO to produce a fragment at m/z 105. The fragment at m/z 150 can fragment similarly to protonated N,N-dimethylbenzamide, potentially losing a methyl group or dimethylamine.

ESI_Fragmentation MH [M+H]+ m/z 178 MH_minus_H2O [M+H-H2O]+ m/z 160 MH->MH_minus_H2O - H2O MH_minus_HNMe2 [M+H-HN(CH3)2]+ m/z 133 MH->MH_minus_HNMe2 - HN(CH3)2 MH_minus_CO [M+H-CO]+ m/z 150 MH->MH_minus_CO - CO m105 m/z 105 MH_minus_HNMe2->m105 - CO

Figure 3: Proposed ESI-MS/MS fragmentation pathways for protonated 3-formyl-N,N-dimethylbenzamide.

Interpretation of Key Fragments

Table 2: Summary of Predicted Key Fragments and Their Origins

m/zProposed Ion StructureOriginating Functional Group(s)Ionization Mode
177 [C₁₀H₁₁NO₂]⁺˙ (Molecular Ion)Entire MoleculeEI
178 [C₁₀H₁₂NO₂]⁺ (Protonated Molecule)Entire MoleculeESI
176 [M-H]⁺AldehydeEI
160 [M+H-H₂O]⁺Aldehyde/CarbonylESI
148 [M-CHO]⁺AldehydeEI
150 [M+H-CO]⁺AldehydeESI
133 3-formylbenzoyl cationAmide & Aromatic RingEI, ESI
105 Benzoyl cation (from m/z 133) or Phenyl cation + COAromatic Ring & CarbonylsEI, ESI
77 Phenyl cationAromatic RingEI, ESI
72 [CON(CH₃)₂]⁺AmideEI

Trustworthiness and Self-Validation

The protocols and fragmentation schemes described herein are based on established principles of mass spectrometry. To ensure the trustworthiness of the results, the following self-validating steps are recommended:

  • High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to determine the elemental composition of the molecular ion and key fragment ions. This will confirm the proposed atomic formulas and differentiate between isobaric species.

  • Isotopic Labeling: Synthesize isotopically labeled analogues of 3-formyl-N,N-dimethylbenzamide (e.g., with ¹³C in the formyl group or deuterium on the methyl groups) to definitively track the origin of atoms in the fragment ions.

  • Comparison with Standards: Whenever possible, compare the obtained mass spectrum with that of a certified reference standard to confirm the fragmentation pattern.

  • Systematic Variation of Collision Energy: In MS/MS experiments, systematically varying the collision energy can help to establish the relationships between precursor and product ions, confirming the proposed fragmentation pathways.

Conclusion

This application note provides a comprehensive guide to the anticipated mass spectrometric fragmentation of 3-formyl-N,N-dimethylbenzamide. By understanding the characteristic fragmentation patterns arising from the aldehyde and N,N-dimethylamide functionalities, researchers can confidently identify this compound and elucidate its structure in various experimental contexts. The provided protocols and theoretical fragmentation schemes serve as a robust starting point for method development and data interpretation in the analysis of this and structurally related molecules.

References

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide." PubChem. Retrieved from [Link]

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  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • ResearchGate. Benzamide-simplified mass spectrum. Retrieved from [Link]

  • Chegg. (9 pts) (a) Provide the fragmentation reactions to account for each of the peaks in the mass spectrum (ESI) of N,N-dimethylbenzamide (MW = 149). Retrieved from [Link]

  • MDPI. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

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Application

FTIR spectroscopy of 3-formyl-N,N-dimethylbenzamide

An Application Note and Protocol for the FTIR Spectroscopy of 3-formyl-N,N-dimethylbenzamide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protoc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the FTIR Spectroscopy of 3-formyl-N,N-dimethylbenzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the characterization of 3-formyl-N,N-dimethylbenzamide using Fourier Transform Infrared (FTIR) spectroscopy. 3-formyl-N,N-dimethylbenzamide is a substituted aromatic compound featuring three key functional groups: an aldehyde, a tertiary amide, and a benzene ring. FTIR spectroscopy serves as a rapid and powerful analytical technique for confirming the presence of these functionalities, assessing sample purity, and providing structural elucidation. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, step-by-step methodologies for sample preparation, data acquisition, and spectral interpretation.

Introduction to 3-formyl-N,N-dimethylbenzamide and FTIR Analysis

3-formyl-N,N-dimethylbenzamide is a benzamide derivative with a molecular structure that incorporates a formyl (-CHO) group and an N,N-dimethyl amide (-CON(CH₃)₂) substituent on the benzene ring.[1][2][3] The unique arrangement of these functional groups makes it a valuable intermediate in organic synthesis and a target molecule in medicinal chemistry research. The aldehyde group offers a reactive site for various condensation reactions, while the dimethylamide moiety influences the molecule's solubility and electronic properties.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for the structural analysis of such organic compounds.[4] The technique operates on the principle that chemical bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its vibrational modes. The resulting FTIR spectrum is a unique molecular fingerprint, providing definitive evidence for the presence of specific functional groups. This application note details the protocols for obtaining and interpreting the FTIR spectrum of 3-formyl-N,N-dimethylbenzamide.

Physicochemical Properties

A summary of the key properties of 3-formyl-N,N-dimethylbenzamide is presented below for reference.

PropertyValue
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
CAS Number 126926-36-1
IUPAC Name 3-formyl-N,N-dimethylbenzamide
Canonical SMILES CN(C)C(=O)C1=CC=CC(=C1)C=O
InChI Key MYTDKUFZGNDHRL-UHFFFAOYSA-N

(Data sourced from PubChem and other chemical suppliers).[2][3]

The Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (typically expressed in cm⁻¹). The resulting spectrum displays absorption bands or peaks at wavenumbers characteristic of specific molecular vibrations (e.g., stretching, bending). An FTIR spectrum is typically divided into two main regions:

  • Functional Group Region (4000–1500 cm⁻¹): This region contains absorption bands corresponding to the stretching vibrations of most functional groups. These peaks are often well-defined and are used for the initial identification of the types of bonds present in a molecule.[5]

  • Fingerprint Region (1500–500 cm⁻¹): This region contains complex patterns of absorption bands arising from bending vibrations and other skeletal vibrations. This pattern is unique to each molecule, serving as a "fingerprint" for identification when compared against reference spectra.[5][6]

Experimental Workflow and Protocols

The successful acquisition of a high-quality FTIR spectrum is contingent upon proper sample preparation and instrument configuration. The overall workflow is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample (3-formyl-N,N-dimethylbenzamide) ATR ATR Method (Direct Placement) Sample->ATR Minimal Prep KBr KBr Pellet Method (Grinding & Pressing) Sample->KBr Requires Prep FTIR FTIR Spectrometer ATR->FTIR KBr->FTIR Spectrum Raw Spectrum FTIR->Spectrum Processing Data Processing (Baseline Correction, Normalization) Spectrum->Processing Interpretation Spectral Interpretation (Peak Assignment) Processing->Interpretation Report Final Report Interpretation->Report functional_groups cluster_aldehyde Aldehyde Group cluster_amide Tertiary Amide Group cluster_aromatic Aromatic Ring Molecule 3-formyl-N,N-dimethylbenzamide Aldehyde_CH Aldehydic C-H Stretch (~2830 & ~2730 cm⁻¹) Molecule->Aldehyde_CH Aldehyde_CO Aldehydic C=O Stretch (~1700 cm⁻¹) Molecule->Aldehyde_CO Amide_CO Amide C=O Stretch (~1640 cm⁻¹) Molecule->Amide_CO Amide_CN C-N Stretch (~1300-1200 cm⁻¹) Molecule->Amide_CN Aromatic_CH Aromatic C-H Stretch (>3000 cm⁻¹) Molecule->Aromatic_CH Aromatic_CC Aromatic C=C Stretch (~1600 & ~1475 cm⁻¹) Molecule->Aromatic_CC

Caption: Key functional groups and their vibrational modes.

Expected Characteristic Absorption Bands

The following table summarizes the expected absorption bands and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
3100–3000Medium-WeakC-H StretchAromatic C-H
2950–2850Medium-WeakC-H StretchAliphatic C-H (N-CH₃)
~2830 and ~2730WeakC-H StretchAldehydic C-H (Fermi Resonance) [7][8]
~1700StrongC=O StretchAldehyde Carbonyl [8][9]
~1640StrongC=O StretchTertiary Amide Carbonyl (Amide I) [10][11]
~1600, ~1475Medium-WeakC=C StretchAromatic Ring
~1400MediumC-H BendAliphatic C-H (N-CH₃)
1300–1200MediumC-N StretchTertiary Amide
900–675StrongC-H BendAromatic C-H (Out-of-plane)

Causality Behind Peak Positions:

  • Dual Carbonyl Peaks: The presence of two strong absorption bands in the carbonyl region (1750-1630 cm⁻¹) is a key diagnostic feature. The aldehyde C=O stretch appears at a higher wavenumber (~1700 cm⁻¹) compared to the tertiary amide C=O stretch (~1640 cm⁻¹). [8][11]This difference is due to the electron-donating resonance effect of the nitrogen atom in the amide group, which reduces the double-bond character of the C=O bond, lowering its vibrational frequency.

  • Aldehydic C-H Stretches: Aromatic aldehydes typically show two weak C-H stretching bands around 2830 cm⁻¹ and 2730 cm⁻¹. [8]The appearance of two bands is often a result of Fermi resonance between the fundamental C-H stretching vibration and the overtone of the C-H bending vibration. [7]* Absence of N-H Bands: As a tertiary amide, the molecule lacks N-H bonds. Therefore, the characteristic N-H stretching bands (typically found between 3500-3100 cm⁻¹) will be absent, which helps to confirm the tertiary nature of the amide. [11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Broad Peak at ~3400 cm⁻¹ Presence of moisture (water) in the sample or KBr.Dry the sample and KBr thoroughly before preparing the pellet. If using ATR, ensure the crystal is dry.
Noisy Spectrum (Low S/N) Insufficient number of scans; poor sample-crystal contact (ATR); opaque KBr pellet.Increase the number of scans. Re-apply the sample with adequate pressure (ATR). Remake the KBr pellet, ensuring it is transparent.
Sloping Baseline Poorly prepared KBr pellet (light scattering); incorrect pressure on ATR crystal.Grind the KBr mixture more finely and re-press the pellet. Adjust the pressure on the ATR clamp for optimal contact.
Anomalous Sharp Peaks Atmospheric CO₂ (~2360 cm⁻¹) and H₂O (various regions) not fully subtracted.Ensure the background spectrum is taken immediately before the sample spectrum under the same conditions. Purge the spectrometer with dry air or nitrogen if available.

Conclusion

FTIR spectroscopy is a highly effective and efficient method for the structural characterization of 3-formyl-N,N-dimethylbenzamide. By following the detailed protocols for either ATR or KBr pellet analysis, researchers can obtain high-quality spectra. The key to successful identification lies in the careful interpretation of the spectrum, with particular attention paid to the dual carbonyl absorption bands of the aldehyde and tertiary amide groups, the characteristic aldehydic C-H stretching vibrations, and the bands associated with the aromatic ring. This application note provides a robust framework for utilizing FTIR as a primary analytical tool in the synthesis and development of benzamide-based compounds.

References

  • How to Interpret FTIR Results: A Beginner's Guide. (2025). Vertex AI Search.
  • PubChem. (n.d.). N,N-Dimethylbenzamide. National Institutes of Health. [Link]

  • Hendrian, H., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • NIST. (n.d.). Benzamide, N,N-dimethyl-. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). FTIR comparison of N,N-dimethylacrylamide with N,N-dimethylacryl-amide + [Nmm-PDO][Gly] mixture. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • PubChemLite. (n.d.). 3-formyl-n,n-dimethylbenzamide (C10H11NO2). [Link]

  • University of Calgary. (n.d.). IR: aldehydes. [Link]

  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • Université de Genève. (n.d.). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • International Journal of Scientific & Academic Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. [Link]

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Method

Application Notes &amp; Protocols: A Guide to Developing Enzyme Inhibitors with 3-Formyl-N,N-dimethylbenzamide Derivatives

Introduction: The Benzamide Scaffold in Modern Drug Discovery The benzamide functional group is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a multitude of clinically successful drugs. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in a multitude of clinically successful drugs. Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows it to effectively mimic endogenous ligands and modulate the activity of diverse enzyme classes. Within this structural family, derivatives of 3-formyl-N,N-dimethylbenzamide have emerged as a particularly fruitful starting point for the development of potent and selective enzyme inhibitors.

This guide focuses on the strategic development of inhibitors targeting Poly(ADP-ribose) polymerase (PARP) , a family of enzymes central to the DNA damage response (DDR).[1][2] The rationale for this focus is twofold: first, the benzamide core excellently mimics the nicotinamide moiety of PARP's natural substrate, NAD+, providing a strong foundation for competitive inhibition. Second, PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair pathways like BRCA1/2 mutations, through a concept known as synthetic lethality.[1][2][3]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive framework, from the underlying mechanism and synthetic strategies to detailed protocols for activity assessment and structure-activity relationship (SAR) analysis.

Pillar 1: Mechanism of Action - Competitive Inhibition and PARP Trapping

PARP enzymes, particularly PARP1, are critical players in the repair of DNA single-strand breaks (SSBs).[1][2] Upon detecting a break, PARP1 binds to the damaged DNA and, using NAD+ as a substrate, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[2][4] This PARylation process acts as a scaffold to recruit other essential DNA repair proteins to the site of damage.[3][5]

Benzamide-based inhibitors function through a dual mechanism:

  • Catalytic Inhibition: The core benzamide structure acts as a pharmacophore, competitively binding to the nicotinamide-binding site in the catalytic domain of PARP. This prevents NAD+ from binding and blocks the synthesis of PAR chains, thereby halting the recruitment of the DNA repair machinery.[6] Unrepaired SSBs can then collapse replication forks during S-phase, leading to more cytotoxic DNA double-strand breaks (DSBs).[6][7]

  • PARP Trapping: Beyond simple catalytic inhibition, many potent PARP inhibitors, including advanced benzamide derivatives, "trap" the PARP enzyme on the DNA.[4][8] By binding to the active site, the inhibitor induces a conformational change that strengthens the association between PARP and the DNA break.[8] This trapped PARP-DNA complex is itself a significant physical impediment to DNA replication and transcription, contributing substantially to the inhibitor's cytotoxicity.[5][8]

In cancer cells with a defective homologous recombination (HR) pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), the accumulation of DSBs caused by PARP inhibition cannot be efficiently repaired, leading to genomic instability and cell death—a classic example of synthetic lethality.[1][9]

Figure 1: Mechanism of PARP Inhibition. This diagram illustrates the dual action of benzamide derivatives.

Pillar 2: Synthesis and Derivatization Strategies

The development of a successful inhibitor series begins with a robust and flexible synthetic route. The 3-formyl-N,N-dimethylbenzamide scaffold allows for diversification at multiple points to explore the chemical space and optimize for potency and selectivity.

Protocol 1: Synthesis of a Core Benzamide Intermediate

This protocol outlines a representative synthesis for a key intermediate that can be further elaborated. The core idea is to create a scaffold where the aldehyde group (or a precursor) can be modified to interact with different pockets of the enzyme's active site.

Objective: To synthesize a versatile 3-formyl-N,N-dimethylbenzamide derivative for subsequent library generation.

Materials:

  • 3-Formylbenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Dichloromethane (DCM), anhydrous

  • Dimethylamine hydrochloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Acid Chloride Formation (Self-Validating Step: monitor gas evolution):

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 3-formylbenzoic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

    • Causality: Oxalyl chloride converts the carboxylic acid to a more reactive acid chloride, facilitating the subsequent amidation. Anhydrous conditions are critical to prevent hydrolysis back to the carboxylic acid.

  • Amidation (Self-Validating Step: TLC monitoring):

    • In a separate flask, dissolve dimethylamine hydrochloride (1.5 eq) and TEA (3.0 eq) in anhydrous DCM. Cool to 0 °C.

    • Slowly add the freshly prepared acid chloride solution from Step 1 to the amine solution dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.

    • Causality: TEA acts as a base to neutralize the HCl generated during the reaction and to free the dimethylamine from its hydrochloride salt.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent in vacuo using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-formyl-N,N-dimethylbenzamide.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Figure 2: General Synthesis and QC Workflow. This illustrates the key stages and validation points.

Pillar 3: High-Throughput Screening and Potency Determination

Once a library of derivatives is synthesized, a reliable and quantitative assay is required to determine their inhibitory activity against the target enzyme, PARP1. A fluorometric activity assay is a common and sensitive method.

Protocol 2: In Vitro PARP1 Fluorometric Inhibition Assay

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) value for synthesized benzamide derivatives against human PARP1.

Principle: This assay measures the consumption of NAD+ by PARP1. The reaction product, nicotinamide, is measured by a cycling reaction that generates a fluorescent product. A decrease in fluorescence relative to the uninhibited control indicates PARP1 inhibition.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP Assay Buffer

  • Developer reagent containing a cycling enzyme and a non-fluorescent substrate[10]

  • Test compounds (3-formyl-N,N-dimethylbenzamide derivatives) dissolved in DMSO

  • Known PARP inhibitor as a positive control (e.g., Olaparib, 3-aminobenzamide)[11][12]

  • 384-well black assay plates

  • Fluorescence microplate reader (Excitation ~420 nm, Emission ~450 nm)[10]

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of PARP1 enzyme and activated DNA in PARP assay buffer.

    • Prepare a 2X working solution of NAD+ in PARP assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in PARP assay buffer containing a fixed percentage of DMSO (e.g., 2%). Ensure the final DMSO concentration in the well is ≤1%.[10]

  • Assay Plate Setup (Self-Validating Controls):

    • 100% Activity Control (No Inhibitor): Add assay buffer with DMSO to wells.

    • 0% Activity Control (Background): Add assay buffer without PARP1 enzyme.

    • Positive Control: Add serial dilutions of the known PARP inhibitor.

    • Test Compounds: Add serial dilutions of the synthesized benzamide derivatives.

  • Enzyme Reaction:

    • To all wells (except background), add the 2X PARP1/DNA solution.

    • Add the corresponding inhibitor or control solutions to the appropriate wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow inhibitors to bind to the enzyme.[10]

    • Initiate the reaction by adding the 2X NAD+ solution to all wells.

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.[10][13]

  • Signal Development and Detection:

    • Stop the PARP1 reaction and initiate the detection reaction by adding the developer reagent to all wells.

    • Incubate the plate for 30 minutes at room temperature, protected from light.[10]

    • Read the fluorescence on a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the 0% activity control (background) from all other readings.

    • Normalize the data by setting the average fluorescence of the 100% activity control to 100%.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

The data generated from the inhibition assay is crucial for guiding the next cycle of inhibitor design. A systematic SAR analysis helps to understand which chemical modifications enhance potency.

Example SAR Table:

Compound IDR1 Group (at formyl position)R2 Group (on benzamide ring)PARP1 IC₅₀ (nM)
Parent -CHOH1500
1a -CH=N-OH (Oxime)H850
1b Reductive amination productH450
2a -CHO4-Fluoro980
2b Reductive amination product4-Fluoro250
3a -CHO4-Piperazine600
3b Reductive amination product4-Piperazine35

Interpretation and Next Steps:

  • Observation 1: Modifying the aldehyde (e.g., through reductive amination to add a basic amine) consistently improves potency (Parent vs. 1b, 2a vs. 2b, 3a vs. 3b). This suggests a key interaction, possibly with a negatively charged amino acid residue in the active site.

  • Observation 2: Adding a fluorine at the 4-position (2b vs. 1b) provides a modest improvement in potency. This may enhance binding through favorable electrostatic interactions or by influencing the conformation of the molecule.

  • Observation 3: Introducing a larger, basic moiety like a piperazine ring at the 4-position in combination with the formyl modification (3b) results in a significant jump in potency. This indicates the presence of a larger pocket that can accommodate this group and form strong interactions.

  • Next Design Cycle: Based on this data, future synthetic efforts should focus on exploring diverse amines for the reductive amination and investigating other substituents at the 4-position of the benzamide ring to further optimize interactions in this newly identified pocket.

By integrating rational design, robust synthetic protocols, quantitative biological assays, and systematic SAR analysis, derivatives of 3-formyl-N,N-dimethylbenzamide can be efficiently developed into potent and selective enzyme inhibitors with significant therapeutic potential.

References

  • Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. YouTube. [Link]

  • Henrik's Lab. (2022). How PARP inhibitors (PARPi) work. YouTube. [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC. [Link]

  • National Center for Biotechnology Information. (2011). The role of PARP in DNA repair and its therapeutic exploitation - PMC. [Link]

  • MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]

  • National Center for Biotechnology Information. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. [Link]

  • PubMed Central. (n.d.). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

  • ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide.... [Link]

  • Google Patents. (n.d.). WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof.
  • National Institutes of Health. (n.d.). PARP inhibitors: its role in treatment of cancer - PMC. [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]

  • ResearchGate. (n.d.). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold | Request PDF. [Link]

  • ResearchGate. (n.d.). Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors;.... [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

  • PubMed. (n.d.). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]

  • Brieflands. (n.d.). PARP Inhibitors and DNA Repair: A Novel Beneficial Approach for Targeting Synthetic Lethal Tumor Cells. [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. [Link]

  • University of Texas Southwestern Medical Center. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. [Link]

  • PubMed Central. (2024). Design, synthesis, and evaluation of novel stilbene derivatives that degrade acidic nucleoplasmic DNA-binding protein 1 (And1) and synergize with PARP1 inhibitor in NSCLC cells. [Link]

  • ResearchGate. (n.d.). (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]

  • PubMed Central. (n.d.). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC. [Link]

  • Google Patents. (n.d.). UA99483C2 - Compounds-inhibitors parp, compositions and use thereof.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formylation of N,N-Dimethylbenzamide

Welcome to the technical support center for the formylation of N,N-dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formylation of N,N-dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth, field-proven insights into common methodologies, troubleshooting, and frequently asked questions to ensure the success of your experiments.

The introduction of a formyl group (–CHO) onto an aromatic ring is a fundamental transformation in organic synthesis, providing a crucial entry point for further functionalization. N,N-dimethylbenzamide is a common substrate where the dimethylamide group can act as a directing group, primarily facilitating ortho-formylation. This guide will focus on the two most prevalent and effective methods for this conversion: the Vilsmeier-Haack reaction and Directed ortho-Metalation (DoM) .

Core Methodologies: An Overview

Understanding the underlying principles of each method is critical for effective troubleshooting. The choice between the Vilsmeier-Haack reaction and Directed ortho-Metalation often depends on substrate compatibility, desired scale, and available reagents.

1. The Vilsmeier-Haack Reaction

This reaction employs a "Vilsmeier reagent," a chloroiminium salt, to formylate electron-rich aromatic rings.[1][2][3] The reagent is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[4][5] For N,N-dimethylbenzamide, the benzamide itself is not electron-rich enough to be highly reactive, so this method can be challenging and may require forcing conditions. However, it is a widely used formylation technique.[3]

Mechanism: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.[1][4]

  • Electrophilic Aromatic Substitution: The aromatic ring of N,N-dimethylbenzamide attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the aldehyde.[1][5]

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate N,N-Dimethylbenzamide Intermediate Iminium Ion Intermediate Substrate->Intermediate + Vilsmeier Reagent Product ortho-Formyl- N,N-Dimethylbenzamide Intermediate->Product H₂O Workup

Caption: Mechanism of the Vilsmeier-Haack Reaction.

2. Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a highly regioselective method for functionalizing aromatic rings.[6] It utilizes a directing metalation group (DMG), in this case, the N,N-dimethylamide group, to guide a strong base (typically an organolithium reagent) to deprotonate the C-H bond at the ortho position.[7] The resulting aryllithium intermediate is then quenched with an electrophile, such as DMF, to introduce the formyl group.[6][8]

Mechanism:

  • Coordination and Deprotonation: The amide group coordinates to the lithium atom of the organolithium base (e.g., s-BuLi). This proximity facilitates the deprotonation of the nearest (ortho) proton, forming a stable five-membered ring-like intermediate.[7]

  • Electrophilic Quench: The generated aryllithium species, a powerful nucleophile, attacks the electrophilic carbon of DMF.

  • Hydrolysis: Aqueous workup hydrolyzes the resulting tetrahedral intermediate to yield the final aldehyde product.

DoM_Reaction Substrate N,N-Dimethylbenzamide Aryllithium ortho-Lithiated Intermediate Substrate->Aryllithium + s-BuLi Base s-BuLi / TMEDA Adduct Tetrahedral Adduct Aryllithium->Adduct + DMF Electrophile DMF Product ortho-Formyl- N,N-Dimethylbenzamide Adduct->Product H₂O Workup

Caption: Mechanism of Directed ortho-Metalation (DoM).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the formylation of N,N-dimethylbenzamide in a practical question-and-answer format.

Low or No Product Yield

Q1: My DoM reaction yield is very low. I see mostly unreacted starting material. What went wrong?

A1: This is a common issue in DoM reactions and usually points to inefficient deprotonation. Several factors could be at play:

  • Inactive Organolithium Reagent: n-BuLi, s-BuLi, and t-BuLi are highly reactive and can be partially decomposed by moisture, air, or improper storage. Always titrate your organolithium solution before use to determine its exact molarity.

  • Insufficient Basicity: While n-BuLi can work, sec-BuLi or tert-BuLi, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine), are more effective for deprotonating less activated C-H bonds.[9]

  • Reaction Temperature: The lithiation step is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and reagent decomposition. However, for some substrates, a slightly higher temperature (e.g., -40 °C to -20 °C) may be required to achieve a reasonable deprotonation rate.[9]

  • Moisture: The presence of even trace amounts of water will quench the organolithium reagent. Ensure all glassware is rigorously flame- or oven-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[10] Solvents must be anhydrous.

Q2: My Vilsmeier-Haack reaction is not working. What are the likely causes?

A2: Low yields in a Vilsmeier-Haack reaction often relate to the Vilsmeier reagent itself or the substrate's reactivity.[11]

  • Decomposed Reagents: The Vilsmeier reagent is moisture-sensitive.[11] Ensure your DMF is anhydrous and your POCl₃ is fresh. Old DMF can contain dimethylamine and formic acid, which can interfere with the reaction.[12]

  • Insufficient Activation: N,N-dimethylbenzamide is not a highly electron-rich aromatic. The reaction may require elevated temperatures (e.g., 80-100 °C) and longer reaction times to proceed.

  • Incomplete Hydrolysis: The final step is the hydrolysis of an iminium intermediate. Ensure the aqueous workup is adequate, sometimes requiring heating or addition of a base (like sodium acetate) to facilitate the release of the aldehyde.[2]

Troubleshooting_Yield Start Low / No Yield CheckReagents Verify Reagent Activity & Purity (Titrate BuLi, use fresh POCl₃) Start->CheckReagents CheckConditions Optimize Reaction Conditions (Temperature, Time, Solvent) Start->CheckConditions CheckMoisture Ensure Anhydrous Conditions (Dry glassware, inert atmosphere) Start->CheckMoisture CheckWorkup Verify Workup Protocol (Complete hydrolysis, proper extraction) Start->CheckWorkup Success Improved Yield CheckReagents->Success CheckConditions->Success CheckMoisture->Success CheckWorkup->Success

Caption: Troubleshooting workflow for low reaction yield.

Side Reactions and Impurities

Q3: I am observing multiple spots on my TLC plate. What are the potential side products?

A3: The formation of multiple products indicates a lack of selectivity or the occurrence of side reactions.

  • Di-formylation: In highly activated systems or with an excess of the formylating agent, a second formyl group can be introduced.[13] For N,N-dimethylbenzamide, this is less common but possible under harsh conditions.

  • Para-Isomer: While both DoM and Vilsmeier-Haack reactions are strongly ortho-directing for this substrate, a small amount of the para-formylated product might form, especially in the Vilsmeier-Haack reaction if conditions are not optimized.

  • Reaction with Solvent: In DoM, if THF is used as a solvent, the aryllithium intermediate can slowly react with it, especially at temperatures above -70 °C, leading to ring-opened byproducts.[9]

  • Decomposition Products: At high temperatures, starting materials or products may decompose, leading to a complex mixture.

Q4: How can I minimize the formation of these byproducts?

A4:

  • Control Stoichiometry: Use a precise amount of the limiting reagent. For DoM, typically 1.1-1.2 equivalents of the organolithium base are sufficient. For Vilsmeier-Haack, avoid a large excess of the Vilsmeier reagent.[13]

  • Temperature Control: Maintain the lowest effective temperature for the reaction. For DoM, keep the temperature at -78 °C. For Vilsmeier-Haack, a temperature screen can identify the optimal point where the desired reaction proceeds without significant byproduct formation.[13]

  • Reaction Time: Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reactions.

Issue Potential Cause Recommended Solution
Low Yield Inactive reagents, moisture, suboptimal temperature.Titrate organolithiums; use fresh, anhydrous reagents; ensure inert atmosphere; optimize reaction temperature and time.[10][14]
Di-formylation Excess formylating agent, high temperature, long reaction time.Use stoichiometric amounts of reagents; lower the reaction temperature; monitor reaction and quench upon completion.[13]
Incomplete Reaction Insufficient reagent, poor solubility, low temperature.Add more reagent incrementally; use a co-solvent to improve solubility; cautiously increase the temperature.
Difficult Purification Residual DMF, emulsions during workup.Remove DMF under high vacuum or via aqueous washes; use brine to break emulsions; consider acid/base extraction.[15]
Workup and Purification

Q5: I have trouble removing DMF after my reaction. What is the best way to purify my product?

A5: DMF has a high boiling point (153 °C) and can be difficult to remove completely on a rotovap.

  • Aqueous Washes: Perform multiple extractions with water or a dilute acid (like 1M HCl) followed by brine. DMF is highly water-soluble.

  • High Vacuum: Use a high-vacuum pump (with a cold trap) to remove the last traces of DMF.

  • Chromatography: Standard silica gel column chromatography is usually effective for purifying the final product. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Detailed Experimental Protocols
Protocol 1: Formylation via Directed ortho-Metalation (DoM)

This protocol is a representative example and may require optimization.

Materials:

  • N,N-dimethylbenzamide

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate, Hexanes, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an argon atmosphere, add N,N-dimethylbenzamide (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet. Dissolve it in anhydrous THF.

  • Litiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-BuLi (1.2 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting orange/red solution at -78 °C for 1 hour.

  • Quench: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. The color should fade. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C over 1 hour.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to yield 2-formyl-N,N-dimethylbenzamide.[16]

Protocol 2: Formylation via Vilsmeier-Haack Reaction

This protocol is a general guideline and requires careful handling of reagents.

Materials:

  • N,N-dimethylbenzamide

  • Anhydrous N,N-Dimethylformamide (DMF) as solvent and reagent

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Sodium acetate (NaOAc)

  • Dichloromethane (DCM), Ice, Water

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried flask under argon, cool anhydrous DMF (as solvent) to 0 °C. Slowly add POCl₃ (1.5 eq) dropwise. A white solid may form. Stir the mixture at 0 °C for 30 minutes.

  • Reaction: Add a solution of N,N-dimethylbenzamide (1.0 eq) in a small amount of anhydrous DMF to the Vilsmeier reagent mixture.

  • Heating: Slowly warm the reaction mixture to room temperature, then heat to 80-90 °C. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (typically several hours), cool the mixture to 0 °C and carefully pour it onto crushed ice. Add a solution of sodium acetate in water to hydrolyze the intermediate and neutralize the acid.[2]

  • Purification: Stir the mixture until hydrolysis is complete. Extract the product with dichloromethane. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References
  • Organic Syntheses Procedure. Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids. Available from: [Link]

  • Organic Chemistry Portal. Common Conditions for Formylation. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Organic Syntheses Procedure. Purification of N-Formylamides. Available from: [Link]

  • ResearchGate. The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Available from: [Link]

  • Semantic Scholar. Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. Available from: [Link]

  • Chemistry Stack Exchange. Reduction of N,N-dimethylbenzamide with LiAlH4. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Google Patents. Purification of N-substituted aminobenzaldehydes.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Molecules. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Available from: [Link]

  • ResearchGate. Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Available from: [Link]

  • ResearchGate. Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. Available from: [Link]

  • Wikipedia. Formylation. Available from: [Link]

  • ACS Publications. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Available from: [Link]

  • National Institutes of Health (NIH). Formylation of Amines. Available from: [Link]

  • PubChem. 2-formyl-N,N-dimethylbenzamide. Available from: [Link]

  • SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Available from: [Link]

  • National Institutes of Health (NIH). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Available from: [Link]

  • Google Patents. Method for preparing vilsmeier reagent.
  • Wikipedia. Directed ortho metalation. Available from: [Link]

  • Google Patents. Process for formylation of aromatic compounds.
  • University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Google Patents. Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Reddit. What are some common causes of low reaction yields?. Available from: [Link]

  • National Institutes of Health (NIH). Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. Available from: [Link]

  • PubMed. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. Available from: [Link]

  • Wikipedia. Formic acid. Available from: [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]

  • Pure Chemistry. Aromatic formylation reaction. Available from: [Link]

  • YouTube. FORMYLATION PART1 ENG. Available from: [Link]

  • Google Patents. Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

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Optimization

Technical Support Center: Synthesis of 3-formyl-N,N-dimethylbenzamide

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 3-formyl-N,N-dimethylbenzam...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 3-formyl-N,N-dimethylbenzamide and encountering challenges with over-oxidation. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to optimize your reaction outcomes.

Introduction: The Challenge of Selective Oxidation

The synthesis of 3-formyl-N,N-dimethylbenzamide, typically via the oxidation of the corresponding 3-methyl precursor, is a common transformation. However, a frequent and significant challenge is the over-oxidation of the desired aldehyde to the thermodynamically stable 3-(N,N-dimethylcarbamoyl)benzoic acid. Aldehydes are inherently susceptible to further oxidation, often more so than the starting methyl group, making this a delicate and often low-yielding process if not properly controlled.[1][2]

This guide provides a structured approach to understanding the root causes of this side reaction and implementing robust solutions to prevent it, thereby maximizing the yield and purity of your target aldehyde.

Reaction Pathway: Desired Product vs. Over-oxidation Byproduct

The key to a successful synthesis lies in kinetically favoring the formation of the aldehyde while suppressing the pathway to the carboxylic acid.

G SM 3-methyl-N,N-dimethylbenzamide P1 3-formyl-N,N-dimethylbenzamide (Desired Product) SM->P1 Selective Oxidation P2 3-(N,N-dimethylcarbamoyl)benzoic acid (Byproduct) P1->P2 Over-oxidation Ox [Oxidant] Ox->SM Ox->P1

Caption: Reaction scheme illustrating the desired selective oxidation and the competing over-oxidation pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during this synthesis in a direct question-and-answer format.

Q1: My reaction yields a significant amount of 3-(N,N-dimethylcarbamoyl)benzoic acid. What is the primary cause?

Answer: The formation of the carboxylic acid byproduct is almost always due to two interconnected factors: the choice of oxidizing agent and the presence of water.

  • Mechanism of Over-oxidation: Aldehydes in the presence of water can form hydrate intermediates.[3] This geminal diol is structurally similar to a primary alcohol and can be readily oxidized by a second equivalent of the oxidant to the carboxylic acid.[3][4]

  • Aggressive Oxidants: Strong, non-selective oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄, generated from Jones reagent) are too powerful for this transformation. They will rapidly oxidize the methyl group and any resulting aldehyde intermediate all the way to the carboxylic acid.[1]

Core Insight: To prevent over-oxidation, you must use a milder oxidant and rigorously control the reaction conditions to be anhydrous.

Q2: How do I select the right oxidizing agent to ensure selectivity for the aldehyde?

Answer: The ideal oxidant should be capable of oxidizing a benzylic methyl group but be mild enough to not oxidize the resulting aldehyde. Several reagents fit this profile. Your choice depends on factors like scale, available equipment, and tolerance for specific byproducts.

Oxidizing Agent SystemKey AdvantagesKey DisadvantagesCausality Behind Selectivity
Pyridinium Chlorochromate (PCC) Readily available, stable, and highly effective under anhydrous conditions.[1][4][5]Chromium waste is toxic and requires careful disposal. The reaction can be slow.PCC is typically used in anhydrous solvents like dichloromethane (DCM) or acetonitrile (MeCN), which prevents the formation of the oxidizable hydrate intermediate.[4][6]
Ceric Ammonium Nitrate (CAN) A powerful single-electron oxidant that can be effective for electron-rich arenes.[7][8]Can be too strong for some substrates, leading to over-oxidation or other side reactions. Stoichiometric amounts are often needed.The mechanism is less prone to hydrate formation pathways, but its high oxidation potential requires careful control of reaction time and temperature.[8]
Manganese Dioxide (MnO₂) Excellent for oxidizing benzylic alcohols to aldehydes. In a two-step process (benzylic bromination -> hydrolysis -> oxidation), it offers high selectivity.Not effective for the direct oxidation of the methyl group. Requires a large excess of the reagent which can complicate workup.MnO₂ is a heterogeneous oxidant that selectively targets allylic and benzylic alcohols. It is very mild and rarely oxidizes aldehydes.
TEMPO/Co-catalyst Systems Catalytic, uses a cheap terminal oxidant (like bleach, NaClO), and operates under mild conditions.[9]The catalyst system can be sensitive to functional groups and may require optimization.The TEMPO radical system is highly selective for the oxidation of alcohols to aldehydes and is less prone to over-oxidation under controlled pH.[10]

Senior Scientist Recommendation: For most lab-scale applications, Pyridinium Chlorochromate (PCC) offers the most reliable and direct route. Its requirement for anhydrous conditions directly addresses the primary mechanism of over-oxidation.

Q3: I'm using PCC, but still see some byproduct. How can I further optimize the reaction conditions?

Answer: Fine-tuning your reaction parameters is critical.

  • Ensure Anhydrous Conditions: Dry your solvent (acetonitrile is a good choice) over molecular sieves.[1] Ensure your glassware is oven-dried. Any trace moisture can facilitate the unwanted side reaction.

  • Control Stoichiometry: Use a slight excess of PCC (e.g., 1.1 to 1.5 equivalents). A large excess can promote over-oxidation, while too little will result in incomplete conversion.

  • Monitor Reaction Progress Diligently: This is the most crucial step. Use Thin Layer Chromatography (TLC) every 30-60 minutes.

    • Spot your starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.

    • The aldehyde product should have a polarity between the non-polar starting material and the very polar carboxylic acid byproduct (which often streaks or stays at the baseline).

    • Quench the reaction immediately once the starting material is consumed and before the byproduct spot becomes significant.

  • Temperature Control: While many PCC oxidations of methylarenes are run at reflux in acetonitrile,[1] if you are still observing over-oxidation, try running the reaction at a lower temperature (e.g., 50-60 °C) for a longer period. This will slow down both the desired reaction and the side reaction, giving you a wider window to stop at the aldehyde stage.

Frequently Asked Questions (FAQs)

  • FAQ 1: Are there alternative synthetic routes that completely avoid this sensitive oxidation step?

    • Yes. A robust alternative is to begin with a molecule that already contains the aldehyde or a precursor. For instance, you can start with 3-bromobenzaldehyde. Protect the aldehyde as an acetal, perform a metal-catalyzed (e.g., Palladium) aminocarbonylation with dimethylamine to form the amide, and then deprotect the acetal to reveal the desired aldehyde. This multi-step route often provides a cleaner product with higher overall yield.

  • FAQ 2: How can I effectively separate my desired aldehyde from the carboxylic acid byproduct during workup?

    • An acid-base extraction is highly effective. After the reaction, the crude product is dissolved in an organic solvent (e.g., ethyl acetate). This solution is then washed with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.

      • The acidic byproduct will be deprotonated to form its sodium salt, which is water-soluble and will move to the aqueous layer.

      • The neutral aldehyde product and any unreacted starting material will remain in the organic layer.

    • Separating the layers and then drying and evaporating the organic phase will give you a product significantly enriched in the desired aldehyde.

  • FAQ 3: What is the best way to confirm that my product is the aldehyde and not the carboxylic acid?

    • ¹H NMR Spectroscopy: The most definitive method. The aldehyde proton will show a characteristic singlet at ~9.9-10.1 ppm. The carboxylic acid proton will be a very broad singlet, typically >12 ppm.

    • IR Spectroscopy: The aldehyde will have a C=O stretch around 1700 cm⁻¹ and two characteristic C-H stretches around 2720 and 2820 cm⁻¹. The carboxylic acid will have a C=O stretch around 1710 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve issues with over-oxidation.

G start Significant Over-oxidation (>10%) Observed? check_oxidant Is the oxidant mild & anhydrous? (e.g., PCC) start->check_oxidant Yes success Problem Solved: High Yield of Aldehyde start->success No check_water Are conditions strictly anhydrous? (Dried solvent/glassware) check_oxidant->check_water Yes use_pcc Action: Switch to PCC in anhydrous MeCN or DCM. check_oxidant->use_pcc No check_monitoring Is reaction being monitored closely by TLC? check_water->check_monitoring Yes dry_reagents Action: Dry solvent/reagents and oven-dry glassware. check_water->dry_reagents No monitor_tlc Action: Monitor every 30 min. Quench when SM is gone. check_monitoring->monitor_tlc No lower_temp Action: Lower reaction temp to 50°C and extend time. check_monitoring->lower_temp Yes use_pcc->success dry_reagents->success monitor_tlc->success lower_temp->success

Caption: A decision-making workflow for troubleshooting over-oxidation.

Detailed Experimental Protocol: Selective Oxidation using PCC

This protocol is adapted from established procedures for the selective oxidation of methylarenes.[1]

Objective: To synthesize 3-formyl-N,N-dimethylbenzamide from 3-methyl-N,N-dimethylbenzamide with minimal over-oxidation.

Materials:

  • 3-methyl-N,N-dimethylbenzamide (1.0 mmol, 163.2 mg)

  • Pyridinium Chlorochromate (PCC) (1.5 mmol, 323.4 mg)

  • Anhydrous Acetonitrile (MeCN) (15 mL)

  • Silica Gel (for filtration)

  • Ethyl Acetate and Hexanes (for chromatography)

  • Saturated aq. NaHCO₃ solution

Procedure:

  • Preparation: Add 3-methyl-N,N-dimethylbenzamide (1.0 mmol) to an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous acetonitrile (15 mL) to the flask to dissolve the starting material.

  • Reagent Addition: In one portion, add PCC (1.5 mmol) to the solution. The mixture will turn into a dark orange/brown slurry.

  • Reaction: Heat the mixture to a gentle reflux (approx. 82°C).

  • Monitoring: After 1 hour, begin monitoring the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Check the reaction progress every 30-60 minutes.

  • Quenching: Once TLC analysis shows the complete consumption of the starting material, remove the flask from the heat and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate (20 mL). Pass the entire mixture through a short plug of silica gel in a sintered glass funnel to filter out the chromium byproducts. Wash the silica plug with additional ethyl acetate (3 x 15 mL) until all the product has been eluted (check with TLC).

  • Aqueous Workup: Combine all organic filtrates and transfer to a separatory funnel. Wash the organic layer with saturated aq. NaHCO₃ solution (2 x 20 mL) to remove any acidic byproduct. Then, wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure 3-formyl-N,N-dimethylbenzamide.

References

  • Li, X.-Q., & Zhang, C. (2009). A highly efficient 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) catalyzed reaction... Synthesis, 2009, 1163-1169. Available from: [Link]

  • Hosseinzadeh, R., Tajbakhsh, M., & Vahedi, H. (2005). Selective Oxidation of Methylarenes with Pyridinium Chlorochromate. SYNLETT, 2005(18), 2769–2770. Available from: [Link]

  • Thiruvengetam, P., & Chand, D. K. (2022). Cost-effective and widely applicable protocols for controlled and predictably selective oxidation of methyl-/alkylarenes... The Journal of Organic Chemistry, 87(6), 4061–4077. Available from: [Link]

  • Horvath, A. et al. (2020). Site-selective electrooxidation of methylarenes to aromatic acetals. Nature Communications. Available from: [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Available from: [Link]

  • Ashenhurst, J. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. Available from: [Link]

  • Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Available from: [Link]

  • Laali, K. K. (2000). Cerium(IV) ammonium nitrate. In Encyclopedia of Reagents for Organic Synthesis. Available from: [Link]

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Troubleshooting

Technical Support Center: Navigating Regioselectivity in Substituted Benzamide Synthesis

Welcome to the technical support center dedicated to addressing the complex challenges of regioselectivity in the synthesis of substituted benzamides. This guide is designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complex challenges of regioselectivity in the synthesis of substituted benzamides. This guide is designed for researchers, scientists, and professionals in drug development who encounter isomer control issues during their synthetic endeavors. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to help you achieve your desired substitution patterns with higher yields and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding regioselectivity in the acylation of substituted anilines to form benzamides.

Q1: Why am I obtaining a mixture of ortho, meta, and para isomers during the acylation of my substituted aniline?

The formation of a mixture of isomers is a classic problem in electrophilic aromatic substitution on a substituted benzene ring.[1][2] The directing effect of the substituent already present on the aniline ring dictates the position of the incoming acyl group.[1][3] Substituents are broadly classified into two categories:

  • Ortho, Para-directing groups: These groups donate electron density to the aromatic ring, activating it towards electrophilic attack and directing the incoming electrophile to the positions ortho and para to themselves.[1][4][5] Examples include amino (-NH₂), hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. The amino group of aniline is a strong activating, ortho, para-director.

  • Meta-directing groups: These groups withdraw electron density from the aromatic ring, deactivating it and directing the incoming electrophile to the meta position.[1][5] Examples include nitro (-NO₂), cyano (-CN), and carbonyl groups (e.g., -COOH, -COOR, -CHO).[3]

Therefore, the identity of the substituent on your aniline precursor is the primary determinant of the resulting isomer distribution.

Q2: My aniline has an activating group, but I'm still getting a significant amount of the meta product. What's happening?

This is a common issue when working with anilines under acidic conditions, such as in Friedel-Crafts acylation. The amino group of aniline is basic and can be protonated by the acid catalyst (e.g., AlCl₃) or acidic byproducts.[6] The resulting anilinium ion (-NH₃⁺) is strongly electron-withdrawing and, consequently, a powerful meta-director.[6] This deactivates the ring and directs acylation to the meta position, leading to a mixture of products.

Q3: How can I favor the formation of the para-substituted benzamide over the ortho isomer?

While both ortho and para positions are electronically favored by activating groups, the para position is often sterically less hindered.[1][7] To favor the para isomer, you can:

  • Use a bulkier acylating agent: A sterically demanding electrophile will have more difficulty approaching the more crowded ortho position.

  • Employ a protecting group: Acetylating the amino group to form an acetanilide reduces its activating strength and increases its steric bulk, which can favor para substitution.[8] The protecting group can be removed later by hydrolysis.[9]

Q4: I am trying to synthesize a meta-substituted benzamide from an aniline with an ortho, para-directing group. What is the best strategy?

Synthesizing meta-substituted compounds from ortho, para-directing precursors is a known challenge in organic synthesis.[10] A common strategy involves:

  • Nitration: First, nitrate the substituted aniline. The nitro group is a strong meta-director.

  • Reduction: Reduce the nitro group to an amino group.

  • Acylation: Acylate the newly formed amino group.

  • Modification of the original substituent (if necessary): The original directing group can then be modified or removed as needed.

Alternatively, modern catalytic methods for C-H functionalization are emerging that can override the inherent directing effects of substituents.[11][12]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific experimental challenges encountered during the synthesis of substituted benzamides.

Guide 1: Poor Regioselectivity in the Schotten-Baumann Reaction

The Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base, is a widely used method for preparing amides.[13][14][15] However, regioselectivity can be an issue.

Problem: You are observing a mixture of ortho, meta, and para isomers when acylating a substituted aniline using the Schotten-Baumann conditions.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Protonation of the Aniline The reaction generates HCl as a byproduct, which can protonate the starting aniline, leading to meta substitution.Increase the amount of base: Ensure that the base is present in sufficient excess to neutralize the generated HCl and maintain the aniline in its free base form. A two-phase system with an aqueous base is often effective.[15][16]
Reaction Temperature Higher temperatures can sometimes lead to reduced selectivity.Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) may improve the regioselectivity.[17]
Steric Hindrance For highly substituted anilines, acylation at the desired position may be sterically hindered.Use a less bulky acylating agent: If possible, switch to a smaller acid chloride. Consider alternative coupling reagents: Amide coupling reagents like DCC, EDC, or HATU can sometimes offer better selectivity for hindered substrates.[18][19][20]

Experimental Protocol: A Modified Schotten-Baumann Reaction for Improved Regioselectivity

  • Dissolve the substituted aniline (1.0 equiv.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask equipped with a magnetic stir bar.[16]

  • Add an aqueous solution of a base (e.g., 2 M NaOH or K₂CO₃, 2.0-3.0 equiv.). The use of a two-phase system helps to immediately neutralize the HCl byproduct.[15][16]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.0-1.2 equiv.) dropwise to the vigorously stirred biphasic mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.[21]

  • Upon completion, separate the organic layer. Wash the organic layer with water and brine, then dry it over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.

Guide 2: Low Yield with Electron-Deficient or Sterically Hindered Anilines

Anilines with electron-withdrawing groups or significant steric hindrance can be poor nucleophiles, leading to low yields in acylation reactions.[22][23]

Problem: You are experiencing low conversion of your electron-deficient or sterically hindered aniline to the desired benzamide.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Low Nucleophilicity of the Aniline Electron-withdrawing groups reduce the electron density on the nitrogen atom, making it a weaker nucleophile.[8]Use a more reactive acylating agent: Convert the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride. Employ a coupling reagent: Reagents like HATU, HOBt/EDC, or BOP-Cl can activate the carboxylic acid and facilitate amide bond formation with weak nucleophiles.[18][23]
Steric Hindrance Bulky groups near the amino group can prevent the approach of the acylating agent.Increase the reaction temperature: In some cases, heating the reaction can overcome the activation energy barrier. Use a less hindered coupling reagent: Some coupling reagents are more effective for sterically demanding substrates.[19]
Side Reactions The harsh conditions required to acylate unreactive anilines can lead to side reactions.Optimize reaction conditions: Carefully screen solvents, bases, and temperatures to find the optimal conditions for your specific substrate.

Experimental Protocol: Amide Coupling of an Electron-Deficient Aniline using EDC/HOBt

  • Dissolve the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and the electron-deficient aniline (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C.

  • Add EDC (1.2 equiv.) portion-wise to the reaction mixture.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0-3.0 equiv.).

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Visualizing Reaction Mechanisms and Workflows

Diagram 1: The Influence of Substituents on Regioselectivity

G cluster_0 Substituted Aniline cluster_1 Activating Group (e.g., -OCH₃) cluster_2 Deactivating Group (e.g., -NO₂) Aniline Aniline Ring (-NH₂) Activating Ortho, Para Director (Electron Donating) Aniline->Activating Deactivating Meta Director (Electron Withdrawing) Aniline->Deactivating Ortho Ortho Product Activating->Ortho Major Para Para Product Activating->Para Major (Often Favored Sterically) Meta Meta Product Deactivating->Meta Major G Start Problem: Poor Regioselectivity CheckSubstituent Identify Substituent on Aniline Start->CheckSubstituent Activating Activating Group (Ortho, Para-Director) CheckSubstituent->Activating e.g., -OH, -OR, -Alkyl Deactivating Deactivating Group (Meta-Director) CheckSubstituent->Deactivating e.g., -NO₂, -CN, -COR CheckConditions Check Reaction Conditions Activating->CheckConditions Acidic Acidic Conditions? CheckConditions->Acidic Yes Basic Basic/Neutral Conditions? CheckConditions->Basic No Protonation Aniline Protonation Likely (meta-product observed) Acidic->Protonation Sterics Consider Steric Hindrance Basic->Sterics Solution1 Use Protecting Group (e.g., Acetylation) Protonation->Solution1 Solution2 Use Milder Conditions (e.g., Schotten-Baumann) Protonation->Solution2 OrthoParaRatio Adjust Ortho/Para Ratio Sterics->OrthoParaRatio Solution3 Use Bulky Acylating Agent (Favors Para) OrthoParaRatio->Solution3 Solution4 Lower Reaction Temperature OrthoParaRatio->Solution4

Caption: A systematic approach to troubleshooting regioselectivity issues.

References

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Li, J. J. (2021). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline? Retrieved from [Link]

  • Reddit. (2023, September 28). Ortho vs. Para positioning of Substituent (FC-Acylation). Retrieved from [Link]

  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Chemical Science. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups. Retrieved from [Link]

  • University of Bath. (2018, March 29). Aniline Review Final. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. Retrieved from [Link]

  • Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity? Retrieved from [Link]

  • Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution... Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved from [Link]

  • National Institutes of Health. (n.d.). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Quora. (2020, November 30). On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why? Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-formyl-N,N-dimethylbenzamide

Welcome to the technical support center for the purification of 3-formyl-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-formyl-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction: The Purification Challenge

3-formyl-N,N-dimethylbenzamide is a bifunctional molecule, containing both an aldehyde and a tertiary amide. This duality can present unique purification challenges. The polarity of the molecule is influenced by both functional groups, potentially leading to solubility profiles that complicate the removal of impurities. Furthermore, the aldehyde group is susceptible to oxidation, especially under harsh purification conditions. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Troubleshooting Guide: Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. Success hinges on selecting the appropriate solvent system.

Q1: My 3-formyl-N,N-dimethylbenzamide is impure after synthesis. How do I choose a suitable recrystallization solvent?

A1: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A systematic solvent screening is the most effective approach.

Underlying Principle: Recrystallization works by separating a compound from its impurities based on differences in solubility. As a saturated solution of an impure compound cools, the desired compound preferentially crystallizes, leaving the more soluble impurities behind in the solvent.

Recommended Solvent Screening Protocol:

  • Small-Scale Tests: In separate test tubes, place approximately 20-30 mg of your crude 3-formyl-N,N-dimethylbenzamide.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidates to screen are ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane.

  • Solubility Assessment:

    • If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.

    • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • Cooling and Observation: If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

Data Interpretation Table:

Solvent SystemExpected Solubility (Hot)Expected Solubility (Cold)Recommendation
Ethanol/WaterHighLowPromising for polar impurities
Ethyl AcetateHighModerate to LowGood starting point
TolueneHighModerateEffective for non-polar impurities
HexaneLowInsolubleUseful as an anti-solvent
Q2: I've chosen a solvent, but my compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of a solid crystalline lattice.

Causality and Solutions:

  • High Concentration of Impurities: Impurities can depress the melting point of the mixture.

  • Supersaturation Occurring at a High Temperature: The solution may be too concentrated, or cooling may be too rapid.

Troubleshooting Steps:

  • Re-heat the solution to dissolve the oil.

  • Add more solvent to dilute the solution slightly.

  • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.

  • Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.

  • Add a seed crystal of pure 3-formyl-N,N-dimethylbenzamide if available.

Troubleshooting Guide: Column Chromatography

For complex mixtures or when recrystallization fails to yield the desired purity, column chromatography is the method of choice.

Q1: What stationary and mobile phases should I use for the column chromatography of 3-formyl-N,N-dimethylbenzamide?

A1: For a moderately polar compound like 3-formyl-N,N-dimethylbenzamide, standard silica gel is an appropriate stationary phase. The mobile phase should be a mixture of a non-polar and a polar solvent, with the ratio optimized to achieve good separation.

Expert Insight: The key is to find a mobile phase that moves your target compound off the baseline but separates it from less polar and more polar impurities. A good starting point is a mixture of hexane and ethyl acetate.

Step-by-Step Protocol for TLC Optimization:

  • Prepare a stock solution of your crude material in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the solution on at least three different TLC plates.

  • Develop each plate in a different mobile phase system. Good starting ratios for hexane:ethyl acetate are 9:1, 4:1, and 2:1.

  • Visualize the plates under a UV lamp (254 nm).

  • Aim for an Rf value of 0.25-0.35 for the 3-formyl-N,N-dimethylbenzamide spot. This generally provides the best separation in column chromatography.

Q2: My compound is streaking on the TLC plate and the column. How can I resolve this?

A2: Streaking is often a sign of overloading, interactions with the stationary phase, or compound instability.

Causality and Solutions:

  • Overloading: Too much sample is being applied to the TLC plate or column. Use a more dilute solution for spotting on TLC and load less material onto your column.

  • Acidity of Silica Gel: The aldehyde group can sometimes interact with the acidic silanol groups on the silica surface. You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 0.1-1%) in the mobile phase.

  • Compound Degradation: The aldehyde may be oxidizing to the corresponding carboxylic acid on the column. Work quickly and avoid prolonged exposure of the compound to the silica gel.

Purification Workflow Decision Diagram

Purification_Workflow start Crude 3-formyl-N,N-dimethylbenzamide recrystallization_q Is the crude product >85% pure by NMR/TLC? start->recrystallization_q recrystallization Attempt Recrystallization recrystallization_q->recrystallization Yes column_chromatography Perform Column Chromatography recrystallization_q->column_chromatography No purity_check_recryst Check Purity (NMR, LC-MS, mp) recrystallization->purity_check_recryst purity_check_column Check Purity (NMR, LC-MS) column_chromatography->purity_check_column purity_check_recryst->column_chromatography Purity Not OK pure_product Pure Product (>98%) purity_check_recryst->pure_product Purity OK purity_check_column->pure_product Purity OK further_purification Consider Preparative HPLC or pH-based extraction purity_check_column->further_purification Purity Not OK

Troubleshooting

Technical Support Center: Stability of 3-Formyl-N,N-dimethylbenzamide Under Acidic Conditions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-formyl-N,N-dimethylbenzamide. This guide provides in-depth technical information, troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-formyl-N,N-dimethylbenzamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under acidic conditions. Our goal is to empower you with the knowledge to anticipate potential challenges, optimize your experimental design, and ensure the integrity of your results.

Introduction: A Tale of Two Functional Groups

3-formyl-N,N-dimethylbenzamide is a versatile bifunctional molecule, incorporating both a reactive aldehyde (formyl) group and a robust N,N-disubstituted amide. Understanding the chemical behavior of each functional group in an acidic environment is paramount to its successful application in complex synthetic pathways. While amides are generally stable, the presence of the electron-withdrawing formyl group and the potential for intramolecular interactions introduce unique stability considerations. This guide will dissect these factors, providing a clear roadmap for navigating your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and challenges encountered when working with 3-formyl-N,N-dimethylbenzamide in acidic media.

FAQ 1: How stable is the amide bond in 3-formyl-N,N-dimethylbenzamide to acid-catalyzed hydrolysis?

Answer: The N,N-dimethylbenzamide moiety is relatively resistant to acid-catalyzed hydrolysis under mild conditions. Generally, amides require heating with a strong aqueous acid for cleavage to occur[1]. The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water[1].

Troubleshooting Tip: If you suspect amide hydrolysis is occurring (e.g., formation of 3-formylbenzoic acid and dimethylamine), consider the following:

  • Lower the reaction temperature: Amide hydrolysis is often temperature-dependent.

  • Reduce the acid concentration or use a milder acid: Strong acids and high concentrations will favor hydrolysis.

  • Minimize water content: The presence of water is necessary for hydrolysis. Using anhydrous conditions, if your reaction chemistry allows, will prevent this side reaction.

FAQ 2: What are the primary concerns for the formyl (aldehyde) group in acidic conditions?

Answer: The aldehyde group is generally more reactive than the amide. Under acidic conditions, the main concerns are:

  • Oxidation: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid (3-carboxy-N,N-dimethylbenzamide), especially in the presence of oxidizing agents or even air over prolonged periods.

  • Unwanted Reactions: The electrophilic nature of the protonated aldehyde can lead to side reactions with other nucleophiles present in the reaction mixture.

Troubleshooting Tip: If you observe the formation of the carboxylic acid byproduct or other unexpected side products related to the aldehyde, consider:

  • Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon): This will minimize oxidation.

  • Protecting the aldehyde group: This is the most robust strategy to prevent unwanted reactions.

FAQ 3: Should I protect the formyl group? If so, what is the recommended procedure?

Answer: Yes, protecting the formyl group is highly recommended if it is not the intended reactive site in your acidic reaction. The most common and effective protecting group for aldehydes is an acetal, typically a dimethyl acetal or a cyclic acetal (e.g., from ethylene glycol)[1][5][6][7]. Acetals are stable to a wide range of nucleophiles and basic conditions but can be readily removed under controlled acidic conditions[1][7].

Acetal_Protection

Experimental Protocol: Acetal Protection of 3-formyl-N,N-dimethylbenzamide

This protocol describes the formation of the dimethyl acetal, a common and effective protecting group.

StepProcedureCausality & Field-Proven Insights
1 Dissolve 3-formyl-N,N-dimethylbenzamide (1 equiv.) in anhydrous methanol (MeOH). The concentration should be in the range of 0.1-0.5 M.Anhydrous methanol is crucial to drive the equilibrium towards acetal formation by acting as both reactant and solvent.
2 Add a catalytic amount of a strong acid. Common choices include p-toluenesulfonic acid (p-TsOH, 0.01-0.05 equiv.), camphorsulfonic acid (CSA), or a few drops of concentrated sulfuric acid.The acid catalyst protonates the aldehyde carbonyl, making it more electrophilic and susceptible to attack by methanol.
3 Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).The reaction is typically complete within a few hours. Over-stirring or excessive heat is usually not necessary and can lead to side reactions.
4 Once the reaction is complete, quench the acid catalyst by adding a mild base, such as triethylamine (Et3N) or a saturated aqueous solution of sodium bicarbonate (NaHCO3), until the solution is neutral.Quenching is essential to prevent the reversal of the reaction (deprotection) during workup and purification.
5 Remove the methanol under reduced pressure.
6 Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.This step removes any remaining salts and water-soluble impurities.
7 Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude product.
8 Purify the product by column chromatography on silica gel if necessary.The resulting 3-(dimethoxymethyl)-N,N-dimethylbenzamide is typically a stable compound that can be used in subsequent acidic reactions.

Troubleshooting Acetal Protection:

  • Incomplete reaction: If the reaction stalls, you can try adding a dehydrating agent like trimethyl orthoformate to remove the water formed during the reaction and drive the equilibrium forward.

  • Product decomposition during workup: Ensure the reaction is fully quenched to neutral pH before concentrating the solvent. Residual acid can cause deprotection.

FAQ 4: How do I deprotect the acetal to regenerate the aldehyde?

Answer: Acetal deprotection is typically achieved by treatment with aqueous acid[1][7]. The choice of acid and conditions can be tuned to be compatible with other functional groups in your molecule.

Experimental Protocol: Acetal Deprotection

StepProcedureCausality & Field-Proven Insights
1 Dissolve the acetal-protected compound, 3-(dimethoxymethyl)-N,N-dimethylbenzamide, in a mixture of an organic solvent (e.g., acetone, tetrahydrofuran (THF)) and water.The presence of water is essential for the hydrolysis of the acetal.
2 Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl), sulfuric acid (H2SO4), or p-toluenesulfonic acid (p-TsOH).The acid catalyzes the hydrolysis of the acetal back to the aldehyde.
3 Stir the reaction at room temperature and monitor by TLC or LC-MS.Deprotection is usually faster than protection. Gentle heating can be applied if the reaction is sluggish.
4 Once the deprotection is complete, neutralize the acid with a mild base (e.g., saturated NaHCO3 solution).Neutralization is crucial to prevent any acid-mediated side reactions of the regenerated aldehyde.
5 Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
6 Purify by column chromatography if necessary.

Troubleshooting Acetal Deprotection:

  • Incomplete deprotection: Increase the acid concentration or reaction temperature.

  • Side reactions of the aldehyde: Ensure prompt neutralization and workup once the deprotection is complete. Avoid prolonged exposure of the aldehyde to acidic conditions.

FAQ 5: Are there any potential intramolecular reactions between the formyl and amide groups under acidic conditions?

Answer: While there is no direct evidence in the literature for intramolecular cyclization of 3-formyl-N,N-dimethylbenzamide under typical acidic conditions, the possibility should not be entirely dismissed, especially under harsh conditions (e.g., strong acid, high temperature). The protonated formyl group could potentially be attacked by the amide oxygen, although this is sterically and electronically less favorable than intermolecular reactions.

Recommendation: To mitigate this risk, it is always prudent to use the mildest acidic conditions that achieve the desired transformation and to protect the aldehyde group if it is not the intended site of reaction.

Mechanistic Insights: A Visual Guide

To further clarify the key transformations, the following diagrams illustrate the mechanisms of amide hydrolysis and acetal formation.

Amide_Hydrolysis

Acetal_Formation

Summary of Stability and Recommendations

ConditionAmide Group StabilityFormyl Group StabilityRecommendation
Mild Acid (e.g., p-TsOH, CSA), Room Temp, Anhydrous Generally StableProne to reactions if not protectedProtect the formyl group as an acetal.
Strong Aqueous Acid (e.g., HCl, H2SO4), Room Temp Slow hydrolysis possiblePotential for unwanted reactions and oxidationProtect the formyl group. Use with caution and monitor for amide hydrolysis.
Strong Aqueous Acid, Heated Hydrolysis likelyUnstable, will likely react or degradeAvoid these conditions if the integrity of the molecule is desired.

Conclusion

3-formyl-N,N-dimethylbenzamide is a valuable synthetic building block, but its successful use in acidic media hinges on a clear understanding of the distinct reactivity of its two functional groups. The amide is generally robust, while the aldehyde is more susceptible to reaction. For reactions where the aldehyde is not the intended reactive center, protection as an acetal is the most reliable strategy to ensure clean reaction profiles and high yields. By following the guidelines and protocols outlined in this technical support guide, researchers can confidently employ this versatile molecule in their synthetic endeavors.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

Sources

Optimization

Technical Support Center: Degradation Pathways of 3-formyl-N,N-dimethylbenzamide

Welcome to the technical support center for 3-formyl-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential degradation pathways of this co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-formyl-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential degradation pathways of this compound. Understanding these pathways is critical for ensuring the stability, efficacy, and safety of your experimental results and formulated products.

I. Troubleshooting Guide: Unexpected Degradation

This section addresses common issues encountered during the handling, storage, and analysis of 3-formyl-N,N-dimethylbenzamide.

Question 1: I'm observing a new peak in my HPLC analysis that corresponds to a more polar compound. What could this be?

Answer:

This is a common observation and often points to the oxidation of the formyl group.

  • Plausible Cause: The aldehyde (formyl) group is susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal impurities, or oxidizing agents in your solvents or reagents. This oxidation converts the formyl group into a carboxylic acid, resulting in the formation of 3-(N,N-dimethylcarbamoyl)benzoic acid . The carboxylic acid is significantly more polar than the parent aldehyde, leading to an earlier elution time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Older solvents can accumulate peroxides, which are potent oxidizing agents.

    • Inert Atmosphere: If the compound is particularly sensitive, consider preparing samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Storage Conditions: Store the compound in a tightly sealed container, protected from light, and at the recommended temperature to slow down oxidative degradation.

    • Confirmation of Degradant: To confirm the identity of the new peak, you can co-inject a standard of 3-(N,N-dimethylcarbamoyl)benzoic acid if available. Alternatively, LC-MS/MS analysis can provide mass fragmentation data to confirm the structure.

Question 2: My sample analysis shows the presence of 3-formyl-N-methylbenzamide and formaldehyde. What is the likely degradation pathway?

Answer:

The presence of these two products is a strong indicator of metabolic or oxidative N-demethylation of the dimethylamide group.

  • Plausible Cause: This degradation pathway involves the enzymatic (e.g., by liver microsomes) or chemical oxidation of one of the N-methyl groups. The initial step is the formation of an unstable intermediate, 3-formyl-N-(hydroxymethyl)-N-methylbenzamide . This intermediate then readily decomposes to yield 3-formyl-N-methylbenzamide and formaldehyde [1][2].

  • Troubleshooting Steps:

    • In Vitro Metabolism Studies: If you are working with biological matrices, be aware of the potential for enzymatic degradation. The use of specific enzyme inhibitors can help to identify the cytochrome P450 isozymes involved.

    • Chemical Oxidation: Certain chemical oxidants can also trigger this N-demethylation. Review your experimental conditions for any potential oxidizing agents.

    • Formaldehyde Detection: Specific assays for formaldehyde can be used to confirm its presence in your sample matrix.

Question 3: I'm working under strongly acidic or basic conditions and see a significant loss of my parent compound. What degradation products should I expect?

Answer:

Under harsh pH conditions, the primary degradation pathway is the hydrolysis of the amide bond.

  • Plausible Cause: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, although this process often requires elevated temperatures[3][4].

    • Acidic Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the amide bond will be cleaved to form 3-formylbenzoic acid and dimethylamine (which will be protonated as the dimethylammonium salt)[4].

    • Basic Hydrolysis: Under strong basic conditions (e.g., NaOH) and heat, hydrolysis will yield the salt of the carboxylic acid (sodium 3-formylbenzoate ) and dimethylamine [5].

  • Troubleshooting Steps:

    • pH and Temperature Control: If the integrity of the molecule is desired, avoid prolonged exposure to extreme pH values and high temperatures.

    • Buffer Selection: Utilize appropriate buffer systems to maintain a stable pH throughout your experiment.

    • Product Identification: Use analytical techniques such as LC-MS to identify the expected hydrolysis products in your reaction mixture.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-formyl-N,N-dimethylbenzamide?

A1: The three primary degradation pathways are:

  • Oxidation of the formyl group to a carboxylic acid, yielding 3-(N,N-dimethylcarbamoyl)benzoic acid.

  • N-demethylation of the dimethylamide group , proceeding through an N-hydroxymethyl intermediate to form 3-formyl-N-methylbenzamide and formaldehyde[1][2].

  • Hydrolysis of the amide bond under strong acidic or basic conditions to produce 3-formylbenzoic acid and dimethylamine[3][4][5].

Q2: How does the stability of the aromatic aldehyde in 3-formyl-N,N-dimethylbenzamide compare to aliphatic aldehydes?

A2: Aromatic aldehydes are generally more stable than aliphatic aldehydes due to the resonance stabilization provided by the benzene ring[6][7]. However, they are still susceptible to oxidation.

Q3: Can the formyl group be reduced during my experiments?

A3: Yes, under reducing conditions, the formyl group can be reduced to a primary alcohol, forming (3-(hydroxymethyl)phenyl)(dimethylamino)methanone . This is a common transformation using reducing agents like sodium borohydride.

Q4: Are there any known metabolic pathways for N,N-dimethylbenzamides in vivo?

A4: Yes, studies on N,N-dimethylbenzamides have shown that they can undergo metabolic conversion. A key pathway is the formation of N-(hydroxymethyl)-N-methylbenzamide, which is an intermediate in the N-demethylation process[1][2].

III. Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring Degradation

This protocol provides a general method for separating 3-formyl-N,N-dimethylbenzamide from its primary degradation products.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 min, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a starting method and may require optimization for your specific application and instrumentation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound.

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in a 1:1 mixture of acetonitrile and water. Stir at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a transparent container) to UV light (e.g., 254 nm) for 24 hours.

After each stress condition, analyze the samples by the HPLC-UV method described above and by LC-MS/MS to identify the degradation products.

IV. Visualization of Degradation Pathways

cluster_main 3-formyl-N,N-dimethylbenzamide Degradation Pathways cluster_oxidation Oxidation cluster_demethylation N-Demethylation cluster_hydrolysis Hydrolysis parent 3-formyl-N,N-dimethylbenzamide oxidized_formyl 3-(N,N-dimethylcarbamoyl)benzoic acid parent->oxidized_formyl O2, Oxidizing agents hydroxymethyl 3-formyl-N-(hydroxymethyl)-N-methylbenzamide (Unstable Intermediate) parent->hydroxymethyl [O] hydrolyzed_acid 3-formylbenzoic acid parent->hydrolyzed_acid H+ or OH-, Heat dimethylamine Dimethylamine parent->dimethylamine H+ or OH-, Heat demethylated 3-formyl-N-methylbenzamide hydroxymethyl->demethylated formaldehyde Formaldehyde hydroxymethyl->formaldehyde

Caption: Major degradation pathways of 3-formyl-N,N-dimethylbenzamide.

V. References

  • Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39(9), 2005-2008. [Link]

  • Gorrod, J. W., & Temple, D. J. (1976). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 6(5), 265-274. [Link]

  • National Center for Biotechnology Information (n.d.). N,N-Dimethylbenzamide. PubChem Compound Database. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Reduction of N,N-dimethylbenzamide with LiAlH4. [Link]

  • Peele, J. D. Jr., & Gorrod, J. W. (1978). The microsomal demethylation of N,N-dimethylbenzamides. Substituent and kinetic deuterium isotope effects. Naunyn-Schmiedeberg's Archives of Pharmacology, 303(3), 225-230. [Link]

  • Fukatsu, H., Hashimoto, Y., Goda, M., Higashibata, H., & Kobayashi, M. (2004). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Applied and Environmental Microbiology, 70(12), 7211-7215. [Link]

  • Chen, Y. H., et al. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. Journal of Hazardous Materials, 485, 137446. [Link]

  • Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. [Link]

  • Google Patents. (2009). CN101585781A - Preparing method of N, N-dimethylbenzamide.

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • Bunton, C. A., Nayak, B., & O'Connor, C. (1966). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 31(10), 3234-3237. [Link]

  • Fiveable. (n.d.). Aromatic Aldehyde Definition. [Link]

  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • Quora. (2015). Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones?[Link]

  • Chemistry Stack Exchange. (2020). How to convert benzene to N,N-dimethylbenzamide?[Link]

  • Green, D. A., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Journal of the American Chemical Society, 145(20), 11042-11051. [Link]

  • Silvi, M., et al. (2022). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Angewandte Chemie International Edition, 61(33), e202204732. [Link]

  • Green, D. A., et al. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-formyl-N,N-dimethylbenzamide and 4-formyl-N,N-dimethylbenzamide

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for rational molecular design and synthesis optimization. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for rational molecular design and synthesis optimization. This guide provides an in-depth comparison of the chemical reactivity of two structurally similar isomers: 3-formyl-N,N-dimethylbenzamide and 4-formyl-N,N-dimethylbenzamide. The positional difference of the formyl and N,N-dimethylbenzamide groups—meta versus para—profoundly influences their electronic properties and, consequently, their behavior in chemical reactions.

This analysis is grounded in the principles of physical organic chemistry, particularly the electronic effects of substituents, and is supported by established experimental observations for similarly substituted aromatic systems.

Structural and Electronic Properties: The Decisive Factor

The reactivity of an aromatic compound is dictated by the electronic influence of its substituents. These effects are broadly categorized into inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons). The interplay of these effects differs significantly between the meta and para isomers.

Caption: Chemical structures of the meta (left) and para (right) isomers.

Let's analyze the electronic nature of the two key functional groups:

  • Formyl Group (-CHO): This group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and its ability to delocalize the ring's π-electrons onto the oxygen (a -M or negative mesomeric/resonance effect). It also exerts an electron-withdrawing inductive effect (-I ).

  • N,N-dimethylbenzamide Group (-CON(CH₃)₂): This substituent is more complex. The carbonyl component is inductively withdrawing (-I). However, the nitrogen's lone pair of electrons can be delocalized into the carbonyl and the aromatic ring, creating a resonance-donating effect (+M ). Overall, the amide group is considered a deactivating, electron-withdrawing group, primarily due to its strong inductive effect.

The critical difference lies in how these electronic effects interact in the two isomers. This interaction is quantitatively captured by Hammett substituent constants (σ) , which measure the electron-donating or electron-withdrawing ability of a substituent.[1] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating one.[2]

Table 1: Hammett Substituent Constants for Relevant Groups

Substituentσ_meta_ (σ_m_)σ_para_ (σ_p_)Electronic Effect Summary
-CHO +0.35+0.42Strongly electron-withdrawing (-I, -M)
-CON(CH₃)₂ +0.36+0.36Electron-withdrawing (-I > +M)

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

In 4-formyl-N,N-dimethylbenzamide , the two electron-withdrawing groups are in direct conjugation (para). This positioning allows for maximum electronic communication through the π-system. In 3-formyl-N,N-dimethylbenzamide , the groups are not in direct conjugation, and their interaction is primarily governed by inductive effects.[3]

Comparative Reactivity Analysis

Nucleophilic Addition to the Formyl Group

The cornerstone reaction of aldehydes is nucleophilic addition, where the reactivity is governed by the electrophilicity (partial positive charge) of the carbonyl carbon.[4][5] Electron-withdrawing groups on the benzene ring enhance this electrophilicity, making the aldehyde more reactive towards nucleophiles.[6]

  • Prediction: 3-formyl-N,N-dimethylbenzamide will be more reactive towards nucleophiles.

  • Causality: In the 4-isomer, the resonance-donating (+M) component of the amide group, although weaker than its inductive pull, can delocalize electron density across the ring and onto the para-positioned formyl group. This slightly reduces the partial positive charge on the aldehyde's carbonyl carbon, making it less electrophilic. For the 3-isomer, this resonance donation from the amide nitrogen cannot reach the meta formyl group. Therefore, the formyl group in the 3-isomer experiences a more potent net electron-withdrawing effect from the amide group (primarily inductive), rendering its carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Aromatic aldehydes are generally less reactive than aliphatic aldehydes because the phenyl ring's resonance effect donates electron density, reducing the carbonyl's electrophilicity.[7][8]

Caption: Logical flow comparing the electronic effects on aldehyde reactivity.

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich π-system of the benzene ring. Both the formyl and N,N-dimethylbenzamide groups are deactivating, meaning both isomers will react slower than benzene itself.[9] The key difference will be the position of the incoming electrophile (regioselectivity).

When multiple substituents are present, the directing effects are additive. If they are opposed, the most activating group generally dictates the position of substitution.[10][11] However, since both groups here are deactivating meta-directors (for the formyl group) or ortho,para-directors that are still deactivating (for the amide), the situation is complex.

  • Prediction for 4-formyl-N,N-dimethylbenzamide: Substitution will occur at the positions ortho to the N,N-dimethylbenzamide group (and meta to the formyl group). The directing effects are reinforcing .[12]

  • Prediction for 3-formyl-N,N-dimethylbenzamide: The directing effects are antagonistic . The amide directs to positions 2, 4, and 6, while the formyl group directs to 5. The position ortho to the amide and meta to the formyl (position 2) is a likely candidate, but mixtures are probable. Substitution is unlikely to occur between the two bulky groups due to steric hindrance.

Oxidation of the Formyl Group

The oxidation of benzaldehydes to carboxylic acids is a common transformation. The reaction rate is sensitive to the electronic nature of the ring substituents.

  • Prediction: The reactivity will be similar, but the 4-isomer may oxidize slightly faster.

  • Causality: Studies on the oxidation of substituted benzaldehydes show that the reaction is often accelerated by electron-donating groups and retarded by electron-withdrawing groups.[13][14][15] The resonance donation from the amide group in the 4-isomer can help stabilize the electron-deficient transition state that often forms during oxidation, potentially increasing the reaction rate compared to the 3-isomer where this electronic assistance is absent.

Experimental Validation Protocol: Comparative Reduction of Aldehydes

To empirically validate the predicted difference in aldehyde reactivity, a competitive reduction experiment can be performed using sodium borohydride (NaBH₄). This provides a clear, quantifiable measure of the relative rates of nucleophilic addition.

Objective:

To determine the relative reactivity of 3-formyl-N,N-dimethylbenzamide and 4-formyl-N,N-dimethylbenzamide towards nucleophilic reduction.

Materials:
  • 3-formyl-N,N-dimethylbenzamide

  • 4-formyl-N,N-dimethylbenzamide

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID) or HPLC.

Step-by-Step Methodology:
  • Solution Preparation: Prepare equimolar (e.g., 0.1 M) stock solutions of 3-formyl-N,N-dimethylbenzamide, 4-formyl-N,N-dimethylbenzamide, and the internal standard in methanol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 5.0 mL of the 3-isomer stock solution, 5.0 mL of the 4-isomer stock solution, and 1.0 mL of the internal standard stock solution. This creates a 1:1 molar ratio of the two aldehydes.

  • Initial Analysis (T=0): Withdraw a 0.5 mL aliquot from the mixture. Quench the aliquot by adding it to a vial containing 1 mL of water and 1 mL of DCM. Vortex thoroughly, allow the layers to separate, and carefully transfer the organic (DCM) layer to a new vial containing a small amount of anhydrous MgSO₄. Analyze this sample by GC-FID or HPLC to establish the initial ratio of reactants.

  • Initiation of Reduction: Cool the main reaction flask to 0 °C in an ice bath. Prepare a solution of NaBH₄ in methanol (e.g., 0.025 M). This should represent a sub-stoichiometric amount of the hydride (e.g., 0.25 equivalents relative to the total aldehyde amount) to ensure the reaction does not go to completion, allowing for kinetic analysis. Add the NaBH₄ solution to the aldehyde mixture at once and start a timer.

  • Reaction Monitoring: Withdraw 0.5 mL aliquots at regular intervals (e.g., 2, 5, 10, 20, and 30 minutes). Quench and process each aliquot immediately as described in Step 3.

  • Data Analysis:

    • For each time point, analyze the organic extract by GC-FID or HPLC.

    • Calculate the concentration of each aldehyde at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the concentration of each aldehyde versus time.

    • The slope of this line will be proportional to the rate constant (k) for each reaction.

    • The ratio of the slopes (k_meta_ / k_para_) will give the relative reactivity. Based on our hypothesis, this ratio should be greater than 1.

Caption: Workflow for the competitive reduction experiment.

Conclusion

The positional isomerism between 3-formyl-N,N-dimethylbenzamide and 4-formyl-N,N-dimethylbenzamide leads to distinct electronic environments and, therefore, different chemical reactivities.

  • For Nucleophilic Addition: The 3-isomer is predicted to be more reactive due to the higher electrophilicity of its formyl carbon, which does not experience the partial resonance-donating effect from the amide group seen in the para isomer.

  • For Electrophilic Aromatic Substitution: Both are deactivated, but the 4-isomer will yield a more predictable substitution pattern due to reinforcing directing effects, whereas the 3-isomer is likely to produce mixtures.

These predictions, rooted in fundamental electronic principles, provide a solid framework for scientists to select the appropriate isomer and reaction conditions for their specific synthetic targets. The provided experimental protocol offers a direct and reliable method for quantifying these reactivity differences in a laboratory setting.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Science.gov. Hammett substituent constants. [Link]

  • Grunwald, E., & Leffler, J. E. (1990). Rates and Equilibria of Organic Reactions.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Chemistry LibreTexts. (2022). Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • ResearchGate. (2015). Structure-rate-reactivity correlation in the oxidation of substituted benzaldehydes by imidazolium fluorochromate. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2023). Electrophilic Substitution of Disubstituted Benzene Rings. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 3-formyl-N,N-dimethylbenzamide and Its Analogs for Drug Discovery Professionals

This guide provides a comprehensive comparison of the predicted biological activity of 3-formyl-N,N-dimethylbenzamide against its structurally related analogs. Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the predicted biological activity of 3-formyl-N,N-dimethylbenzamide against its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with established biological data to offer insights into the potential therapeutic applications of this compound. We will delve into the structure-activity relationships of substituted benzamides, with a particular focus on the well-characterized analog, 3-aminobenzamide, a known inhibitor of Poly(ADP-ribose) polymerase (PARP).

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of approved therapeutic agents. Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows for potent and selective targeting of diverse biological macromolecules. The biological activity of benzamide derivatives can be finely tuned by altering the substitution pattern on the phenyl ring. This guide focuses on the significance of the substituent at the 3-position, comparing the electron-withdrawing nature of a formyl group with the electron-donating properties of an amino group and other functionalities.

The Known Biological Activity of Key Benzamide Analogs

While direct experimental data on the biological activity of 3-formyl-N,N-dimethylbenzamide is not extensively available in peer-reviewed literature, we can infer its potential activities by examining its close structural relatives.

3-Aminobenzamide: A Paradigmatic PARP Inhibitor

The most studied analog is 3-aminobenzamide, a first-generation inhibitor of the DNA repair enzyme Poly(ADP-ribose) polymerase (PARP).[1] PARP inhibitors have emerged as a crucial class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The inhibitory activity of 3-aminobenzamide and other benzamide-based PARP inhibitors is attributed to the benzamide moiety mimicking the nicotinamide portion of the NAD+ cofactor, which is the substrate for PARP enzymes.[2][3]

The biological effects of 3-aminobenzamide are extensive and include:

  • Inhibition of DNA Repair: By blocking PARP, 3-aminobenzamide prevents the repair of single-strand DNA breaks, which can lead to the formation of more lethal double-strand breaks during DNA replication.[4]

  • Neuroprotection: It has shown protective effects in models of cerebral ischemia by reducing brain infarction and neutrophil infiltration.[1]

  • Anti-inflammatory and Antioxidative Effects: Studies have demonstrated its ability to reduce inflammation and oxidative stress in various models of tissue injury.[5][6]

Other Substituted Benzamides

Research into other 3-substituted benzamides has revealed a diverse range of biological activities, highlighting the versatility of this scaffold. For instance, various substitutions at this position have led to the development of compounds with potential as antipsychotic agents, showcasing that the biological target can be significantly altered by the nature of the substituent.

Comparative Analysis: 3-formyl-N,N-dimethylbenzamide vs. Its Analogs

The primary difference between 3-formyl-N,N-dimethylbenzamide and 3-aminobenzamide lies in the electronic properties of the 3-substituent.

  • Amino Group (-NH2): An electron-donating group that increases electron density on the aromatic ring through resonance.[7]

  • Formyl Group (-CHO): An electron-withdrawing group that decreases electron density on the aromatic ring through both inductive and resonance effects.[8][9]

This fundamental electronic difference is expected to have a significant impact on the molecule's interaction with biological targets. Studies on the structure-activity relationship of benzamide derivatives have shown that both electron-donating and electron-withdrawing groups can influence biological activity, with the optimal choice being target-dependent. For instance, in some series of benzamide derivatives, electron-withdrawing groups have been shown to be beneficial for fungicidal activity, while in other contexts, electron-donating groups enhance affinity for specific receptors.[5][10][11]

Predicted Activity of 3-formyl-N,N-dimethylbenzamide as a PARP Inhibitor

Given that the benzamide core is a key pharmacophore for PARP inhibition, it is plausible that 3-formyl-N,N-dimethylbenzamide may also exhibit activity against this enzyme family. However, the replacement of the electron-donating amino group with an electron-withdrawing formyl group would likely alter its inhibitory potency. The interaction with the amino acid residues in the nicotinamide-binding pocket of PARP would be different, potentially leading to a weaker or stronger binding affinity. A systematic evaluation of 3-substituted benzamides has shown that various groups at this position can be tolerated for PARP inhibition, suggesting that the 3-formyl analog is a viable candidate for investigation.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for 3-aminobenzamide and provides a framework for the future evaluation of 3-formyl-N,N-dimethylbenzamide.

CompoundTargetAssay TypeIC50Reference
3-AminobenzamidePARPEnzyme Inhibition~2.3 µMPurnell, M. R. & Whish, W. J. (1980)
3-formyl-N,N-dimethylbenzamidePARP (predicted)Enzyme InhibitionTo be determinedN/A

Experimental Protocols

To empirically determine and compare the biological activity of 3-formyl-N,N-dimethylbenzamide, the following experimental protocols are recommended.

Protocol 1: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP Assay Buffer

  • Test compound (3-formyl-N,N-dimethylbenzamide) and positive control (3-aminobenzamide or a known potent PARPi)

  • Developer Reagent (light-sensitive)

  • 96-well black plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Prepare serial dilutions of the test compound and positive control in PARP Assay Buffer.

  • In a 96-well plate, add the PARP Assay Buffer, activated DNA, and the test compound or control.

  • Initiate the reaction by adding recombinant PARP1 enzyme to each well.

  • Incubate the plate for 30-60 minutes at 30°C.

  • Stop the reaction and add the developer reagent to each well.

  • Incubate for an additional 15-30 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 540 nm and emission at 590 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12][13]

Protocol 2: Cell-Based PARP Inhibition Assay (PARylation Assay)

This protocol measures the ability of a compound to inhibit PARP activity within living cells.

Materials:

  • Human cancer cell line (e.g., HeLa or a cell line with known PARP dependency)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)

  • Test compound and positive control

  • Lysis buffer

  • Antibodies for Western blotting (anti-PAR and anti-actin or -tubulin)

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

  • Induce DNA damage by adding a DNA damaging agent for a short period (e.g., 10-15 minutes).

  • Immediately wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with an anti-PAR antibody to detect the level of poly(ADP-ribosyl)ation.

  • Use an antibody against a housekeeping protein (e.g., actin or tubulin) as a loading control.

  • Quantify the band intensities to determine the reduction in PARylation at different concentrations of the test compound.

  • Determine the cellular IC50 value.[14][15]

Visualizations

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition DNA_SSB Single-Strand DNA Break PARP1 PARP1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork Collapse DNA_SSB->Replication_Fork leads to PAR_polymer PAR Polymer Synthesis PARP1->PAR_polymer catalyzes DNA_Repair_Proteins DNA Repair Proteins PAR_polymer->DNA_Repair_Proteins recruits Repair_SSB SSB Repair DNA_Repair_Proteins->Repair_SSB mediates Repair_SSB->Replication_Fork prevents DNA_DSB Double-Strand DNA Break Replication_Fork->DNA_DSB HR_Repair Homologous Recombination Repair DNA_DSB->HR_Repair repaired by Cell_Death Cell Death (Synthetic Lethality) HR_Repair->Cell_Death prevents PARPi 3-substituted Benzamide (e.g., 3-aminobenzamide) PARPi->PARP1 inhibits BRCA_mut BRCA1/2 Mutation BRCA_mut->HR_Repair inhibits

Caption: PARP Inhibition Pathway and Synthetic Lethality in BRCA-mutant cells.

Experimental Workflow: IC50 Determination

IC50_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compound start->prep_compounds assay_setup Set Up Assay (e.g., PARP enzyme assay) prep_compounds->assay_setup incubation Incubate with Compound assay_setup->incubation readout Measure Activity (e.g., Fluorescence) incubation->readout data_analysis Calculate % Inhibition readout->data_analysis curve_fitting Plot Dose-Response Curve data_analysis->curve_fitting ic50 Determine IC50 Value curve_fitting->ic50 end End ic50->end

Caption: General workflow for determining the IC50 of a test compound.

Conclusion

While the biological activity of 3-formyl-N,N-dimethylbenzamide remains to be experimentally defined, a comparative analysis with its analogs, particularly the PARP inhibitor 3-aminobenzamide, provides a strong rationale for its investigation as a modulator of DNA repair pathways. The distinct electronic nature of the formyl group compared to the amino group suggests that its biological activity profile will be unique. The experimental protocols outlined in this guide provide a clear path for elucidating the therapeutic potential of 3-formyl-N,N-dimethylbenzamide and for contributing valuable data to the broader understanding of benzamide structure-activity relationships. This systematic approach is essential for the rational design of novel and effective therapeutic agents.

References

  • Skalitzky, D. J., Marakovits, J. T., Kcristy, S. A., et al. (2003). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry Letters, 13(1), 135-138.
  • ChEMBL Database. (n.d.). PARPi IC50 values for PARP family members. Retrieved from [Link]

  • Zhu, J., Chen, C., & Li, Y. (2015). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Bioorganic & Medicinal Chemistry Letters, 25(21), 4847-4850.
  • Rainey, R. L., & Gellman, S. H. (2003). An electronic effect on protein structure. Protein Science, 12(7), 1536-1543.
  • Zellweger, F., & Lopes, M. (2020). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 1(2), 100088.
  • Cuzzocrea, S., Zingarelli, B., Costantino, G., & Caputi, A. P. (1998). 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice. European Journal of Pharmacology, 342(1), 67-76.
  • Al-Suwaidan, I. A., & Al-Abdullah, N. A. (2023). ELECTRON WITHDRAWING GROUP EFFECT ON BIOLOGICAL ACTIVITIES OF PYRIMIDINE HYBRIDS AS POTENTIAL ANTI-MATRIX METALLOPROTEINASE-7. Journal of the Chilean Chemical Society, 68(2), 5843-5851.
  • Oyewole, R. O., et al. (2021).
  • Sasi, N., & Hwang, C. (2019). Generation of Dose–Response Curves and Improved IC50s for PARP Inhibitor Nanoformulations. Methods in Molecular Biology, 1915, 139-148.
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  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Yilmaz, I., & Yilmaz, F. (2018). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1029-1036.
  • Patel, M. R., et al. (2014). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. European Journal of Medicinal Chemistry, 86, 553-564.
  • Kim, J., et al. (2012). RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. 16th International Conference on Miniaturized Systems for Chemistry and Life Sciences.
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  • El-Sayed, M. A., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Scientific Reports, 11(1), 1-13.
  • Martínez-García, D., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(3), 510.
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Validation

A Comparative Spectroscopic Guide to Benzamide and its Positional Isomers

For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is paramount. Positional isomers, molecules with identical formulas but different arrangements of func...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is paramount. Positional isomers, molecules with identical formulas but different arrangements of functional groups, often exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth comparative analysis of the spectroscopic data for benzamide and its amino-substituted isomers: ortho-, meta-, and para-aminobenzamide. By understanding their distinct spectroscopic fingerprints in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can unambiguously differentiate these closely related compounds.

The Criticality of Isomer Differentiation

The location of a functional group on an aromatic ring profoundly impacts its electronic environment and steric accessibility. In the case of aminobenzamides, the interplay between the electron-withdrawing amide group (-CONH₂) and the electron-donating amino group (-NH₂) creates unique molecular characteristics for each isomer. These differences are not merely academic; they dictate everything from melting points and solubility to receptor-binding affinities and metabolic pathways. Consequently, robust analytical methods for distinguishing these isomers are essential for quality control, reaction monitoring, and mechanistic studies in medicinal and organic chemistry.[1]

This guide is structured to provide not just the data, but the underlying principles that govern the observed spectroscopic differences. We will explore how the relative positions of the amide and amino groups influence vibrational frequencies, nuclear shielding, and fragmentation patterns, thereby offering a logical framework for spectral interpretation.

Experimental Workflow: A Foundation of Trust

To ensure the reliability and reproducibility of spectroscopic data, a standardized experimental approach is crucial. The following protocols outline the standard procedures for acquiring IR, NMR, and MS data for benzamide and its isomers. Adherence to these methodologies provides a self-validating system for data integrity.

Experimental_Workflow General Experimental Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Weigh ~5-10 mg of Analyte Dissolve Dissolve Sample in Solvent Sample->Dissolve Solvent Select Appropriate Solvent (e.g., Deuterated for NMR) Solvent->Dissolve IR IR Spectroscopy (ATR or KBr Pellet) Dissolve->IR NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR MS Mass Spectrometry (e.g., GC-MS or LC-MS) Dissolve->MS Process Process Raw Data (e.g., Fourier Transform) IR->Process NMR->Process MS->Process Interpret Interpret Spectra (Peak Assignment) Process->Interpret Compare Compare Isomer Data Interpret->Compare Elucidate Elucidate Structure Compare->Elucidate

Caption: General experimental workflow for spectroscopic analysis.

Experimental Protocols

1. Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Firmly press the sample against the crystal using the pressure arm. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Perform an ATR correction if necessary.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.[2]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3]

    • ¹³C NMR: Acquire the proton-decoupled spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.[3]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3] Integrate the signals in the ¹H NMR spectrum.

3. Mass Spectrometry (GC-MS with Electron Ionization - EI)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Data Acquisition: Inject 1 µL of the solution into the GC-MS system. The gas chromatograph separates the compound from the solvent and any impurities. The compound then enters the mass spectrometer's ion source, where it is ionized by a 70 eV electron beam.[4] The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu).

  • Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and major fragment ions.

Comparative Analysis I: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is particularly useful for identifying functional groups. For benzamide and its amino-isomers, the key regions of interest are the N-H stretching region (~3500-3100 cm⁻¹), the C=O stretching region (~1700-1630 cm⁻¹), and the fingerprint region (<1500 cm⁻¹).[5]

The presence of both an amide and an amine group in the isomers leads to complex spectra in the N-H stretching region. Primary amides (-CONH₂) typically show two N-H stretching bands (symmetric and asymmetric), as do primary amines (-NH₂).[6]

A crucial distinguishing feature arises in o-aminobenzamide . The proximity of the -NH₂ and -CONH₂ groups allows for strong intramolecular hydrogen bonding. This bonding weakens the N-H and C=O bonds, causing their stretching frequencies to shift to lower wavenumbers (a redshift) compared to the meta and para isomers, where intermolecular hydrogen bonding dominates.

Table 1: Key IR Absorption Frequencies (cm⁻¹) of Benzamide Isomers

CompoundN-H Stretches (Amide & Amine)C=O Stretch (Amide I)
Benzamide ~3360, ~3170~1655
o-Aminobenzamide ~3470, ~3366, ~3275~1636[5]
m-Aminobenzamide ~3460, ~3360, ~3170~1650
p-Aminobenzamide ~3470, ~3350, ~3180~1648[4]

Note: Exact values can vary slightly based on the sampling method (e.g., KBr pellet vs. ATR).

The spectrum of o-aminobenzamide is distinct due to the intramolecular hydrogen bond, which often results in broader and lower frequency N-H and C=O stretching bands compared to its isomers.[5]

Comparative Analysis II: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C nuclei). The position of the amino group relative to the amide group creates unique electronic environments for the aromatic protons and carbons, resulting in distinct chemical shifts and splitting patterns for each isomer.[2]

¹H NMR Spectroscopy

The aromatic region (typically δ 6.0-8.0 ppm) is the most informative for distinguishing these isomers.[7] The amide (-CONH₂) is an electron-withdrawing group, which deshields nearby protons (shifts them downfield to higher ppm). Conversely, the amino (-NH₂) group is a strong electron-donating group, which shields ortho and para protons (shifts them upfield to lower ppm).[8]

Caption: Influence of substituent electronic effects on proton chemical shifts.

  • Benzamide: Shows a complex multiplet for the aromatic protons, with the ortho protons (adjacent to -CONH₂) being the most deshielded.[3]

  • o-Aminobenzamide: The aromatic protons experience competing effects. The spectrum is complex, but generally, the protons are more shielded compared to benzamide.

  • m-Aminobenzamide: Displays a more resolved pattern. The proton between the two functional groups is significantly deshielded, while the proton ortho to the -NH₂ group is the most shielded.

  • p-Aminobenzamide: Due to its symmetry, it exhibits the simplest spectrum. It typically shows two distinct doublets (an AA'BB' system), representing the two sets of equivalent aromatic protons.[7]

Table 2: Approximate ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundAromatic ProtonsAmide (-CONH₂) ProtonsAmino (-NH₂) Protons
Benzamide 7.4-8.0~8.0, ~7.4-
o-Aminobenzamide 6.5-7.6~7.7, ~7.4~5.4[5]
m-Aminobenzamide 6.7-7.2~7.8, ~7.2~5.2
p-Aminobenzamide 6.5 (d), 7.5 (d)~7.5, ~7.0~5.4[7]
¹³C NMR Spectroscopy

The ¹³C NMR spectra also show predictable shifts. The carbon attached to the electron-donating -NH₂ group (ipso-carbon) is shielded, while the carbons ortho and para to it are also shielded. The electron-withdrawing -CONH₂ group deshields the ipso-carbon. The carbonyl carbon signal is typically found far downfield (δ > 165 ppm).[2]

Table 3: Approximate ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CompoundAromatic CarbonsCarbonyl Carbon (C=O)
Benzamide 127-133~168
o-Aminobenzamide 115-150~168.3[5]
m-Aminobenzamide 113-149~168
p-Aminobenzamide 111-151~168.8[7]

The key to differentiation lies in the number of unique signals and their specific chemical shifts, which reflect the symmetry and electronic environment of each isomer.

Comparative Analysis III: Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion (M⁺) and its various fragments. While all three aminobenzamide isomers have the same molecular weight (136.15 g/mol ) and will thus show a molecular ion peak at m/z = 136, their fragmentation patterns can differ.[8][9]

Aromatic compounds typically show a stable and intense molecular ion peak due to the stability of the aromatic ring. Common fragmentation pathways for these isomers involve the loss of small, neutral molecules.

  • Loss of Amide Group Fragments: A primary fragmentation for amides is the cleavage of the bond between the carbonyl group and the aromatic ring. A significant peak is often observed at m/z 120 , corresponding to the loss of an ammonia radical (•NH₂) followed by rearrangement, or the loss of a neutral ammonia molecule (NH₃) from the protonated molecular ion.[9]

  • Loss of Carbon Monoxide: Another common pathway is the loss of carbon monoxide (CO) from fragment ions. For example, the ion at m/z 120 can lose CO to form an ion at m/z 92 .[4][9]

  • "Ortho Effect": The ortho isomer can sometimes exhibit unique fragmentation pathways due to the proximity of the two functional groups, leading to different relative intensities of certain fragment ions compared to the meta and para isomers.

Table 4: Key Mass Spectral Fragments (m/z) and Their Relative Intensities

CompoundMolecular Ion [M]⁺[M-NH₃]⁺[M-NH₂-CO]⁺
Benzamide 121 (Strong)105 (Very Strong)77 (Strong)
o-Aminobenzamide 136 (Strong)120 (Strong)92 (Moderate)
m-Aminobenzamide 136 (Strong)120 (Moderate)92 (Strong)[8]
p-Aminobenzamide 136 (Strong)120 (Very Strong)92 (Moderate)[4][9]

While the major fragments are often the same, the relative intensities of these fragments can be a key differentiator. For instance, the relative abundance of the m/z 120 and m/z 92 ions often varies characteristically between the isomers, providing a basis for their distinction.

Conclusion

The differentiation of benzamide and its ortho-, meta-, and para-amino isomers is readily achievable through a multi-faceted spectroscopic approach. Each technique provides a unique and complementary piece of the structural puzzle:

  • IR Spectroscopy quickly identifies the ortho isomer through the characteristic shifts caused by intramolecular hydrogen bonding.

  • ¹H NMR Spectroscopy offers the most definitive differentiation, with the symmetry of the para isomer yielding a simple, characteristic pattern, while the electronic effects in the meta and ortho isomers produce unique and more complex spectra.

  • Mass Spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns based on the relative intensities of key fragment ions.

By synthesizing the data from these three powerful analytical techniques, researchers and drug development professionals can confidently and accurately elucidate the structure of benzamide isomers, ensuring the integrity and success of their scientific endeavors.

References

  • PubChem. 4-Aminobenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. Anthranilamide. National Center for Biotechnology Information. [Link]

  • Synthesis of o-Aminobenzamide Compounds. Chinese Journal of Organic Chemistry. [Link]

  • PubChem. 3-Aminobenzamide. National Center for Biotechnology Information. [Link]

  • Ishii, H., et al. Assignment of the 1H and 13C NMR spectra of 2-aminobenzamide-labeled xylo-oligosaccharides.
  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033947). [Link]

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  • FooDB. Showing Compound 2-Aminobenzamide (FDB012155). [Link]

  • The Royal Society of Chemistry. Supporting information for AIBN-promoted oxidative C(sp3)-H amination. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

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Comparative

A Senior Application Scientist's Guide to the Formylation of N,N-Dimethylbenzamide: A Comparative Analysis of Key Formylating Agents

For the researcher, scientist, and drug development professional, the introduction of a formyl group onto an aromatic ring is a gateway to a vast array of further chemical transformations. The resulting aryl aldehyde is...

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the introduction of a formyl group onto an aromatic ring is a gateway to a vast array of further chemical transformations. The resulting aryl aldehyde is a versatile intermediate, readily convertible to carboxylic acids, alcohols, amines, and a variety of heterocyclic systems. When the substrate is N,N-dimethylbenzamide, the N,N-dimethylamido group offers a powerful tool for directing this formylation, primarily to the ortho position, a transformation of significant interest in the synthesis of complex molecules and pharmaceutical intermediates.

This guide provides an in-depth comparative analysis of the most pertinent formylating agents for N,N-dimethylbenzamide. We will move beyond a simple recitation of methods to a nuanced discussion of their mechanisms, regioselectivity, yields, and practical considerations, all supported by experimental data and protocols. Our objective is to equip you with the critical insights needed to select the optimal formylation strategy for your specific synthetic challenge.

The Strategic Importance of Ortho-Formylation

The N,N-dimethylamido group is a potent directing metalation group (DMG). This functionality, through chelation with an organolithium base, activates the C-H bonds at the positions ortho to the amide. This directed ortho-metalation (DoM) strategy is a cornerstone of modern synthetic chemistry, enabling highly regioselective functionalization of aromatic rings.[1] The subsequent reaction of the resulting ortho-lithiated species with a suitable formylating agent provides a direct and efficient route to ortho-formylated N,N-dimethylbenzamides.

However, DoM is not the only viable pathway. Classical electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack and Rieche formylations, also offer routes to formylated products, although the regioselectivity can be more substrate-dependent. This guide will dissect the nuances of these approaches.

Comparative Performance of Formylating Agents

The choice of formylating agent is dictated by a multitude of factors including the desired regioselectivity, substrate tolerance, scalability, and safety considerations. Below is a summary of the key performance indicators for the most relevant methods.

Formylating Agent/MethodTypical ReagentsRegioselectivityTypical YieldReaction ConditionsKey AdvantagesKey Disadvantages
Directed ortho-Metalation (DoM) s-BuLi or t-BuLi, TMEDA, then DMFHigh (ortho)Good to ExcellentCryogenic (-78 °C)High regioselectivity, well-establishedRequires strictly anhydrous conditions, cryogenic temperatures, handling of pyrophoric reagents
Vilsmeier-Haack Reaction POCl₃, DMFpara (if ortho is blocked) or orthoModerate to Good0 °C to elevated temperaturesMild conditions, readily available reagentsRegioselectivity can be an issue, potential for side reactions
Rieche Formylation Dichloromethyl methyl ether, TiCl₄ortho or paraModerate to Good0 °C to room temperatureEffective for sterically hindered substratesUse of a highly toxic and carcinogenic reagent
Triethyl Orthoformate/Lewis Acid CH(OEt)₃, Lewis Acid (e.g., H₂SO₄-SiO₂)Substrate dependentModerateRefluxMilder conditions, avoids highly toxic reagentsLower reactivity, may require forcing conditions

In-Depth Analysis of Key Formylating Strategies

Directed ortho-Metalation (DoM) followed by Formylation with DMF

This is arguably the most reliable method for the selective ortho-formylation of N,N-dimethylbenzamide. The N,N-dimethylamido group acts as an excellent directing group, coordinating to the lithium cation of the organolithium base and directing deprotonation to the adjacent ortho position. The resulting aryllithium species is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF).[2]

Mechanism and Rationale:

The choice of a strong, sterically hindered base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial. TMEDA breaks down the oligomeric structure of the alkyllithium, increasing its basicity and facilitating the deprotonation at cryogenic temperatures to prevent side reactions. The subsequent addition of DMF provides the formyl group.

Experimental Workflow: Directed ortho-Metalation

cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Formylation cluster_3 Workup A N,N-dimethylbenzamide in dry THF C Cool to -78 °C A->C B s-BuLi, TMEDA B->C Slow addition D Stir at -78 °C for 1h C->D F Quench at -78 °C D->F E DMF E->F Addition G Aqueous Workup F->G H Extraction & Purification G->H

Caption: Workflow for ortho-formylation via DoM.

Advantages:

  • High Regioselectivity: The primary advantage is the predictable and high selectivity for the ortho position.[1]

  • Good to Excellent Yields: This method generally provides high yields of the desired product.

Disadvantages:

  • Strictly Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and air.[3]

  • Cryogenic Temperatures: The reaction must be carried out at low temperatures (-78 °C) to ensure stability of the lithiated intermediate and prevent side reactions.

  • Handling of Pyrophoric Reagents: Alkyllithiums are pyrophoric and require specialized handling techniques.[4][5]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes the "Vilsmeier reagent," a chloroiminium salt, to formylate electron-rich aromatic rings.[6] The reagent is typically generated in situ from a substituted amide, such as DMF, and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7]

Mechanism and Rationale:

The reaction of DMF with POCl₃ forms the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride.[8] This reagent is a weak electrophile and will typically react with activated aromatic systems. For N,N-dimethylbenzamide, the directing effect of the amide group is less pronounced than in DoM, and a mixture of isomers is possible, although the para product is often favored if the ortho positions are sterically hindered.

Reaction Mechanism: Vilsmeier-Haack Formylation

cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF VR Vilsmeier Reagent [(CH3)2N=CHCl]+ DMF->VR POCl3 POCl3 POCl3->VR Intermediate Iminium Salt Intermediate VR->Intermediate Benzamide N,N-dimethylbenzamide Benzamide->Intermediate Electrophilic Aromatic Substitution Workup Aqueous Workup Intermediate->Workup Product Formylated Product Workup->Product

Caption: Mechanism of the Vilsmeier-Haack reaction.

Advantages:

  • Mild Reaction Conditions: The reaction can often be carried out at or near room temperature.

  • Readily Available and Inexpensive Reagents: DMF and POCl₃ are common laboratory chemicals.

Disadvantages:

  • Regioselectivity Issues: The reaction may yield a mixture of ortho and para isomers, necessitating chromatographic separation.

  • Safety Concerns: The Vilsmeier reagent is moisture-sensitive and its formation can be exothermic.[9] Proper temperature control is essential.

Rieche Formylation

The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[10] This method is particularly effective for the formylation of moderately activated and even some deactivated aromatic rings.

Mechanism and Rationale:

The Lewis acid activates the dichloromethyl methyl ether to form a highly electrophilic dichloromethyl cation equivalent, which then attacks the aromatic ring. Subsequent hydrolysis of the resulting benzal chloride derivative furnishes the aldehyde.

Advantages:

  • High Reactivity: This method can be used to formylate less reactive aromatic substrates.

  • Good for Sterically Hindered Positions: The small size of the electrophile can allow for formylation in sterically congested environments.

Disadvantages:

  • Extreme Toxicity of the Reagent: Dichloromethyl methyl ether is a known human carcinogen and is highly toxic and corrosive.[11][12] Its use requires stringent safety precautions and a dedicated fume hood.

  • Harsh Conditions: The use of strong Lewis acids can lead to side reactions with sensitive functional groups.

Formylation with Triethyl Orthoformate and a Lewis Acid

A milder alternative for formylation involves the use of triethyl orthoformate in the presence of a Lewis acid catalyst.[13] This method avoids the use of highly toxic reagents and can be a more environmentally benign approach.

Mechanism and Rationale:

The Lewis acid activates the triethyl orthoformate, facilitating the electrophilic attack on the aromatic ring. The reaction typically requires heating to proceed at a reasonable rate.

Advantages:

  • Milder and Safer Reagents: Triethyl orthoformate is significantly less hazardous than dichloromethyl methyl ether.

  • Greener Approach: This method can be considered a more environmentally friendly option.

Disadvantages:

  • Lower Reactivity: The reaction is generally less reactive than the Rieche or Vilsmeier-Haack methods and may require higher temperatures and longer reaction times.

  • Substrate Dependent: The efficiency of this method is highly dependent on the reactivity of the aromatic substrate.

Experimental Protocols

Protocol 1: Directed ortho-Formylation of N,N-Dimethylbenzamide

Materials:

  • N,N-dimethylbenzamide

  • Anhydrous tetrahydrofuran (THF)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled from CaH₂

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add N,N-dimethylbenzamide (1.0 eq) and anhydrous THF (to make a 0.2 M solution).

  • Add freshly distilled TMEDA (1.2 eq) to the solution.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of s-BuLi (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add anhydrous DMF (1.5 eq) dropwise, again keeping the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-formyl-N,N-dimethylbenzamide.

Protocol 2: Vilsmeier-Haack Formylation of N,N-Dimethylbenzamide (Adapted from the procedure for N,N-dimethylaniline)[14]

Materials:

  • N,N-dimethylbenzamide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Sodium acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (10 eq) to 0 °C in an ice bath.

  • Slowly add freshly distilled POCl₃ (1.1 eq) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, add N,N-dimethylbenzamide (1.0 eq) portion-wise.

  • Heat the reaction mixture to 60-70 °C and stir for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralize the solution by the addition of sodium acetate until the pH is between 6 and 7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Conclusion

The choice of a formylating agent for N,N-dimethylbenzamide is a strategic decision that hinges on the desired regioselectivity, the scale of the reaction, and the available safety infrastructure. For high-yielding, regioselective ortho-formylation, Directed ortho-Metalation is the superior method, provided the laboratory is equipped for handling pyrophoric and moisture-sensitive reagents at cryogenic temperatures. The Vilsmeier-Haack reaction offers a milder, more scalable alternative, though with potential challenges in controlling regioselectivity. The Rieche formylation , while powerful, should be reserved for situations where other methods fail due to the significant hazards associated with dichloromethyl methyl ether. Finally, formylation with triethyl orthoformate represents a safer, greener option, but its utility is limited by its lower reactivity.

By understanding the mechanistic underpinnings and practical considerations of each method, researchers can confidently select the most appropriate tool for their synthetic endeavors, paving the way for the efficient construction of complex and valuable molecules.

References

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  • ResearchGate. How to do mono formylation of N,N-diethyl-3-methoxybenzamide?. Available at: [Link]

  • Google Patents. Preparing method of N, N-dimethylbenzamide. CN101585781A.
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  • University of California, Santa Barbara. Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Available at: [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available at: [Link]

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  • ACS Publications. Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Available at: [Link]

  • Google Patents. Method for preparing vilsmeier reagent. WO2020050368A1.
  • PubMed. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. Available at: [Link]

  • New Jersey Department of Health. CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. Available at: [Link]

  • Google Patents. Process for preparing 4-amino-N, N-dimethylbenzylamine. CN102964256A.
  • MDPI. One-Pot Reactions of Triethyl Orthoformate with Amines. Available at: [Link]

  • ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Available at: [Link]

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  • Wikipedia. Vilsmeier reagent. Available at: [Link]

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  • I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]

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Sources

Validation

HPLC analysis for purity assessment of 3-formyl-N,N-dimethylbenzamide

An In-Depth Technical Guide to the Purity Assessment of 3-formyl-N,N-dimethylbenzamide: A Comparative Analysis of HPLC and Alternative Methodologies In the landscape of pharmaceutical research and drug development, the c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity Assessment of 3-formyl-N,N-dimethylbenzamide: A Comparative Analysis of HPLC and Alternative Methodologies

In the landscape of pharmaceutical research and drug development, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like 3-formyl-N,N-dimethylbenzamide, an important building block in organic synthesis, rigorous purity assessment is paramount. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive examination of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound. It delves into the causality behind methodological choices, compares HPLC with viable alternatives, and presents the data and protocols necessary for robust, reproducible analysis.

The Criticality of Purity for 3-formyl-N,N-dimethylbenzamide

3-formyl-N,N-dimethylbenzamide is a substituted aromatic amide containing both an electrophilic aldehyde (formyl) group and a nucleophilic dimethylamide group. This structural arrangement makes it a versatile intermediate. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis and storage. Potential impurities could include the unreacted starting materials, the corresponding carboxylic acid from oxidation of the formyl group, or the alcohol from its reduction.[1] The presence of such impurities, even in trace amounts, can have significant consequences on the yield, purity, and pharmacological profile of the final product. Therefore, a precise and reliable analytical method is indispensable.

The Gold Standard: Reversed-Phase HPLC

For non-volatile, polar organic compounds like 3-formyl-N,N-dimethylbenzamide, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice. Its high resolution, sensitivity, and adaptability make it ideal for separating the main compound from closely related impurities.

Rationale for Method Design

The development of a successful HPLC method is a systematic process where each parameter is chosen to achieve optimal separation.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is highly effective for separating aromatic compounds.[2][3][4] The nonpolar C18 chains interact with the aromatic ring of the analyte, providing excellent retention and resolution from more or less polar impurities.

  • Mobile Phase: A gradient mixture of a polar solvent (like HPLC-grade water) and a less polar organic modifier (typically acetonitrile) is employed. Acetonitrile is often preferred over methanol for its lower viscosity and superior UV transparency. The use of a gradient, where the concentration of the organic modifier is increased over time, is crucial for purity analysis. It ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted as sharp peaks within a reasonable timeframe.

  • Mobile Phase Additive: The addition of a small percentage (e.g., 0.1%) of an acid like formic acid to the mobile phase is a common practice.[2] It helps to protonate any residual silanol groups on the silica-based stationary phase, minimizing peak tailing and improving peak shape. It also ensures consistent ionization of the analyte and impurities, leading to more reproducible retention times.

  • Detector: The presence of the benzoyl chromophore in 3-formyl-N,N-dimethylbenzamide makes it an ideal candidate for UV-Vis detection. A Photodiode Array (PDA) or Diode Array Detector (DAD) is particularly powerful. Not only does it quantify the analyte at a specific wavelength (e.g., 254 nm), but it also provides spectral data across a range of wavelengths for each peak.[3][4][5] This capability is invaluable for peak purity assessment, allowing the analyst to verify if a chromatographic peak corresponds to a single component.[6]

Experimental Workflow: HPLC Purity Analysis

The logical flow of the HPLC analysis is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Accurately weigh 3-formyl-N,N-dimethylbenzamide B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm syringe filter B->C D Inject sample onto C18 RP-HPLC Column C->D E Gradient Elution with Water/Acetonitrile (+0.1% Formic Acid) D->E F Detection via PDA/DAD Detector (200-400 nm) E->F G Integrate Chromatogram Peaks F->G H Calculate Purity (Area % Method) G->H I Perform Peak Purity Analysis H->I Purity_Decision_Tree A Obtain HPLC Chromatogram B Is Main Peak Area % ≥ 99.5%? (or other specified limit) A->B C Are any individual impurities > 0.1%? B->C Yes G Purity Fails. Further investigation/purification required. B->G No D Perform PDA Peak Purity Analysis on the main peak C->D No H Identify and Quantify Impurities. Assess risk. C->H Yes E Is the peak spectrally pure? D->E F Purity Confirmed. Material Meets Specification. E->F Yes E->G No H->G

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Formyl-N,N-dimethylbenzamide Analogs as Potential PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of PARP Inhibition and the Benzamide Scaffold Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of PARP Inhibition and the Benzamide Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical components of the DNA damage response (DDR) pathway.[1] They play a pivotal role in the repair of single-strand breaks (SSBs) in DNA. In cancer therapy, inhibiting PARP has emerged as a successful strategy, especially for tumors with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations.[2] This concept, known as synthetic lethality, has led to the development of several FDA-approved PARP inhibitors for the treatment of various cancers.[2]

The benzamide scaffold is a well-established pharmacophore for PARP inhibition, mimicking the nicotinamide portion of the NAD+ substrate that PARP utilizes.[3] The exploration of various substitutions on the benzamide ring has been a fruitful area of research, aiming to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses on 3-substituted benzamide analogs, with a particular interest in the 3-formyl-N,N-dimethylbenzamide core structure, to elucidate the key structural features that govern their inhibitory activity against PARP1.

Deciphering the Mechanism: How Benzamide Analogs Inhibit PARP

Benzamide-based PARP inhibitors are competitive inhibitors that bind to the catalytic domain of PARP1, specifically in the nicotinamide binding pocket.[2] This binding prevents the catalytic activity of PARP, which involves the transfer of ADP-ribose units to target proteins, a process known as PARylation. By blocking PARylation, the recruitment of other DNA repair proteins to the site of damage is hindered, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[2]

PARP_Inhibition_Mechanism cluster_0 Normal Cell Function cluster_1 Action of Benzamide Inhibitors DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 senses PARylation PARylation PARP1->PARylation catalyzes PARP1_Inhibited PARP1 Inhibition DNA_Repair DNA Repair PARylation->DNA_Repair recruits repair proteins Cell_Survival Cell Survival DNA_Repair->Cell_Survival Benzamide_Inhibitor 3-Formyl-N,N-dimethylbenzamide Analog Benzamide_Inhibitor->PARP1_Inhibited binds to No_PARylation No PARylation PARP1_Inhibited->No_PARylation SSB_Accumulation SSB Accumulation No_PARylation->SSB_Accumulation DSB_Formation DSB Formation (Replication) SSB_Accumulation->DSB_Formation Cell_Death Cell Death (in HR-deficient cells) DSB_Formation->Cell_Death

Caption: Mechanism of PARP1 inhibition by benzamide analogs.

Experimental Evaluation of PARP Inhibitory Activity

To assess the efficacy of 3-formyl-N,N-dimethylbenzamide analogs as PARP inhibitors, a combination of in vitro enzymatic assays and cell-based assays is essential.

In Vitro PARP1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme. A common method is a fluorometric assay.[1]

Experimental Protocol: Fluorometric PARP1 Inhibition Assay [1]

  • Reagent Preparation:

    • Prepare a 5X working solution of recombinant human PARP1 enzyme in PARP assay buffer.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create serial dilutions to the desired concentrations.

    • Prepare a solution of activated DNA and β-NAD+.

    • Prepare a developer reagent and warm to 37°C before use.

  • Assay Procedure:

    • In a 96-well plate, add the PARP1 enzyme solution.

    • Add the test compound dilutions to the respective wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the activated DNA and β-NAD+ mixture to all wells. The total reaction volume is typically 25 µL.

    • Incubate the plate for 30 minutes at 30-37°C with gentle agitation.

    • Stop the reaction by adding 25 µL of the developer reagent to each well.

    • Incubate for an additional 30 minutes at room temperature, protected from light.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of ~420 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • The fluorescence intensity is inversely proportional to the PARP1 activity.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce PARP1 activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Enzymatic_Assay_Workflow Start Start: Prepare Reagents Add_Enzyme Add PARP1 Enzyme to 96-well plate Start->Add_Enzyme Add_Inhibitor Add Test Compound (Analog) & Incubate Add_Enzyme->Add_Inhibitor Start_Reaction Add Activated DNA & β-NAD+ Add_Inhibitor->Start_Reaction Incubate_Reaction Incubate at 30-37°C Start_Reaction->Incubate_Reaction Stop_Reaction Add Developer Reagent Incubate_Reaction->Stop_Reaction Incubate_Develop Incubate at RT (dark) Stop_Reaction->Incubate_Develop Read_Fluorescence Measure Fluorescence (Ex:420nm, Em:450nm) Incubate_Develop->Read_Fluorescence Analyze_Data Calculate % Inhibition & IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorometric in vitro PARP1 inhibition assay.

Cell-Based PARP Inhibition Assay

Cell-based assays are crucial to confirm that the compounds can penetrate cell membranes and inhibit PARP activity in a cellular context. A common method is to measure the inhibition of PARP activity in cancer cell lines.[4]

Experimental Protocol: Cell-Based PARP Activity Assay [4]

  • Cell Culture and Treatment:

    • Seed a human cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-231) in a 96-well plate and allow the cells to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-72 hours). Include a vehicle control (DMSO).

  • Induction of DNA Damage (Optional but Recommended):

    • To enhance the PARP activity signal, cells can be treated with a DNA damaging agent (e.g., temozolomide) for a few hours before lysis.

  • Cell Lysis and PARP Activity Measurement:

    • Lyse the cells to release the cellular contents, including PARP.

    • The PARP activity in the cell lysates can be measured using an ELISA-based assay that detects the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

    • The detection is typically achieved using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate.

  • Data Analysis:

    • The signal is proportional to the PARP activity.

    • Calculate the percentage of inhibition of cellular PARP activity for each compound concentration.

    • Determine the EC50 value (the effective concentration to inhibit cellular PARP activity by 50%).

Structure-Activity Relationship (SAR) of 3-Substituted Benzamide Analogs

While specific SAR data for 3-formyl-N,N-dimethylbenzamide analogs is not extensively published, we can infer key relationships by examining related 3-substituted benzamide and other PARP inhibitors. The benzamide moiety is crucial for binding to the nicotinamide pocket of PARP1. Modifications at the 3-position of the benzoyl ring can significantly impact potency and selectivity.[5]

Analog Scaffold Modification at 3-Position Observed Effect on PARP1 Inhibition Rationale/Insight Reference
BenzamideAmino (-NH2)Potent Inhibition (e.g., 3-aminobenzamide)The amino group can form key hydrogen bonds with the active site residues.[6][7][6],[7]
BenzamideHalogens (F, Cl, Br)Potent InhibitionHalogens can modulate electronic properties and form halogen bonds, potentially enhancing binding affinity.[5][5]
BenzamideTrifluoromethyl (-CF3)Potent InhibitionThe trifluoromethyl group is a strong electron-withdrawing group that can improve metabolic stability and binding.[5][5]
3-Oxo-2,3-dihydrobenzofuran-7-carboxamideAppended Adenosine Pocket-Binding MotifIncreased Potency and SelectivityExtending a motif from the core structure to interact with the adenosine-binding pocket of PARP1 can significantly enhance inhibitory activity.[2][2]
Urea-based BenzamidesVarious substitutionsPotent Inhibition (nM range)The urea moiety can form additional hydrogen bonds, and optimization of the substituents leads to high potency.[3][3]

Inference for 3-Formyl-N,N-dimethylbenzamide Analogs:

  • 3-Formyl Group (-CHO): The aldehyde group is electron-withdrawing and can participate in hydrogen bonding. Its impact on PARP1 inhibition would depend on its orientation within the active site. It could potentially be modified to other functional groups (e.g., oxime, hydrazone) to explore additional interactions.

  • N,N-dimethylamide (-CON(CH3)2): The N,N-dimethyl group can influence the conformation of the amide bond and the overall solubility and cell permeability of the molecule. Compared to a primary amide (-CONH2), it loses a hydrogen bond donor but may provide better pharmacokinetic properties.

Caption: Key structural features of benzamide-based PARP inhibitors.

Comparative Analysis and Future Directions

The development of novel PARP inhibitors continues to be an active area of research. While the 3-aminobenzamide scaffold has been extensively studied, exploring other substitutions at the 3-position, such as the formyl group, presents an opportunity for discovering new chemical entities with potentially improved properties. The N,N-dimethylamide moiety may offer advantages in terms of metabolic stability and cell permeability.

Future studies on 3-formyl-N,N-dimethylbenzamide analogs should focus on:

  • Systematic SAR exploration: Synthesizing a library of analogs with modifications to the formyl group (e.g., reduction to an alcohol, oxidation to a carboxylic acid, or conversion to various derivatives) and the N,N-dimethylamide (e.g., replacement with other alkyl groups or cyclic amines).

  • Selectivity profiling: Assessing the inhibitory activity against other PARP family members to determine the selectivity profile of the most potent compounds.

  • In vivo evaluation: Testing promising candidates in animal models of cancer to evaluate their efficacy, pharmacokinetics, and safety.

  • Structural biology: Obtaining co-crystal structures of lead compounds with PARP1 to understand the precise binding interactions and guide further optimization.

By employing the experimental strategies and considering the SAR principles outlined in this guide, researchers can effectively evaluate and advance the development of 3-formyl-N,N-dimethylbenzamide analogs as a new class of PARP inhibitors.

References

  • Kanev, G. K., Guseva, E., Riman, S., Lusk, S., & Gittens, W. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102595.
  • PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. Retrieved January 23, 2026, from [Link]

  • Pampo, C., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 63(15), 8239–8256.
  • PARP assay for inhibitors. (n.d.). BMG LABTECH. Retrieved January 23, 2026, from [Link]

  • Talele, T. T., et al. (2025). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. Bioorganic Chemistry, 154, 108941.
  • Zou, Y., et al. (2022). Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. European Journal of Medicinal Chemistry, 244, 114790.
  • Honda, M., et al. (2025). Quantitative and Qualitative Structure Activity Relationship Study for Development of the Pet- Inhibitory Activity of 3-Nitro-2,4,6- Trihydroxy Benzamides. Journal of Earth and Environmental Sciences Research, 3(5), 2-5.
  • Wang, H., et al. (2009). Effects of 3-aminobenzamide on expressions of poly (ADP ribose) polymerase and apoptosis inducing factor in cardiomyocytes of rats with acute myocardial infarction. Chinese Medical Journal, 122(11), 1334-1338.
  • Kim, H. S., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 1-15.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI. Retrieved January 23, 2026, from [Link]

  • Martin, G. S., et al. (2014). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure, 36(5), 788-794.
  • Asati, V., et al. (2022). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold: Polycyclic Aromatic Compounds.
  • Quantitative structure-activity relationships (QSAR). (n.d.). Retrieved January 23, 2026, from [Link]

  • Thapa, K., et al. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 16, 940315.
  • Zou, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 251, 115243.
  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
  • Högberg, T., et al. (1990). A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Journal of Medicinal Chemistry, 33(4), 1157-1163.
  • Wicht, K. J., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6799.
  • Nizi, M. G., et al. (2022). Structures of 3-aminobenzamides reported by Schüler, Linusson et al.... ResearchGate. Retrieved January 23, 2026, from [Link]

  • Quantitative structure-activity relationship (QSAR) tries to predict drugs. (2021, February 25). YouTube. Retrieved January 23, 2026, from [Link]

  • Li, H., et al. (2015). Design, Synthesis and Activity of Benzofuran-7-carboxamide Poly(ADP-ribose)-polymerase Inhibitors. Chinese Journal of Chemistry, 33(8), 911-916.
  • Lee, G. T., et al. (2019). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Molecules, 24(18), 3349.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-formyl-N,N-dimethylbenzamide

This document provides essential procedural guidance for the safe and environmentally responsible disposal of 3-formyl-N,N-dimethylbenzamide. As a compound used in specialized research and development, adherence to rigor...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and environmentally responsible disposal of 3-formyl-N,N-dimethylbenzamide. As a compound used in specialized research and development, adherence to rigorous safety protocols is paramount, not only for personnel safety but also for regulatory compliance and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established principles of chemical safety and waste management. The causality behind each procedural step is explained to ensure a deep understanding of the required protocols.

Part 1: Hazard Assessment and Chemical Profile

The N,N-dimethylbenzamide moiety, based on data from its parent compound, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] The addition of a formyl group to the benzene ring introduces new potential hazards. GHS classifications for the structurally similar 2-formyl-N,N-dimethylbenzamide indicate it is harmful if swallowed, harmful in contact with skin, harmful if inhaled, and causes skin and serious eye irritation.[4] Furthermore, thermal decomposition of related benzamides can lead to the release of irritating and toxic gases, such as nitrogen oxides and carbon monoxide.[1][5]

Based on this analysis, 3-formyl-N,N-dimethylbenzamide must be handled as a hazardous substance with the potential for multi-route toxicity and significant irritant properties.

Table 1: Inferred Hazard Profile and Chemical Properties
PropertyValue / ClassificationSource / Rationale
IUPAC Name 3-formyl-N,N-dimethylbenzamide[6]
CAS Number 126926-36-1[6]
Molecular Formula C₁₀H₁₁NO₂[7]
Molecular Weight 177.20 g/mol [4]
Physical State Solid (inferred from related compounds)[2]
GHS Hazard Class Acute Toxicity, Oral (Harmful) Inferred from 2-formyl-N,N-dimethylbenzamide[4]
Acute Toxicity, Dermal (Harmful) Inferred from 2-formyl-N,N-dimethylbenzamide[4]
Acute Toxicity, Inhalation (Harmful) Inferred from 2-formyl-N,N-dimethylbenzamide[4]
Skin Corrosion/Irritation Inferred from N,N-dimethylbenzamide & 2-formyl isomer[1][3][4]
Serious Eye Damage/Irritation Inferred from N,N-dimethylbenzamide & 2-formyl isomer[1][3][4]
STOT - Single Exposure (Respiratory) Inferred from N,N-dimethylbenzamide & 2-formyl isomer[2][4]
Incompatibilities Strong oxidizing agents[1]
Haz. Decomp. Products Nitrogen oxides, Carbon monoxide, Carbon dioxide[1][5]

Part 2: Pre-Disposal Safety and Handling

Proper handling and temporary storage are critical to prevent accidental exposure and ensure the waste is secure until its final disposal.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield as described in OSHA's eye and face protection regulations (29 CFR 1910.133).[5]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and removed correctly to avoid skin contact.[3]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[5]

Segregation and Temporary Storage

Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.

  • Waste Segregation: Designate a specific, clearly labeled container for 3-formyl-N,N-dimethylbenzamide waste. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Storage Conditions: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents.[1]

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure the safe and compliant disposal of 3-formyl-N,N-dimethylbenzamide. The guiding principle is that this material must be managed as regulated hazardous waste.

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_disposal Final Disposal cluster_key Legend Start Waste 3-formyl-N,N- dimethylbenzamide Generated Assess 1. Hazard Assessment (Treat as Toxic & Irritant) Start->Assess PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate 3. Segregate Waste (Dedicated, Compatible Container) PPE->Segregate Label 4. Label Container ('Hazardous Waste', Chemical Name, Date, Hazard Pictograms) Segregate->Label Store 5. Store Securely (Cool, Dry, Ventilated Area) Label->Store EHS 6. Contact EHS Office for Waste Pickup Store->EHS End Disposal via Licensed Hazardous Waste Vendor (Incineration Recommended) EHS->End Action Action Step Decision Final Outcome

Caption: Disposal workflow for 3-formyl-N,N-dimethylbenzamide.

Step 1: Waste Classification Since 3-formyl-N,N-dimethylbenzamide is not specifically listed as a hazardous waste by the EPA, it must be classified based on its characteristics.[8] Based on the inferred GHS classifications, it should be presumed to be a toxic hazardous waste.

Step 2: Containerization Transfer the waste material (including any contaminated items like pipette tips or weigh boats) into a designated hazardous waste container that is chemically compatible, leak-proof, and has a secure lid.

Step 3: Labeling Properly label the waste container immediately. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "3-formyl-N,N-dimethylbenzamide"

  • The approximate concentration and quantity

  • Relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard)

  • The date when waste was first added to the container (accumulation start date)

Step 4: Final Disposal Pathway Under no circumstances should this chemical be disposed of down the drain or in the regular solid waste trash. [9] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a category under which this compound would fall in a research setting.[10][11]

The recommended and most environmentally sound disposal method is incineration by a licensed and certified hazardous waste management company.[9]

Step 5: Institutional Coordination Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your properly containerized and labeled hazardous waste.[9] They are responsible for coordinating with external vendors and ensuring compliance with all federal, state, and local regulations.[3]

Part 4: Spill and Exposure Procedures

Accidents can happen, and preparedness is key to mitigating risks.

Spill Response
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control and Contain: Prevent the spill from spreading. For solid spills, carefully sweep up the material and place it into the hazardous waste container.[1] For liquid solutions, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill, then collect the absorbed material for disposal as hazardous waste.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as per institutional policy.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and proper disposal of 3-formyl-N,N-dimethylbenzamide, upholding the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Chem Service. (2016). Safety Data Sheet: N,N-Dimethylbenzamide. [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. Retrieved from PubChem. [Link]

  • Ross, D., et al. (1984). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 14(7), 581-591. [Link]

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  • Chen, W. H., et al. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. Journal of Hazardous Materials, 487, 137446. [Link]

  • PubChemLite. (n.d.). 3-formyl-n,n-dimethylbenzamide (C10H11NO2). [Link]

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  • U.S. Environmental Protection Agency. (1986). Health And Environmental Effects Profile for N,N-Dimethylformamide. [Link]

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Handling

Comprehensive Safety and Handling Guide for 3-formyl-N,N-dimethylbenzamide

This guide provides essential safety protocols and operational procedures for the handling and disposal of 3-formyl-N,N-dimethylbenzamide. As a trusted partner in your research, we aim to deliver value beyond the product...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 3-formyl-N,N-dimethylbenzamide. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information needed to maintain a safe laboratory environment. The following procedures are grounded in established safety principles and an understanding of the potential hazards associated with this class of chemical compounds.

A Note on Hazard Assessment

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with 3-formyl-N,N-dimethylbenzamide are presumed to be acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] The aldehyde functional group may also cause skin or respiratory sensitization upon repeated exposure.[7] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.

Recommended Personal Protective Equipment
PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.[5][8]
Hand Protection Nitrile or butyl rubber gloves.These materials are recommended for their resistance to aldehydes.[5] It is crucial to inspect gloves for any signs of degradation or perforation before use.[9]
Body Protection A chemically resistant lab coat or gown.Provides a barrier against accidental spills and skin contact.[8]
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is necessary.Essential for preventing the inhalation of dust or vapors, which can cause respiratory irritation.[1][5]

Safe Handling and Operational Plan

A systematic approach to handling 3-formyl-N,N-dimethylbenzamide is essential for minimizing risk. The following step-by-step protocol should be followed:

Preparation and Weighing
  • Work Area Preparation : Always handle 3-formyl-N,N-dimethylbenzamide within a certified chemical fume hood to control exposure to dust and vapors.[7] Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Donning PPE : Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing : If weighing out the solid, do so in the fume hood on a tared weigh boat. Handle gently to avoid creating airborne dust.

Experimental Use
  • Container Handling : Keep the container tightly closed when not in use.[3]

  • Solubilization : When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Reaction Monitoring : If used in a reaction, ensure the apparatus is secure and properly vented within the fume hood.

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even after wearing gloves.[3]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Chemical Fume Hood don_ppe Don Appropriate PPE prep_fume_hood->don_ppe weigh Weigh Compound Carefully don_ppe->weigh keep_closed Keep Container Closed weigh->keep_closed Transfer dissolve Dissolve with Care keep_closed->dissolve monitor Monitor Experiment dissolve->monitor decontaminate Decontaminate Surfaces monitor->decontaminate dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of 3-formyl-N,N-dimethylbenzamide.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk.[7] Seek immediate medical attention.

  • Spill Cleanup : For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[7] Ensure adequate ventilation and wear all appropriate PPE during cleanup. Avoid generating dust.

Disposal Plan

Proper disposal of 3-formyl-N,N-dimethylbenzamide and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste containing 3-formyl-N,N-dimethylbenzamide, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container.

  • Waste Disposal : Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office.[1][9] Do not dispose of it down the drain or in the regular trash.

  • Decontamination : Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning procedure.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 3-formyl-N,N-dimethylbenzamide, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Chem Service. (2016, March 1). SAFETY DATA SHEET: N,N-Dimethylbenzamide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: N,N-Dimethylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethylbenzamide. PubChem. Retrieved from [Link]

  • Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from [Link]

  • Tousimis. (2021). safety data sheet catalog #3076 n, n-dimethylbenzylamine, 98%. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: N,N-Diethylbenzamide. Retrieved from [Link]

  • Pellegrino, C., et al. (2022). Aldehydes: What We Should Know About Them. MDPI. Retrieved from [Link]

  • Chen, C.-H., et al. (2019). Environmental Aldehyde Sources and the Health Implications of Exposure. PMC - NIH. Retrieved from [Link]

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